AT-121
Description
Structure
3D Structure
Properties
IUPAC Name |
3-oxo-1'-(4-propan-2-ylcyclohexyl)-2-[2-(sulfamoylamino)ethyl]spiro[1H-isoquinoline-4,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O3S/c1-18(2)19-7-9-21(10-8-19)27-14-11-24(12-15-27)22-6-4-3-5-20(22)17-28(23(24)29)16-13-26-32(25,30)31/h3-6,18-19,21,26H,7-17H2,1-2H3,(H2,25,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZMNXKYQXVRSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)N2CCC3(CC2)C4=CC=CC=C4CN(C3=O)CCNS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336428 | |
| Record name | N-{2-[1'-(cis-4-Isopropylcyclohexyl)-3-oxo-1H-spiro[isoquinoline-4,4'-piperidin]-2(3H)-yl]ethyl}sulfuric diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2099681-31-7 | |
| Record name | N-{2-[1'-(cis-4-Isopropylcyclohexyl)-3-oxo-1H-spiro[isoquinoline-4,4'-piperidin]-2(3H)-yl]ethyl}sulfuric diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of AT-121
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AT-121, a novel bifunctional analgesic compound. The document details its interaction with opioid and nociceptin (B549756) receptors, summarizes key quantitative data from preclinical studies, outlines the experimental protocols used for its characterization, and visualizes its signaling pathways and experimental workflows.
Core Mechanism of Action
AT-121 is a bifunctional agonist that exhibits partial agonism at both the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor.[1][2] This dual mechanism is central to its therapeutic profile, which combines potent analgesia with a significant reduction in the adverse side effects typically associated with traditional opioid agonists.[1][3]
The activation of MOR is a well-established mechanism for pain relief.[3] However, it is also linked to undesirable effects such as respiratory depression, euphoria, physical dependence, and abuse potential.[3] AT-121's innovation lies in its simultaneous engagement of the NOP receptor. Activation of the NOP receptor counteracts the adverse effects of MOR activation.[3] This synergistic interaction is believed to be responsible for AT-121's potent analgesic effects, which are reported to be approximately 100 times more potent than morphine, without inducing significant respiratory depression, abuse liability, opioid-induced hyperalgesia, or physical dependence in nonhuman primates.[1][3][4]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for AT-121.
Table 1: In Vitro Receptor Binding Affinities and Functional Potencies of AT-121
| Receptor | Parameter | Value | Reference Compound |
| NOP | Ki | 3.67 nM | - |
| MOR | Ki | 16.49 nM | - |
| NOP | EC50 ([³⁵S]GTPγS) | 35 nM[1] (or 19.6 nM[5]) | N/OFQ |
| MOR | EC50 ([³⁵S]GTPγS) | 20 nM[1] (or 34.7 nM[5]) | DAMGO |
| DOP | Ki | >100 nM | - |
| KOP | Ki | >100 nM | - |
Table 2: In Vivo Analgesic Efficacy of AT-121 in Nonhuman Primates
| Experimental Model | Administration Route | Effective Dose Range | Peak Effect | Duration of Action (at 0.03 mg/kg) |
| Acute Thermal Nociception (50°C water) | Subcutaneous | 0.003–0.03 mg/kg | Full antinociception at 0.03 mg/kg | ~3 hours |
| Capsaicin-Induced Thermal Allodynia (46°C water) | Systemic | Dose-dependent inhibition | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. [³⁵S]GTPγS Binding Assay for Functional Activity
This assay was utilized to determine the functional efficacy of AT-121 at the human NOP and MOR receptors.
-
Cell Lines: Chinese hamster ovary (CHO) cells stably expressing either the human NOP receptor (CHO-hNOP) or the human MOR receptor (CHO-hMOP) were used.[1]
-
Membrane Preparation: Cell membranes were prepared from the respective CHO cell lines.[1]
-
Assay Buffer: The assay was conducted in a buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl at pH 7.4.
-
Reagents:
-
30 µM GDP
-
100 pM [³⁵S]GTPγS
-
Varying concentrations of AT-121
-
Reference full agonists: N/OFQ for NOP receptor and DAMGO for MOR receptor.[1]
-
-
Procedure:
-
Cell membranes were incubated with the assay buffer, GDP, [³⁵S]GTPγS, and varying concentrations of AT-121 or the reference agonist.
-
The mixture was incubated at 30°C for 60 minutes.
-
The reaction was terminated by rapid filtration through GF/B filters using a cell harvester.
-
The filters were washed three times with ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
-
Data Analysis: Concentration-response curves were generated, and EC₅₀ and Eₘₐₓ values were calculated using nonlinear regression analysis.
2. In Vivo Studies in Nonhuman Primates
These studies were conducted in accordance with the Animal Research: Reporting in Vivo Experiments (ARRIVE) guidelines.[1]
-
Animal Model: Rhesus monkeys were used for these experiments.[3]
-
Housing: Monkeys were seated in primate restraint chairs in a designated procedure room.[1]
a. Warm Water Tail-Withdrawal Assay for Acute Nociception
-
Objective: To evaluate the thermal antinociceptive effects of AT-121.[1]
-
Procedure:
-
The lower ~15 cm of the monkeys' shaved tails were immersed in a thermal flask containing water maintained at 42°C, 46°C, or 50°C.[1]
-
The latency to tail withdrawal was recorded. A cut-off time of 20 seconds was set to prevent tissue damage.
-
Baseline latencies were determined before drug administration.
-
AT-121 was administered subcutaneously at doses ranging from 0.003 to 0.03 mg/kg.[1]
-
Tail-withdrawal latencies were measured at various time points post-administration.
-
b. Capsaicin-Induced Allodynia
-
Objective: To assess the effect of AT-121 on a clinically relevant pain model.[1]
-
Procedure:
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of AT-121 and the general workflow for its preclinical evaluation.
Caption: Proposed signaling pathway of AT-121.
Caption: Experimental workflow for preclinical evaluation of AT-121.
References
- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. AT-121: An Opioid That Doesn’t Cause Addiction? | myMatrixx [mymatrixx.com]
- 4. sciencealert.com [sciencealert.com]
- 5. AT-121 | Opioid Receptor | TargetMol [targetmol.com]
AT-121: A Bifunctional Nociceptin and Mu-Opioid Receptor Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AT-121 is a novel bifunctional G-protein coupled receptor (GPCR) agonist that exhibits partial agonism at both the nociceptin (B549756)/orphanin FQ (NOP) receptor and the mu-opioid receptor (MOP).[1][2] This unique pharmacological profile has positioned AT-121 as a promising therapeutic candidate for the management of pain, potentially offering a safer alternative to traditional opioid analgesics.[3][4] Preclinical studies in non-human primates have demonstrated that AT-121 can produce potent analgesic effects comparable to morphine but without the associated adverse effects such as respiratory depression, abuse potential, and physical dependence.[1][2][4] This technical guide provides an in-depth overview of the core pharmacology of AT-121, focusing on its interaction with the NOP and MOP receptors, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.
Core Pharmacology: Dual Receptor Agonism
AT-121's mechanism of action is centered on its ability to concurrently activate NOP and MOP receptors.[2][5] Both receptors are members of the opioid receptor family and are involved in the modulation of pain perception.[4] However, activation of the NOP receptor can also counteract some of the adverse effects associated with MOP receptor activation, such as respiratory depression and reward-seeking behavior.[2] AT-121's balanced partial agonism at both receptors is thought to be the key to its favorable safety profile.[1][6]
Quantitative Data: Receptor Binding and Functional Activity
The interaction of AT-121 with NOP and MOP receptors has been quantified through various in vitro assays. The following tables summarize the key binding affinity (Ki) and functional activity (EC50 and Emax) data for AT-121.
| Receptor | Parameter | Value (nM) | Reference Compound | Assay Type | Source |
| Nociceptin (NOP) | Ki | 3.67 | - | Radioligand Binding | [7] |
| Mu-Opioid (MOP) | Ki | 16.49 | - | Radioligand Binding | [7] |
Table 1: Binding Affinity of AT-121 for NOP and MOP Receptors.
| Receptor | Parameter | Value (nM) | Emax (%) | Reference Agonist | Assay Type | Source |
| Nociceptin (NOP) | EC50 | 35 | Partial Agonist | N/OFQ | [35S]GTPγS Binding | [8] |
| Mu-Opioid (MOP) | EC50 | 20 | Partial Agonist | DAMGO | [35S]GTPγS Binding | [8] |
Table 2: Functional Activity of AT-121 at NOP and MOP Receptors.
Signaling Pathways
As a GPCR agonist, AT-121 initiates intracellular signaling cascades upon binding to NOP and MOP receptors. This activation leads to the exchange of GDP for GTP on the Gα subunit of the associated heterotrimeric G-protein, resulting in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.
Caption: AT-121 Signaling Pathway.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to characterize the interaction of AT-121 with NOP and MOP receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.[1][9][10]
Objective: To determine the Ki of AT-121 for the human NOP and MOP receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human NOP or MOP receptor.[9]
-
Radioligand: e.g., [3H]Nociceptin for NOP, [3H]DAMGO for MOP.[9]
-
Test Compound: AT-121.
-
Non-specific binding control: Naloxone or another suitable unlabeled ligand in excess.[1][11]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[10]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.[11]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[10]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).[10]
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the AT-121 concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of AT-121 that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.[13][14] It is used to determine the potency (EC50) and efficacy (Emax) of a compound.[14][15]
Caption: Experimental Workflow for the [35S]GTPγS Binding Assay.
Objective: To determine the EC50 and Emax of AT-121 at the human NOP and MOP receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human NOP or MOP receptor.
-
[35S]GTPγS.
-
GDP.
-
Test Compound: AT-121.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, incubate cell membranes with varying concentrations of AT-121 in the assay buffer containing GDP.
-
Initiation: Initiate the reaction by adding [35S]GTPγS to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters to separate bound and free [35S]GTPγS.
-
Washing: Wash the filters with ice-cold buffer.
-
Detection: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the specific [35S]GTPγS binding against the logarithm of the AT-121 concentration. Use non-linear regression to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation relative to a full agonist).[8][16]
In Vivo Analgesia Assay: Warm Water Tail-Withdrawal
This assay is used to assess the antinociceptive effects of a compound in vivo.[3][8]
Objective: To evaluate the analgesic potency of AT-121 in non-human primates.
Subjects: Rhesus monkeys.[8]
Procedure:
-
Acclimation: Acclimate the monkeys to the restraint chairs.[3]
-
Baseline Measurement: Measure the baseline tail-withdrawal latency by immersing the distal part of the tail in warm water (e.g., 50°C). A cut-off time is set to prevent tissue damage.[8][17][18]
-
Drug Administration: Administer AT-121 subcutaneously at various doses.[8]
-
Post-treatment Measurement: At specified time points after drug administration, measure the tail-withdrawal latency again.
-
Data Analysis: An increase in tail-withdrawal latency compared to baseline indicates an antinociceptive effect. Dose-response curves can be generated to determine the potency of AT-121.[8]
In Vivo Respiratory Depression Assessment
This is a critical safety assessment for any opioid-like compound.[4]
Objective: To determine if AT-121 causes respiratory depression in non-human primates.
Subjects: Rhesus monkeys.[4]
Procedure:
-
Instrumentation: Acclimate the animals to any necessary monitoring equipment, such as whole-body plethysmography or nasal thermosensors, to measure respiratory parameters.[19][20][21]
-
Baseline Recording: Record baseline respiratory parameters, including respiratory rate, tidal volume, and minute ventilation.[22]
-
Drug Administration: Administer AT-121 at various doses, including supra-analgesic doses.[6]
-
Continuous Monitoring: Continuously monitor respiratory parameters for a set period after drug administration.
-
Data Analysis: Compare the post-treatment respiratory parameters to the baseline values. A significant decrease in respiratory rate or minute ventilation would indicate respiratory depression.[22] Studies have shown that AT-121 does not cause significant respiratory depression at analgesic doses.[2][4]
Conclusion
AT-121 represents a significant advancement in the development of analgesics. Its unique bifunctional agonism at NOP and MOP receptors provides a mechanism for potent pain relief without the life-threatening side effects that plague traditional opioids. The quantitative data from in vitro binding and functional assays, coupled with the compelling in vivo findings in non-human primates, underscore the therapeutic potential of AT-121. Further clinical investigation is warranted to translate these promising preclinical results into a novel therapeutic option for patients suffering from pain.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and opioid abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A tail withdrawal procedure for assessing analgesic activity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. Attenuated G protein signaling and minimal receptor phosphorylation as a biochemical signature of low side-effect opioid analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. MOP and NOP receptor interaction: Studies with a dual expression system and bivalent peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacological Selectivity of CTAP in a Warm Water Tail-Withdrawal Antinociception Assay in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nociception assay - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. A Noninvasive Method for Monitoring Breathing Patterns in Nonhuman Primates Using a Nasal Thermosensor | eNeuro [eneuro.org]
- 21. eneuro.org [eneuro.org]
- 22. Non-human primate models of human respiratory infections - PMC [pmc.ncbi.nlm.nih.gov]
AT-121: A Technical Guide to its Mu-Opioid and Nociceptin Receptor Engagement
For Researchers, Scientists, and Drug Development Professionals
AT-121 is a novel bifunctional molecule that exhibits partial agonist activity at both the mu-opioid receptor (MOR) and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[1] This unique pharmacological profile has garnered significant interest as it suggests the potential for potent analgesia with a reduced side effect profile compared to traditional opioids.[2][3] This technical guide provides an in-depth overview of the mu-opioid receptor binding affinity of AT-121, detailing the quantitative data, experimental protocols, and associated signaling pathways.
Quantitative Binding and Functional Activity Data
The affinity and functional potency of AT-121 at the human mu-opioid and nociceptin receptors have been characterized through various in vitro assays. The data consistently demonstrate high-affinity binding and partial agonist efficacy at both receptors.
| Parameter | Mu-Opioid Receptor (MOR) | Nociceptin Receptor (NOP) | Reference |
| Binding Affinity (Ki) | 16.49 nM | 3.67 nM | [4][5] |
| Functional Potency (EC50) | 19.6 nM - 20 nM | 34.7 nM - 35 nM | [1][5] |
AT-121 displays significantly lower binding affinity for the delta (DOP) and kappa (KOP) opioid receptors, with Ki values greater than 100 nM.[1]
Experimental Protocols
The following sections detail the standard methodologies employed to determine the binding affinity and functional activity of compounds like AT-121.
Radioligand Competitive Binding Assay for Binding Affinity (Ki)
This assay quantifies the affinity of a test compound (AT-121) for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Materials and Reagents:
-
Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu-opioid receptor (hMOR) or nociceptin receptor (hNOP).[1]
-
Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [³H]DAMGO for MOR).
-
Test Compound: AT-121.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone) to determine non-specific binding.[6]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[6]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[6]
-
Scintillation Cocktail and Counter.
-
Glass Fiber Filters and Filtration Apparatus. [6]
Workflow:
-
Preparation: Serial dilutions of AT-121 are prepared. The radioligand is diluted in assay buffer to a concentration near its dissociation constant (Kd). The cell membrane preparation is thawed and diluted.[6]
-
Incubation: The reaction is set up in a 96-well plate containing the radioligand, either the test compound (at various concentrations), buffer (for total binding), or the non-specific binding control, and the membrane preparation. The plate is incubated to allow the binding to reach equilibrium.[6]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with cold wash buffer.[6]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for Functional Activity (EC50)
This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is quantified as a measure of receptor activation.
Materials and Reagents:
-
Membrane Preparation: Cell membranes from CHO cells stably expressing hMOR or hNOP.[1]
-
[³⁵S]GTPγS.
-
GDP.
-
Test Compound: AT-121.
-
Reference Agonist: A known full agonist for the receptor (e.g., DAMGO for MOR, N/OFQ for NOP) to determine 100% stimulation.[1]
-
Assay Buffer: Containing MgCl₂ and NaCl.
Workflow:
-
Preparation: Cell membranes are pre-incubated with GDP to ensure G-proteins are in an inactive state. Serial dilutions of AT-121 and the reference agonist are prepared.
-
Incubation: The assay is performed by incubating the cell membranes with a fixed concentration of [³⁵S]GTPγS and varying concentrations of AT-121 or the reference agonist.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.
-
Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunits on the filters is measured by scintillation counting.
-
Data Analysis: The data are used to generate a concentration-response curve. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect, expressed as a percentage of the response to the reference full agonist) are determined.[1]
Signaling Pathways
AT-121's therapeutic potential stems from its dual agonism at MOR and NOP, both of which are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi/o).[7]
Upon binding of AT-121 to either the mu-opioid or nociceptin receptor, the following canonical signaling cascade is initiated:
-
G-Protein Activation: The receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein.
-
Subunit Dissociation: The G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.[8]
-
Downstream Effects:
-
Gαi/o-GTP: Inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[8]
-
Gβγ: Modulates ion channel activity, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).[8]
-
The synergistic activation of both MOR and NOP pathways by AT-121 is believed to contribute to its potent analgesic effects while mitigating the adverse effects typically associated with MOR agonists, such as respiratory depression and abuse liability.[3][9]
References
- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current and Future Therapeutic Options in Pain Management: Multi-mechanistic Opioids Involving Both MOR and NOP Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin/Orphanin FQ Peptide Receptor-Related Ligands as Novel Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AT-121 | Opioid Receptor | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and opioid abuse - PMC [pmc.ncbi.nlm.nih.gov]
AT-121: A Bifunctional Agonist for Pain Relief Without Addiction Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
AT-121 is a novel investigational analgesic compound that holds promise for the management of moderate to severe pain without the significant side effects associated with traditional opioid medications, such as addiction, respiratory depression, and tolerance.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and key experimental findings related to AT-121.
Chemical Structure and Properties
AT-121, with the formal IUPAC name N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide, is a complex small molecule designed to interact with specific receptors in the central nervous system.[3]
Table 1: Chemical and Physical Properties of AT-121
| Property | Value | Reference(s) |
| IUPAC Name | N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide | [3] |
| Molecular Formula | C24H38N4O3S | [3] |
| Molecular Weight | 462.7 g/mol | [3] |
| CAS Number | 2099681-31-7 (free base) | [3] |
| SMILES | CC(C)C1CCC(CC1)N2CCC3(CC2)C4=CC=CC=C4CN(C3=O)CCNS(=O)(=O)N | [3] |
| InChI | InChI=1S/C24H38N4O3S/c1-18(2)19-7-9-21(10-8-19)27-14-11-24(12-15-27)22-6-4-3-5-20(22)17-28(23(24)29)16-13-26-32(25,30)31/h3-6,18-19,21,26H,7-17H2,1-2H3,(H2,25,30,31) | [3] |
| Solubility | DMSO: 55 mg/mL (118.88 mM), Chloroform: 9 mg/mL (19.45 mM), DMF: Miscible, Ethanol:PBS (pH 7.2) (1:20): 50 μg/mL | [4] |
Pharmacological Profile
AT-121 is a bifunctional agonist, exhibiting partial agonism at both the mu-opioid receptor (MOP) and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[4][5] This dual mechanism of action is believed to be the key to its unique pharmacological profile, providing potent analgesia while mitigating the undesirable side effects of conventional opioids.[1]
Table 2: In Vitro Pharmacological Data for AT-121
| Parameter | Receptor | Value | Reference(s) |
| Binding Affinity (Ki) | Nociception/Orphanin FQ (NOP) | 3.67 nM | [4] |
| Mu-Opioid (MOP) | 16.49 nM | [4] | |
| Functional Activity (EC50) | [35S]GTPγS Binding (NOP) | 34.7 nM | [4] |
| [35S]GTPγS Binding (MOP) | 19.6 nM | [4] |
The activation of MOP receptors is the primary mechanism for the analgesic effects of traditional opioids. However, it is also responsible for their addictive properties and life-threatening side effects like respiratory depression.[1] The concurrent activation of NOP receptors by AT-121 appears to counteract these adverse effects.[1]
Signaling Pathways
AT-121, as a G protein-coupled receptor (GPCR) agonist, initiates intracellular signaling cascades upon binding to MOP and NOP receptors. The general mechanism involves the activation of inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.
Caption: AT-121 dual agonism at MOP and NOP receptors.
In Vivo Efficacy and Safety
Preclinical studies in non-human primates (rhesus monkeys) have demonstrated the significant potential of AT-121 as a potent analgesic with a superior safety profile compared to morphine.
Table 3: In Vivo Pharmacological Effects of AT-121 in Rhesus Monkeys
| Effect | AT-121 | Morphine | Reference(s) |
| Analgesic Potency | ~100-fold more potent | - | [5] |
| Respiratory Depression | Not observed at analgesic doses | Observed | [5] |
| Abuse Potential (Self-administration) | Lacked reinforcing effects | Reinforcing effects | [5] |
| Opioid-induced Hyperalgesia | Did not induce | Induced | [5] |
| Physical Dependence | Did not produce | Produced | [5] |
| Capsaicin-induced Thermal Allodynia | Dose-dependent reduction (0.003-0.03 mg/kg) | - | [4][5] |
These findings highlight the potential of AT-121 to provide effective pain relief without the hallmark drawbacks of conventional opioids.[5]
Key Experimental Protocols
[35S]GTPγS Binding Assay
This assay is a functional measure of G protein-coupled receptor activation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following agonist stimulation.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rodent brain regions expressing MOP and NOP receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, combine the prepared cell membranes, various concentrations of AT-121 (or a standard agonist like DAMGO for MOP), and GDP.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using liquid scintillation counting.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.[6][7]
-
Caption: Experimental workflow for the [35S]GTPγS binding assay.
Capsaicin-Induced Thermal Allodynia in Rhesus Monkeys
This in vivo model is used to assess the analgesic efficacy of compounds in a state of heightened pain sensitivity.
Methodology:
-
Animal Acclimation and Baseline Measurement:
-
Acclimate adult rhesus monkeys to the experimental setup, which typically involves tail-withdrawal from a warm water bath.
-
Determine the baseline tail-withdrawal latency in response to a non-noxious warm water stimulus (e.g., 46°C).
-
-
Induction of Allodynia:
-
Topically apply a solution of capsaicin (B1668287) to a defined area of the monkey's tail to induce localized thermal allodynia.[8][9]
-
-
Drug Administration and Testing:
-
Administer AT-121 (or a control substance) via a specified route (e.g., subcutaneous injection).
-
At various time points after drug administration, measure the tail-withdrawal latency in response to the warm water stimulus.
-
-
Data Analysis:
Caption: Workflow for the capsaicin-induced thermal allodynia model.
Conclusion
AT-121 represents a significant advancement in the quest for safer and more effective analgesics. Its unique bifunctional mechanism of action, targeting both MOP and NOP receptors, offers the potential for potent pain relief without the severe liabilities of traditional opioids. The robust preclinical data in non-human primates strongly supports its further development for clinical use in humans. Continued research into the intricate signaling pathways and long-term effects of AT-121 will be crucial in fully elucidating its therapeutic potential.
References
- 1. AT-121: An Opioid That Doesn’t Cause Addiction? | myMatrixx [mymatrixx.com]
- 2. sciencealert.com [sciencealert.com]
- 3. N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide | C24H38N4O3S | CID 129188444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. AT-121 | Opioid Receptor | TargetMol [targetmol.com]
- 5. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topical capsaicin-induced allodynia in unanesthetized primates: pharmacological modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Peripheral Mu Opioid Receptors in the Modulation of Capsaicin-Induced Thermal Nociception in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
AT-121: A Bifunctional Agonist for Non-Addictive Analgesia
A Technical Whitepaper for Drug Development Professionals
Abstract
AT-121 is a novel chemical entity engineered to address the pressing need for potent analgesics devoid of the severe adverse effects and addiction potential associated with traditional opioids. This document provides a comprehensive technical overview of AT-121, a bifunctional agonist targeting both the mu-opioid receptor (MOR) and the nociceptin (B549756)/orphanin FQ peptide receptor (NOP). By activating NOP, AT-121 is designed to counteract the undesirable effects of MOR activation, such as respiratory depression and euphoria, while maintaining or even enhancing analgesic efficacy.[1][2][3] Preclinical studies in non-human primates have demonstrated that AT-121 exhibits potent, morphine-like analgesic effects at doses significantly lower than morphine, without inducing respiratory depression, abuse liability, or physical dependence.[1][4][5][6] This whitepaper consolidates the available quantitative data, details the experimental protocols from key preclinical studies, and provides visualizations of the compound's signaling pathway and experimental evaluation workflow.
Introduction
The opioid crisis has underscored the urgent need for safer and non-addictive pain management therapies.[3] Conventional opioids, such as morphine and oxycodone, primarily act as agonists at the mu-opioid receptor (MOR), which is a key mediator of both analgesia and the rewarding effects that lead to addiction.[1][2] Furthermore, MOR activation is linked to life-threatening respiratory depression. The scientific community has been exploring novel strategies to dissociate the analgesic properties of opioids from their detrimental side effects.[2][5]
One of the most promising approaches is the development of bifunctional or multi-target ligands. AT-121 emerged from this strategy, designed as a single molecule that acts as a partial agonist at both the MOR and the nociceptin/orphanin FQ peptide (NOP) receptor.[4][7] The NOP receptor system is known to modulate the MOR system; its activation can attenuate the rewarding effects of MOR agonists and does not produce respiratory depression.[4][7] AT-121 was developed to achieve a balanced activation of both receptors, aiming to provide robust pain relief while mitigating the typical opioid side effects.[2][6] Preclinical data, primarily from studies in rhesus monkeys, suggest that AT-121 is approximately 100 times more potent than morphine as an analgesic and lacks the abuse potential and respiratory effects of conventional opioids.[1][4][5]
Quantitative Data
The following tables summarize the key quantitative data for AT-121 from in vitro and in vivo preclinical studies.
Table 1: Receptor Binding Affinities and Functional Activities of AT-121
| Receptor | Parameter | Value (nM) |
| Nociceptin/Orphanin FQ Peptide (NOP) | Ki | 3.67[8][9] |
| Mu-Opioid Receptor (MOR) | Ki | 16.49[8][9] |
| Nociceptin/Orphanin FQ Peptide (NOP) | EC50 ([35S]GTPγS) | 34.7 - 35[4][9] |
| Mu-Opioid Receptor (MOR) | EC50 ([35S]GTPγS) | 19.6 - 20[4][9] |
| Delta-Opioid Receptor (DOR) | Ki | >100[4] |
| Kappa-Opioid Receptor (KOR) | Ki | >100[4] |
Table 2: In Vivo Efficacy and Side Effect Profile of AT-121 in Non-Human Primates
| Parameter | AT-121 | Morphine |
| Analgesic Potency | ||
| Antinociceptive Effect (Tail-withdrawal) | ~100-fold more potent than morphine[1][4] | - |
| Capsaicin-induced Allodynia | Dose-dependent inhibition (0.003-0.03 mg/kg, s.c.)[4][9] | - |
| Side Effect Profile | ||
| Respiratory Depression | Not observed at 10x analgesic dose[4] | Observed |
| Cardiovascular Effects | Not observed at 10x analgesic dose[4] | - |
| Abuse Potential (Self-administration) | Lacked reinforcing effects (0.3-10 µg/kg/injection)[9] | Reinforcing |
| Opioid-induced Hyperalgesia | Less than morphine[4] | Observed |
| Physical Dependence | Less than morphine[4] | Observed |
| Tolerance | Did not induce hyperalgesia, a marker of tolerance (0.01 or 0.03 mg/kg)[9] | Observed |
| Itch/Scratching | Did not increase scratching activity[9] | - |
Experimental Protocols
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional efficacy of AT-121 at human opioid receptors.
Methodology:
-
Receptor Binding Assays:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human NOP, MOR, DOR, and KOR were used.
-
Competitive binding assays were performed using radioligands specific to each receptor.
-
The inhibition constant (Ki) was calculated to determine the binding affinity of AT-121.
-
-
[35S]GTPγS Functional Assays:
-
The agonist activity of AT-121 was determined by measuring its ability to stimulate the binding of [35S]GTPγS to G-proteins coupled to the NOP and MOR receptors in the same CHO cell membrane preparations.[4]
-
Concentration-response curves were generated to calculate the EC50 (half-maximal effective concentration) and the maximal effect (Emax) relative to full agonists (N/OFQ for NOP and DAMGO for MOR).[4]
-
In Vivo Analgesic Efficacy Assays in Non-Human Primates (Rhesus Monkeys)
Objective: To assess the antinociceptive and antiallodynic effects of AT-121.
Methodology:
-
Warm Water Tail-Withdrawal Assay (Acute Nociception):
-
Monkeys were seated in primate restraint chairs.[4]
-
The lower part of their shaved tails was immersed in a thermal flask containing water maintained at a noxious temperature (e.g., 50°C).[4][8]
-
The latency to tail withdrawal was measured as an indicator of nociception.
-
AT-121 was administered systemically (subcutaneously) at various doses, and the effect on tail-withdrawal latency was compared to baseline and vehicle controls.[8]
-
-
Capsaicin-Induced Allodynia Model:
-
Capsaicin was injected intradermally to induce a state of heightened pain sensitivity (allodynia).
-
The response to a normally non-painful thermal stimulus (e.g., 46°C water) was measured.[4]
-
AT-121 was administered systemically to evaluate its ability to reverse the capsaicin-induced thermal allodynia in a dose-dependent manner.[4]
-
In Vivo Side Effect Profile Assays in Non-Human Primates
Objective: To evaluate the abuse potential, respiratory effects, and other common opioid-related side effects of AT-121.
Methodology:
-
Drug Self-Administration Assay (Abuse Potential):
-
Monkeys were trained to self-administer drugs by pressing a lever to receive an intravenous infusion.
-
The reinforcing effects of AT-121 were compared to a known drug of abuse (e.g., oxycodone) and saline. AT-121 was also tested for its ability to reduce the self-administration of oxycodone.[4]
-
-
Respiratory and Cardiovascular Monitoring:
-
Respiratory rate, oxygen saturation, and heart rate were monitored in conscious monkeys following the administration of AT-121 at doses up to 10 times the effective analgesic dose.[4]
-
-
Assessment of Physical Dependence and Tolerance:
-
Monkeys received repeated administrations of AT-121 or morphine.
-
Signs of withdrawal (indicative of physical dependence) were observed following abrupt cessation of the drug or administration of an opioid antagonist.
-
The development of tolerance was assessed by measuring the analgesic response over time to determine if higher doses were required to produce the same effect. AT-121 was found to produce less tolerance than morphine.[4]
-
Visualizations
Signaling Pathway of AT-121
Caption: Signaling pathway of AT-121 as a bifunctional MOR/NOP agonist.
Experimental Workflow for Preclinical Evaluation of AT-121
References
- 1. AT-121: An Opioid That Doesn’t Cause Addiction? | myMatrixx [mymatrixx.com]
- 2. Scientists search for a safe, non-addictive pain killer: Summit Pain Alliance: Pain Management Specialists [summitpainalliance.com]
- 3. Non-Addictive Pain Reliever - Opioid Addiction [dukecityrecovery.com]
- 4. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. sciencealert.com [sciencealert.com]
- 7. AT-121 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AT-121 | Opioid Receptor | TargetMol [targetmol.com]
AT-121: A Preclinical Deep Dive into a Novel Bifunctional Analgesic
An In-depth Technical Guide on the Preclinical Research Findings of a Promising Opioid Alternative
The search for a potent analgesic with a significantly improved safety profile over traditional opioids has led to the development of AT-121, a novel bifunctional molecule. Preclinical research, primarily conducted in nonhuman primates, suggests that AT-121 may offer potent pain relief without the life-threatening and addictive properties that characterize current opioid medications. This technical guide provides a comprehensive overview of the core preclinical findings for researchers, scientists, and drug development professionals.
Core Findings: A Bifunctional Approach to Pain Management
AT-121 is a rationally designed small molecule that acts as a partial agonist at both the mu-opioid peptide (MOP) receptor and the nociceptin (B549756)/orphanin FQ peptide (NOP) receptor.[1][2] This dual mechanism is believed to be the key to its unique pharmacological profile. While MOP receptor activation is the cornerstone of potent analgesia, it is also responsible for the severe side effects of opioids, including respiratory depression, abuse potential, and physical dependence.[1][3] Conversely, activation of the NOP receptor has been shown to modulate the effects of MOP receptor agonists, including attenuating their rewarding effects and producing its own analgesic properties.[1][2]
Quantitative Data Summary
The preclinical efficacy and receptor binding profile of AT-121 have been quantified in several key studies. The following tables summarize the critical quantitative data, providing a clear comparison of its properties.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Agonist Efficacy |
| NOP | 3.67 | 35 | Partial Agonist |
| MOP | 16.49 | 20 | Partial Agonist |
| KOP | >100 | - | - |
| DOP | >100 | - | - |
| Table 1: Receptor Binding and Functional Activity of AT-121.[2] |
| Compound | Analgesic Potency (vs. Morphine) | Antinociceptive Dose Range (mg/kg, s.c. in rhesus monkeys) |
| AT-121 | ~100x more potent | 0.003 - 0.03 |
| Morphine | 1x | - |
| Table 2: In Vivo Analgesic Potency of AT-121.[2][3] |
| Adverse Effect | AT-121 Finding in Nonhuman Primates |
| Respiratory Depression | No significant respiratory depression observed, even at doses 10-fold higher than the full antinociceptive dose.[2][4] |
| Abuse Potential | Lacked reinforcing effects in self-administration studies and attenuated the reinforcing effects of oxycodone.[1][2] |
| Opioid-induced Hyperalgesia | Did not induce hyperalgesia after short-term exposure.[1] |
| Physical Dependence | Did not precipitate withdrawal signs after short-term exposure.[1] |
| Tolerance | Showed a slower development of tolerance to its antinociceptive effects compared to morphine after long-term exposure.[1] |
| Table 3: Summary of AT-121's Reduced Opioid-Associated Side Effects.[1][2][4] |
Signaling Pathways and Mechanism of Action
AT-121's unique profile stems from its simultaneous engagement of two distinct G protein-coupled receptors. The proposed mechanism involves a synergistic analgesic effect while mitigating the detrimental downstream signaling associated with MOP agonism alone.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these seminal findings. The following outlines the key experimental protocols used in the preclinical evaluation of AT-121 in nonhuman primates.
Warm Water Tail-Withdrawal Assay for Antinociception
This assay was used to determine the analgesic effects of AT-121.
-
Subjects: Adult male and female rhesus monkeys.
-
Procedure:
-
Monkeys were gently restrained in a primate chair.
-
The distal portion of the tail was shaved.
-
The shaved area of the tail was immersed in a temperature-controlled water bath set at 50°C.
-
The latency to tail withdrawal from the warm water was recorded, with a maximum immersion time of 20 seconds to prevent tissue damage.
-
A baseline tail-withdrawal latency was established before drug administration.
-
AT-121 was administered subcutaneously at doses ranging from 0.003 to 0.03 mg/kg.
-
Tail-withdrawal latencies were measured at various time points post-administration to determine the onset, magnitude, and duration of the antinociceptive effect.
-
-
Antagonist Studies: To confirm the involvement of MOP and NOP receptors, selective antagonists (naltrexone for MOP and J-113397 for NOP) were administered prior to AT-121, and the tail-withdrawal assay was repeated.[4]
Intravenous Drug Self-Administration for Abuse Potential
This paradigm is a gold-standard for evaluating the reinforcing effects and abuse liability of a compound.
-
Subjects: Rhesus monkeys with a history of intravenous drug self-administration.
-
Apparatus: Operant conditioning chambers equipped with two levers, stimulus lights, and an infusion pump connected to an indwelling intravenous catheter.
-
Procedure:
-
Monkeys were trained to press a lever to receive an intravenous infusion of a known reinforcing drug, such as cocaine or remifentanil.
-
Once stable responding was established, saline was substituted to ensure that responding would extinguish.
-
Different doses of AT-121 were then made available for self-administration to determine if it would maintain lever-pressing behavior above saline levels.
-
To assess its potential to treat opioid abuse, AT-121 was administered as a pretreatment before sessions where oxycodone was available for self-administration.
-
A control condition using food pellet reinforcement was included to ensure that any reduction in oxycodone self-administration was not due to a general suppression of behavior.[1]
-
Respiratory and Cardiovascular Monitoring
To assess the safety profile of AT-121, key physiological parameters were monitored.
-
Subjects: Freely moving rhesus monkeys.
-
Procedure:
-
Physiological responses, including respiration rate, heart rate, blood pressure, and body temperature, were continuously recorded using telemetry.
-
Baseline data was collected for 30 minutes prior to drug administration.
-
AT-121 was administered intramuscularly at its full antinociceptive dose and at a 10-fold higher dose.
-
Physiological parameters were monitored for 6 hours post-administration.
-
These results were compared to the effects of a high dose of heroin.[1]
-
Conclusion and Future Directions
The preclinical data for AT-121 presents a compelling case for a novel analgesic with a significantly wider therapeutic window than traditional opioids. Its ability to provide potent pain relief without inducing significant respiratory depression or demonstrating abuse potential in nonhuman primates is a critical step forward in the development of safer pain medications.[1][2] The dual agonism at MOP and NOP receptors appears to be a viable strategy for separating analgesia from the most dangerous and addictive properties of opioids.
Further research will be necessary to fully elucidate the long-term effects and the translatability of these findings to humans. Clinical trials will be the ultimate determinant of AT-121's efficacy and safety in patients. However, the robust preclinical evidence detailed in this guide provides a strong foundation and a clear rationale for its continued development as a potential paradigm-shifting therapeutic for pain management.
References
AT-121 in Non-Human Primate Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-121 is a novel bifunctional opioid analgesic that has demonstrated significant promise in preclinical non-human primate studies. This technical guide provides an in-depth overview of the core findings related to AT-121, with a focus on its analgesic efficacy, safety profile, and mechanism of action in rhesus macaques. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of pain therapeutics.
AT-121 acts as a partial agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.[1] This dual mechanism of action is believed to be responsible for its potent analgesic effects, comparable to or exceeding that of morphine, but with a markedly improved safety profile.[2][3] Notably, non-human primate studies have indicated that AT-121 does not produce the significant respiratory depression, abuse liability, or physical dependence commonly associated with traditional opioid analgesics.[2][4]
This guide summarizes key quantitative data from these studies in structured tables, provides detailed experimental protocols for the pivotal assays conducted, and includes visualizations of the compound's signaling pathway and experimental workflows to facilitate a deeper understanding of its preclinical profile.
Core Data Presentation
Analgesic Efficacy
The analgesic properties of AT-121 have been primarily evaluated using the warm water tail-withdrawal assay in rhesus macaques. This assay measures the latency of a monkey to withdraw its tail from warm water, with an increase in latency indicating an analgesic effect.
| Compound | Dose (mg/kg, s.c.) | Peak Antinociceptive Effect (% MPE) | ED50 (mg/kg) | Reference |
| AT-121 | 0.003 - 0.03 | Dose-dependent increase | 0.01 | [2] |
| Morphine | 1.0 - 10.0 | Dose-dependent increase | 1.0 | [2] |
% MPE = Maximum Possible Effect
Receptor Binding and Functional Activity
AT-121 exhibits high-affinity binding and partial agonist activity at both NOP and MOP receptors, with significantly lower affinity for the kappa (KOP) and delta (DOP) opioid receptors.[2]
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Agonist Efficacy | Reference |
| NOP | 3.67 | 35 | Partial Agonist | [2][4] |
| MOP | 16.49 | 20 | Partial Agonist | [2][4] |
| KOP | >100 | - | - | [2] |
| DOP | >100 | - | - | [2] |
Safety Profile: Respiratory Depression and Abuse Liability
A key advantage of AT-121 observed in non-human primate studies is its favorable safety profile compared to traditional opioids.
Respiratory Function:
| Compound | Dose (mg/kg) | Effect on Respiration | Reference |
| AT-121 | 0.03 (full antinociceptive dose) | No significant effect on respiration. | [2] |
| AT-121 | 0.3 (10x antinociceptive dose) | No significant effect on respiration. | [2] |
| Morphine | 10.0 | Sustained reduction in tidal and minute volume. | [5][6] |
Abuse Potential (Intravenous Self-Administration):
| Compound | Reinforcing Effects | Reference |
| AT-121 | Did not produce reinforcing effects. | [2] |
| Oxycodone | Produced significant reinforcing effects. | [2] |
Experimental Protocols
Warm Water Tail-Withdrawal Assay
This procedure is utilized to assess the antinociceptive effects of a compound in rhesus macaques.
Protocol:
-
Animal Acclimation: Rhesus monkeys are gently restrained in primate chairs, allowing their tails to hang freely. The animals are acclimated to this procedure before the commencement of the experiment.
-
Baseline Measurement: The distal portion of the monkey's tail is immersed in a thermos containing water maintained at a constant temperature, typically 50°C or 55°C.[1]
-
Latency Recording: The time taken for the monkey to withdraw its tail from the warm water is recorded as the tail-withdrawal latency. A cut-off time (e.g., 20 seconds) is established to prevent tissue damage.[1]
-
Drug Administration: The test compound (e.g., AT-121) or a vehicle control is administered, typically via subcutaneous (s.c.) injection.
-
Post-Treatment Measurement: Tail-withdrawal latencies are measured at predetermined time points following drug administration to determine the time course and peak effect of the compound.
-
Data Analysis: The data is often expressed as the percentage of maximum possible effect (%MPE), calculated as: ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) * 100.
Intravenous Drug Self-Administration
This "gold standard" behavioral paradigm is used to evaluate the abuse potential of a compound by determining its reinforcing effects.
Protocol:
-
Surgical Preparation: Monkeys are surgically implanted with an indwelling intravenous catheter.
-
Operant Conditioning Chamber: Animals are placed in an operant conditioning chamber equipped with two levers.
-
Acquisition Phase (Fixed-Ratio Schedule): Monkeys are trained to press one of the levers (the "active" lever) to receive an intravenous infusion of a known drug of abuse (e.g., cocaine or remifentanil). Each infusion is delivered after a fixed number of lever presses (e.g., FR1, meaning one press results in one infusion). The other lever ("inactive" lever) has no programmed consequences.[7]
-
Dose-Response Determination: Once stable self-administration is established, different doses of the drug are made available to determine the dose-response relationship.
-
Substitution Phase: The test compound (AT-121) is substituted for the training drug to determine if it maintains self-administration behavior.
-
Progressive-Ratio Schedule: To assess the reinforcing strength of a drug, a progressive-ratio schedule is used where the number of lever presses required to receive an infusion systematically increases. The "breakpoint," or the highest ratio completed, serves as a measure of the drug's reinforcing efficacy.[2]
Respiratory Function Measurement
Whole-body plethysmography is a non-invasive method used to assess respiratory function in unanesthetized and unrestrained monkeys.[5][6]
Protocol:
-
Plethysmography Chamber: The monkey is placed in a sealed plethysmography chamber.
-
Acclimation: The animal is allowed a period to acclimate to the chamber.
-
Data Acquisition: As the monkey breathes, the pressure changes within the chamber are measured by a sensitive pressure transducer. These pressure changes are used to calculate respiratory parameters.
-
Parameters Measured:
-
Respiratory Rate: Breaths per minute.
-
Tidal Volume: The volume of air inhaled or exhaled in a single breath.
-
Minute Volume: The total volume of air inhaled or exhaled per minute (Respiratory Rate x Tidal Volume).
-
-
Drug Administration: The test compound is administered, and respiratory parameters are continuously monitored to assess for any drug-induced changes, such as respiratory depression.
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of AT-121.
References
- 1. A tail withdrawal procedure for assessing analgesic activity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenous Drug Self-Administration in Nonhuman Primates - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Steady-state minute volume determination by body-only plethysmography in juvenile rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of respiratory function using whole-body plethysmography in unanesthetized and unrestrained nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of multi-stage intravenous self-administration paradigms in mice - PMC [pmc.ncbi.nlm.nih.gov]
AT-121: A Bifunctional Agonist with a Safer Profile for Pain Management
An In-depth Technical Guide on a Novel Opioid Alternative
For Researchers, Scientists, and Drug Development Professionals
The pressing need for potent analgesics with a diminished risk of addiction and other life-threatening side effects has driven the exploration of novel therapeutic agents. Among these, AT-121 has emerged as a promising candidate, demonstrating significant pain relief without the hallmark adverse effects of traditional opioids. This technical guide provides a comprehensive overview of the preclinical data on AT-121, focusing on its mechanism of action, quantitative pharmacology, and the experimental protocols used to evaluate its efficacy and safety.
Core Mechanism of Action: A Dual Receptor Strategy
AT-121 is a bifunctional small molecule that acts as a partial agonist at both the mu-opioid peptide (MOP) receptor and the nociceptin (B549756)/orphanin FQ peptide (NOP) receptor.[1][2] This dual agonism is central to its unique pharmacological profile. While activation of the MOP receptor is a well-established mechanism for potent analgesia, it is also responsible for the severe side effects associated with conventional opioids, including respiratory depression, euphoria, and physical dependence.[3] Conversely, activation of the NOP receptor has been shown to modulate the effects of MOP receptor agonists, including attenuating their rewarding properties and producing analgesia in its own right.[2][4]
AT-121's partial agonism at the MOP receptor provides a ceiling effect, potentially limiting the maximal response and thereby reducing the risk of overdose and other adverse effects. Simultaneously, its potent agonism at the NOP receptor is thought to counteract the MOP-mediated side effects, contributing to its improved safety profile.[1][4]
Quantitative Pharmacology of AT-121
The following tables summarize the in vitro binding affinities and functional potencies of AT-121 at the human MOP and NOP receptors, as well as its selectivity over other opioid receptors.
Table 1: Receptor Binding Affinities of AT-121 [2][5]
| Receptor | Binding Affinity (Ki, nM) |
| NOP | 3.67 |
| MOP | 16.49 |
| DOP | >100 |
| KOP | >100 |
Table 2: In Vitro Functional Activity of AT-121 in [³⁵S]GTPγS Binding Assay [2]
| Receptor | EC₅₀ (nM) | Efficacy (% of full agonist) |
| NOP | 35 | Partial Agonist |
| MOP | 20 | Partial Agonist |
Preclinical Efficacy and Safety Assessment: Experimental Protocols
The preclinical evaluation of AT-121 in non-human primates has been pivotal in demonstrating its potential as a safer opioid alternative. The following sections detail the methodologies for the key experiments conducted.
Analgesia Assessment: Warm Water Tail-Withdrawal Assay
This assay is a standard method for evaluating the antinociceptive effects of drugs in non-human primates.[6][7][8]
Protocol:
-
Animal Acclimation: Rhesus monkeys are acclimated to restraint chairs in a quiet, dedicated procedure room.
-
Baseline Latency Measurement: The distal portion of the monkey's shaved tail (approximately 15 cm) is immersed in a water bath maintained at a constant noxious temperature (e.g., 50°C).
-
Latency Recording: The time taken for the monkey to withdraw its tail from the warm water is recorded as the tail-withdrawal latency. A cut-off time (e.g., 20 seconds) is established to prevent tissue damage.
-
Drug Administration: AT-121 or a control substance (e.g., vehicle, morphine) is administered, typically via subcutaneous injection.
-
Post-treatment Latency Measurement: Tail-withdrawal latencies are measured at predetermined time points following drug administration to determine the onset, peak, and duration of the analgesic effect.
-
Data Analysis: The antinociceptive effect is often expressed as the percentage of maximum possible effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100.
Respiratory and Cardiovascular Function Monitoring
Continuous monitoring of respiratory and cardiovascular parameters is crucial for assessing the safety profile of novel analgesics.[9][10][11]
Protocol:
-
Surgical Implantation of Telemetry Devices: Rhesus monkeys are surgically implanted with telemetry transmitters capable of continuously monitoring physiological parameters such as respiratory rate, tidal volume, heart rate, and blood pressure.
-
Baseline Data Collection: Following a post-surgical recovery period, baseline physiological data is collected continuously in conscious, unrestrained animals in their home cages.
-
Drug Administration: AT-121 or a control opioid (e.g., fentanyl) is administered at various doses, including those that produce full analgesia and supratherapeutic doses.
-
Continuous Data Recording: Physiological parameters are recorded continuously before and after drug administration for an extended period (e.g., up to 6 hours).
-
Data Analysis: Changes in respiratory rate, minute volume (respiratory rate x tidal volume), heart rate, and mean arterial pressure from baseline are calculated and compared between treatment groups.
Abuse Liability Assessment: Intravenous Drug Self-Administration
The reinforcing properties of a drug, which are indicative of its abuse potential, are assessed using intravenous self-administration paradigms in non-human primates.[3][12][13]
Protocol:
-
Surgical Catheterization: Rhesus monkeys are surgically fitted with chronic indwelling intravenous catheters.
-
Operant Conditioning: Monkeys are trained to press a lever in an operant chamber to receive an intravenous infusion of a known drug of abuse (e.g., cocaine or remifentanil). This establishes the lever-pressing behavior.
-
Substitution Phase: Once a stable rate of responding is established, the training drug is replaced with saline (vehicle) to confirm that the responding is maintained by the pharmacological effects of the drug.
-
AT-121 Self-Administration: Following the extinction of responding with saline, AT-121 is made available for self-administration at various doses. The rate of lever pressing for AT-121 is compared to that for the training drug and saline.
-
Progressive-Ratio Schedule: To assess the motivational strength of the drug, a progressive-ratio schedule of reinforcement can be implemented, where the number of lever presses required to receive an infusion progressively increases. The "breakpoint" (the highest number of responses an animal will make for a single infusion) is a measure of the reinforcing efficacy of the drug.
In Vitro Functional Assay: [³⁵S]GTPγS Binding Assay
This assay is a widely used in vitro method to determine the potency and efficacy of G protein-coupled receptor (GPCR) agonists by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.[1][14][15][16]
Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human MOP or NOP receptor (e.g., CHO-hMOP or CHO-hNOP cells).
-
Assay Buffer Preparation: An assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP is prepared.
-
Incubation: In a 96-well plate, the cell membranes are incubated with increasing concentrations of AT-121 (or a standard agonist like DAMGO for MOP or N/OFQ for NOP), GDP, and the assay buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Termination and Filtration: After a specific incubation period at a controlled temperature (e.g., 30°C), the reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS from the free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS and subtracted from the total binding to obtain specific binding. The specific binding data is then plotted against the logarithm of the agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mu-Opioid Receptor Signaling Pathway Activated by AT-121.
Caption: Nociceptin Receptor Signaling Pathway Activated by AT-121.
Caption: Preclinical Evaluation Workflow for AT-121.
Conclusion
AT-121 represents a significant advancement in the quest for safer and more effective pain management. Its unique bifunctional mechanism, acting as a partial agonist at both MOP and NOP receptors, provides a strong analgesic effect comparable to traditional opioids but with a markedly improved safety profile, most notably the absence of respiratory depression and abuse liability in preclinical non-human primate models. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development of this promising therapeutic candidate. Continued investigation into the long-term efficacy and safety of AT-121 is warranted to translate these encouraging preclinical findings into a viable clinical solution for pain relief.
References
- 1. benchchem.com [benchchem.com]
- 2. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intravenous Drug Self-Administration in Nonhuman Primates - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and opioid abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nociception assay - Wikipedia [en.wikipedia.org]
- 7. Pharmacological validation of a novel nonhuman primate measure of thermal responsivity with utility for predicting analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Selectivity of CTAP in a Warm Water Tail-Withdrawal Antinociception Assay in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delivering Prolonged Intensive Care to a Non-human Primate: A High Fidelity Animal Model of Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Revised recommendations for health monitoring of non-human primate colonies (2018): FELASA Working Group Report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intravenous self-administration techniques in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Models of Neurological Disease (Substance Abuse): Self-Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for AT-121: A Novel Bifunctional Analgesic
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-121 is a novel, bifunctional analgesic agent that exhibits potent agonist activity at both the mu-opioid receptor (MOR) and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[1] This dual mechanism of action confers a unique pharmacological profile, offering the potential for strong pain relief comparable to traditional opioids but with a significantly reduced risk of adverse effects such as respiratory depression, abuse liability, and tolerance.[1] Preclinical studies in non-human primates have demonstrated that AT-121 provides potent antinociceptive effects without the undesirable side effects associated with conventional opioid analgesics.[1] This document provides a detailed overview of the synthesis and purification of AT-121, along with its pharmacological properties and a conceptual experimental workflow for its evaluation.
Chemical and Pharmacological Properties of AT-121
AT-121 is a chemically synthesized small molecule with a complex spirocyclic structure. Its dual agonism at MOR and NOP receptors is key to its unique therapeutic profile.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₃₈N₄O₃S | [1] |
| Molecular Weight | 462.65 g/mol | [1] |
| Mu-Opioid Receptor (MOR) Ki | 16.49 nM | [1] |
| Nociceptin Receptor (NOP) Ki | 3.67 nM | [1] |
| MOR EC₅₀ ([³⁵S]GTPγS) | 19.6 nM | [1] |
| NOP EC₅₀ ([³⁵S]GTPγS) | 34.7 nM | [1] |
| In Vivo Efficacy (NHP) | Dose-dependent antinociception (0.003-0.03 mg/kg, s.c.) | [1] |
Synthesis and Purification Protocol
The synthesis of AT-121 involves a multi-step chemical process. The following is a general protocol based on the synthetic scheme reported in the primary literature.[1]
Synthesis Protocol
Materials:
-
Starting materials and reagents as outlined in the supplementary materials of Ding H, et al. Sci Transl Med. 2018; 10(456):eaar3483.
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and reaction apparatus
General Procedure:
The synthesis of AT-121 is a multi-step process that involves the construction of the core spirocyclic scaffold followed by the introduction of the side chains responsible for its dual receptor activity. The detailed, step-by-step synthesis scheme for AT-121 is provided in the supplementary materials of the foundational paper by Ding et al. (2018).[1] Researchers are directed to this publication for the specific reaction conditions, reagents, and intermediate characterization.
Purification Protocol
Purification of the final AT-121 compound and its intermediates is critical to ensure high purity for in vitro and in vivo studies. The primary method for purification is flash column chromatography on silica (B1680970) gel.
Materials:
-
Silica gel (230-400 mesh)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate (B1210297), Dichloromethane, Methanol)
-
Triethylamine (B128534) (for basic compounds)
-
Flash chromatography system or glass column
-
Thin Layer Chromatography (TLC) plates and developing chambers
General Procedure for Flash Column Chromatography:
-
Slurry Preparation: A slurry of silica gel is prepared in a non-polar solvent (e.g., hexanes).
-
Column Packing: The slurry is carefully poured into the chromatography column and packed uniformly to avoid air bubbles and channels.
-
Sample Loading: The crude AT-121 product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and loaded onto the top of the silica gel bed.
-
Elution: A solvent gradient is typically employed, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate or adding methanol). As AT-121 is a nitrogen-containing compound, the addition of a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and prevent tailing.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: Fractions containing the pure AT-121 are combined, and the solvent is removed under reduced pressure to yield the purified compound.
Signaling Pathway and Experimental Workflow
AT-121 Signaling Pathway
AT-121 exerts its analgesic effects through the simultaneous activation of the mu-opioid and nociceptin receptors, both of which are G-protein coupled receptors (GPCRs). This dual activation is thought to produce analgesia while mitigating the adverse effects associated with selective MOR agonists.
Caption: AT-121 Signaling Pathway.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a novel analgesic compound like AT-121 follows a structured workflow from initial synthesis to in vivo efficacy and safety assessment.
Caption: Preclinical Experimental Workflow.
Conclusion
AT-121 represents a promising step forward in the development of safer and more effective analgesics. Its unique dual agonism at MOR and NOP receptors offers a compelling therapeutic strategy to dissociate potent pain relief from the significant adverse effects of traditional opioids. The protocols and information provided herein are intended to guide researchers in the synthesis, purification, and evaluation of this novel compound, facilitating further investigation into its therapeutic potential.
References
AT-121 Formulation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-121 is a novel bifunctional opioid receptor agonist with a promising preclinical profile as a potent analgesic with a significantly improved safety margin compared to traditional opioids.[1][2] It acts as a partial agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.[1][2][3] This dual mechanism of action is believed to contribute to its potent analgesic effects while mitigating common opioid-related side effects such as respiratory depression, abuse liability, and physical dependence.[1][2][4] Preclinical studies, particularly in nonhuman primates, have demonstrated that AT-121 can produce morphine-like analgesia at doses that do not induce these adverse effects.[1][4] This document provides detailed application notes and protocols for the formulation and in vivo administration of AT-121 for research purposes.
Data Presentation
In Vivo Efficacy and Receptor Binding Profile of AT-121
| Parameter | Value | Species/System | Citation |
| Analgesic Efficacy (Antinociception) | |||
| Minimum Effective Dose | 0.03 mg/kg (s.c.) | Rhesus Monkeys | [1] |
| Duration of Action (at 0.03 mg/kg) | ~3 hours | Rhesus Monkeys | [1] |
| Receptor Binding Affinity (Ki) | |||
| NOP Receptor | 3.67 nM | Human cloned receptors | [5] |
| MOP Receptor | 16.49 nM | Human cloned receptors | [5] |
| DOP Receptor | >100 nM | Human cloned receptors | [1] |
| KOP Receptor | >100 nM | Human cloned receptors | [1] |
| Functional Activity (EC50) | |||
| NOP Receptor ([³⁵S]GTPγS) | 35 nM (partial agonist) | CHO-hNOP cell membranes | [1] |
| MOP Receptor ([³⁵S]GTPγS) | 20 nM (partial agonist) | CHO-hMOP cell membranes | [1] |
Safety Profile of AT-121 in Nonhuman Primates
| Adverse Effect | Observation with AT-121 | Comparison with Traditional Opioids | Citation |
| Respiratory Depression | No significant effect at analgesic doses (0.03 mg/kg) or 10-fold higher. | Morphine and other MOP agonists typically cause significant respiratory depression. | [1][4] |
| Abuse Potential (Reinforcing Effects) | Lacked reinforcing effects in self-administration studies. | Oxycodone and other MOP agonists are highly reinforcing. | [1][2] |
| Physical Dependence | Did not induce physical dependence after repeated administration. | Chronic use of MOP agonists leads to physical dependence. | [1] |
| Opioid-Induced Hyperalgesia | Did not induce hyperalgesia. | Can be a consequence of long-term MOP agonist use. | [1] |
| Itch (Pruritus) | Did not significantly increase scratching behavior. | Morphine is known to induce itch. | [1] |
Experimental Protocols
Formulation of AT-121 for Subcutaneous Administration
Disclaimer: The precise formulation vehicle used in the seminal nonhuman primate studies by Ding et al. (2018) is not explicitly detailed in the published literature. The following protocol is based on a suggested formulation from a commercial supplier of AT-121 and is a common vehicle for preclinical in vivo studies of compounds with limited aqueous solubility. Researchers should perform their own solubility and stability tests.
Materials:
-
AT-121 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials
-
Sterile syringes and needles
Suggested Vehicle Composition:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Sterile Saline or PBS
Procedure for Preparing a 1 mg/mL Stock Solution:
-
Weighing: Accurately weigh the required amount of AT-121 powder in a sterile vial.
-
Solubilization:
-
Add the required volume of DMSO to the AT-121 powder and vortex or sonicate until fully dissolved.
-
Add the required volume of PEG300 and mix thoroughly.
-
Add the required volume of Tween 80 and mix thoroughly.
-
-
Final Dilution: Add the required volume of sterile saline or PBS to reach the final desired concentration and volume. Mix until a clear, homogenous solution is obtained.
-
Sterilization: If necessary, the final solution can be sterile-filtered through a 0.22 µm syringe filter.
-
Storage: Store the stock solution at an appropriate temperature as determined by stability studies (e.g., -20°C for long-term storage). Protect from light.
Example Calculation for 10 mL of a 0.1 mg/mL solution:
-
Total AT-121 needed: 1 mg
-
Volume of DMSO: 0.5 mL (5% of 10 mL)
-
Volume of PEG300: 3 mL (30% of 10 mL)
-
Volume of Tween 80: 0.5 mL (5% of 10 mL)
-
Volume of Saline/PBS: 6 mL (60% of 10 mL)
In Vivo Administration Protocol: Subcutaneous Injection in Rhesus Monkeys
Animal Model: Adult male and female rhesus monkeys (Macaca mulatta) have been used in key preclinical studies.[1]
Materials:
-
Prepared AT-121 solution
-
Appropriate animal restraint device
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
70% ethanol (B145695) or other suitable disinfectant
-
Personal Protective Equipment (PPE)
Procedure:
-
Dose Calculation: Calculate the required volume of the AT-121 solution based on the animal's body weight and the desired dose (e.g., 0.003-0.03 mg/kg).[1]
-
Animal Preparation: Acclimatize the animals to the experimental procedures. Ensure the animal is appropriately restrained to allow for safe injection.
-
Injection Site Preparation: The preferred site for subcutaneous injection is the loose skin over the back, typically between the shoulder blades. Swab the injection site with 70% ethanol.
-
Injection:
-
Lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, at the base of the tented skin.
-
Aspirate slightly to ensure a blood vessel has not been entered.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions, including signs of distress or local irritation at the injection site.
Signaling Pathways and Experimental Workflows
AT-121 Signaling Pathway
AT-121 is a partial agonist at both the MOP and NOP receptors, which are G-protein coupled receptors (GPCRs). Upon binding, AT-121 is thought to induce a conformational change in the receptors, leading to the activation of inhibitory G-proteins (Gi/o). This activation inhibits adenylyl cyclase, reducing intracellular cAMP levels, and modulates ion channel activity, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. These actions lead to a hyperpolarization of the neuron and a reduction in neurotransmitter release, ultimately producing analgesia. A key characteristic of AT-121 is that it appears to cause minimal receptor phosphorylation, an event often associated with receptor desensitization, tolerance, and the recruitment of β-arrestin, which is implicated in some of the adverse effects of opioids.
Caption: Signaling pathway of AT-121 as a bifunctional MOP/NOP partial agonist.
Experimental Workflow for In Vivo Analgesic Testing
This diagram outlines a typical workflow for assessing the antinociceptive effects of AT-121 in a nonhuman primate model using a warm water tail-withdrawal assay, a common test for pain response.
Caption: Workflow for assessing the analgesic efficacy of AT-121 in vivo.
References
- 1. AT-121 | Opioid Receptor | TargetMol [targetmol.com]
- 2. Predictors of Subcutaneous Injection Site Reactions to Sustained-Release Buprenorphine in Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid substitution procedure for intravenous drug self-administration studies in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. monkeys subcutaneously injected: Topics by Science.gov [science.gov]
AT-121 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of AT-121, a bifunctional μ-opioid receptor (MOR) and nociceptin (B549756)/orphanin FQ (NOP) receptor agonist, in various solvents.[1][2][3][4][5] Additionally, comprehensive protocols for solubility determination and stock solution preparation are outlined to ensure accurate and reproducible experimental outcomes.
Physicochemical Properties of AT-121
AT-121 is an experimental analgesic compound with a unique pharmacological profile, acting as an agonist at both the μ-opioid and nociceptin receptors.[1] This dual agonism is believed to contribute to its analgesic effects while potentially mitigating the adverse side effects associated with traditional opioids, such as respiratory depression and abuse liability.[1]
| Property | Value |
| Chemical Formula | C₂₄H₃₈N₄O₃S[1] |
| Molecular Weight | 462.6 g/mol (free base)[6] |
| CAS Number | 2099681-31-7 (free base)[1][6] |
| Appearance | Not specified in provided results; typically a powder. |
Solubility of AT-121
The solubility of AT-121 has been determined in several common laboratory solvents. The quantitative data is summarized in the table below. It is important to note that sonication may be recommended to facilitate dissolution.[7]
| Solvent | Concentration | Molar Equivalent (approx.) | Notes |
| DMSO | 55 mg/mL[7] | 118.88 mM[7] | Miscible.[6] |
| Chloroform | 10 mg/mL[6] | 21.62 mM | - |
| Ethanol | Miscible[6] | Not Applicable | - |
| Ethanol:PBS (pH 7.2) (1:20) | 50 µg/mL[6][7] | 0.108 mM | Sonication is recommended.[7] |
Experimental Protocols
Protocol for Determination of AT-121 Solubility
This protocol describes a general method for determining the kinetic solubility of AT-121 in a solvent of choice, adapted from standard laboratory procedures.
Materials:
-
AT-121 powder
-
Selected solvent (e.g., DMSO, Ethanol, PBS)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile tips
-
Visual inspection tool (e.g., light box with a dark background)
Procedure:
-
Preparation of Supersaturated Stock Solution:
-
Accurately weigh a small amount of AT-121 (e.g., 5 mg) and transfer it to a microcentrifuge tube.
-
Add a precise volume of the test solvent (e.g., 100 µL) to the tube. This creates a high initial concentration.
-
-
Equilibration:
-
Tightly cap the tube and vortex vigorously for 2 minutes.
-
If the compound does not fully dissolve, place the tube in a sonicator bath for 15-30 minutes. Gentle warming (e.g., 37°C) may also be applied, but caution should be exercised as heat can degrade some compounds.
-
Allow the solution to equilibrate at room temperature for at least one hour to ensure that any excess, undissolved compound has precipitated.
-
-
Separation of Saturated Solution:
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
-
Quantification:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Determine the concentration of AT-121 in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mM based on the concentration measured in the supernatant.
-
Protocol for Preparation of a 10 mM AT-121 Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of AT-121 in DMSO.
Materials:
-
AT-121 powder (free base, MW: 462.6 g/mol )
-
Anhydrous, sterile DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculation of Required Mass:
-
To prepare a 10 mM stock solution, the required mass of AT-121 can be calculated using the following formula: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 1 mL x 10 mmol/L x 462.6 g/mol / 1000 = 4.626 mg
-
-
Weighing the Compound:
-
On a calibrated analytical balance, carefully weigh out 4.626 mg of AT-121 powder and transfer it to a sterile microcentrifuge tube or vial.
-
-
Dissolution:
-
Add 1 mL of sterile DMSO to the tube containing the AT-121 powder.
-
Cap the tube securely and vortex until the compound is completely dissolved. Visual inspection against a light source can confirm complete dissolution. If necessary, gentle warming or sonication can be used to aid dissolution.
-
-
Storage:
-
For short-term storage (days to weeks), the stock solution can be stored at 4°C.
-
For long-term storage (months to years), it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
-
Visualizations
Signaling Pathways of AT-121
AT-121 exerts its effects by acting as an agonist at both the μ-opioid receptor (MOR) and the nociceptin receptor (NOP). The diagrams below illustrate the canonical signaling pathways initiated by the activation of these G-protein coupled receptors.
Experimental Workflow
The following diagram illustrates a general workflow for utilizing a prepared stock solution of AT-121 in a typical in vitro cell-based assay.
References
- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 2. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for AT-121: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-121 is a bifunctional opioid receptor agonist, exhibiting partial agonism at both the mu-opioid (μOR) and nociceptin (B549756)/orphanin FQ (NOP) receptors. This dual mechanism of action has shown promise in preclinical studies for providing potent analgesia with a reduced side effect profile compared to traditional opioids. As with any small molecule destined for research or clinical development, understanding its stability profile is critical for ensuring the integrity of experimental results and for the development of a safe and effective therapeutic.
These application notes provide a comprehensive overview of the recommended storage conditions for AT-121, along with detailed protocols for assessing its stability under various stress conditions. The information herein is intended to guide researchers in maintaining the quality of AT-121 and in developing robust stability-indicating analytical methods.
AT-121 Storage Conditions
Proper storage of AT-121 is essential to prevent degradation and ensure its chemical integrity for in vitro and in vivo studies. The following storage conditions are recommended based on information from various suppliers.
| Form | Storage Temperature | Recommended Duration | Shipping Condition |
| Powder | -20°C | ≥ 2-3 years[1][2] | Ambient or with blue ice[1] |
| In Solvent | -80°C | Up to 1 year[1] | - |
Note: For solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. The choice of solvent can also impact stability; common solvents for AT-121 include DMSO and chloroform.[1][2]
Impact of Degradation on Biological Activity
AT-121 exerts its analgesic effects by binding to and activating μ-opioid and nociceptin receptors. The chemical structure of AT-121 is critical for its interaction with the binding pockets of these receptors. Degradation of the molecule can lead to the formation of impurities that may have reduced or no affinity for the receptors, potentially leading to a loss of analgesic efficacy. Furthermore, degradation products could potentially have altered pharmacological profiles, including off-target effects or toxicity. Therefore, ensuring the stability of AT-121 is paramount for the validity and reproducibility of research findings.
Quantitative Stability Data
As of the date of this document, detailed quantitative stability data for AT-121 under various stress conditions (e.g., different temperatures, pH levels, and light exposure) are not publicly available. The following table is provided as a template for researchers to systematically record their own stability data. It is recommended to use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the percent recovery of AT-121 and the formation of degradation products over time.
| Condition | Time Point | % AT-121 Remaining | Total Degradation Products (%) | Appearance |
| -20°C (Powder) | 0 | 100 | 0 | White powder |
| 6 months | ||||
| 12 months | ||||
| 24 months | ||||
| -80°C (in DMSO) | 0 | 100 | 0 | Clear solution |
| 3 months | ||||
| 6 months | ||||
| 12 months | ||||
| 40°C / 75% RH | 0 | 100 | 0 | White powder |
| 1 week | ||||
| 2 weeks | ||||
| 1 month |
Experimental Protocols for Stability Assessment
The following protocols describe forced degradation studies that are essential for understanding the intrinsic stability of AT-121 and for developing a stability-indicating analytical method.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of AT-121 in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the appropriate solvent or mobile phase to a working concentration suitable for the analytical method (e.g., 100 µg/mL for HPLC analysis).
Forced Degradation (Stress) Studies
-
To separate aliquots of the AT-121 stock solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.
-
Incubate the solutions at 60°C.
-
Withdraw samples at various time points (e.g., 2, 4, 8, and 24 hours).
-
Neutralize the acid-stressed samples with an equivalent amount of 0.1 M NaOH and the base-stressed samples with 0.1 M HCl.
-
Dilute the neutralized samples to the working concentration with the mobile phase and analyze by HPLC.
-
To an aliquot of the AT-121 stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at various time points (e.g., 2, 4, 8, and 24 hours).
-
Dilute the samples to the working concentration with the mobile phase and analyze by HPLC.
-
Place a known amount of AT-121 powder in a vial and store it in an oven at a high temperature (e.g., 80°C).
-
At specified time points (e.g., 24, 48, and 72 hours), remove a sample, dissolve it in the appropriate solvent, dilute to the working concentration, and analyze by HPLC.
-
Expose a solution of AT-121 (in a photostable container) and a sample of the powder to a light source with a specified output (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Maintain a control sample in the dark at the same temperature.
-
After the exposure period, prepare solutions of both the exposed and control samples to the working concentration and analyze by HPLC.
Representative Stability-Indicating HPLC Method
The following is a representative HPLC method that can be used as a starting point for developing a validated stability-indicating assay for AT-121. Optimization of these parameters will be necessary.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at 280 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of a preclinical compound like AT-121.
Conclusion
The stability of AT-121 is a critical factor for ensuring the reliability and reproducibility of research results. Adherence to the recommended storage conditions is essential. The provided protocols for forced degradation studies and the representative HPLC method offer a solid foundation for researchers to perform a comprehensive stability assessment of AT-121. The generation of specific stability data for AT-121 will be invaluable for its continued development as a promising, safer analgesic.
References
Application Notes and Protocols for AT-121 Subcutaneous Injection in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-121 is a novel bifunctional agonist that targets both the nociceptin (B549756)/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.[1][2] Preclinical studies have demonstrated its potent analgesic properties, comparable to or exceeding those of traditional opioids like morphine. A key advantage of AT-121 is its favorable safety profile, notably the absence of significant respiratory depression, abuse potential, and physical dependence, which are common and life-threatening side effects associated with conventional opioid analgesics.[1][3] These characteristics make AT-121 a promising candidate for the development of safer pain therapeutics.
This document provides detailed application notes and protocols for the subcutaneous (SC) administration of AT-121 in rodent models for preclinical research.
Mechanism of Action
AT-121 functions as a partial agonist at both the NOP and MOP receptors.[1][3] Its analgesic effects are mediated through the simultaneous activation of these two receptor systems. The activation of MOP receptors is a well-established mechanism for profound analgesia. The concurrent activation of NOP receptors by AT-121 is believed to counteract the adverse effects typically associated with MOP receptor agonism, such as respiratory depression and reward-seeking behavior.[3] Studies have shown that AT-121 does not induce significant MOP receptor phosphorylation, a cellular event linked to the development of tolerance and other side effects.[3][4]
Data Presentation
The following tables summarize key quantitative data for AT-121 based on preclinical studies. It is important to note that while AT-121 has been evaluated in rodents, the most detailed dose-response data for subcutaneous administration comes from non-human primate studies. Researchers should use the rodent-specific data as a starting point and may need to perform dose-finding studies for their specific models.
Table 1: AT-121 Receptor Binding and Functional Activity
| Parameter | NOP Receptor | MOP Receptor | Reference |
| Binding Affinity (Ki, nM) | 3.67 | 16.49 | [2] |
| Functional Agonism | Partial Agonist | Partial Agonist | [1][3] |
Table 2: Subcutaneous AT-121 Dose Range and Effects (Non-Human Primates)
| Dose Range (mg/kg) | Effect | Animal Model | Reference |
| 0.003 - 0.03 | Potent, dose-dependent antinociceptive effects | Rhesus Monkeys | [1][2] |
| 0.03 | Full antinociception with a 3-hour duration | Rhesus Monkeys | [1] |
| Up to 0.3 | No significant respiratory depression or cardiovascular effects | Rhesus Monkeys |
Table 3: General Rodent Subcutaneous Injection Parameters
| Parameter | Mouse | Rat | Reference |
| Needle Gauge | 25-27 G | 21-27 G | [5][6] |
| Maximum Volume per Site | 5 ml/kg | 5 ml | [5][6] |
| Injection Site | Loose skin over the shoulders/scruff, flank | Loose skin over the shoulders/scruff, flank | [7][8][9] |
Experimental Protocols
The following protocols provide a general framework for the subcutaneous administration of AT-121 to rodents for the assessment of its analgesic properties.
Materials
-
AT-121 hydrochloride
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing DMSO and/or a solubilizing agent like Kolliphor HS 15, if required for solubility)
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge for mice, 21-27 gauge for rats)
-
70% ethanol (B145695) or other suitable disinfectant for the injection site
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Protocol for Subcutaneous Injection of AT-121
-
Animal Preparation:
-
Acclimatize animals to the housing facility and handling procedures for at least 3-5 days prior to the experiment.
-
Weigh each animal on the day of the experiment to accurately calculate the dose.
-
-
AT-121 Solution Preparation:
-
Prepare a stock solution of AT-121 in a suitable vehicle. If AT-121 solubility is an issue in aqueous solutions, a vehicle containing a small percentage of DMSO or other solubilizing agents may be necessary. It is recommended to perform a small pilot study to ensure the vehicle is well-tolerated by the animals.
-
From the stock solution, prepare the final dosing solutions of the desired concentrations (e.g., based on the 0.003-0.03 mg/kg range from non-human primate studies, adjusted for the desired injection volume).
-
Ensure all solutions are sterile and warmed to room temperature before injection to minimize discomfort.
-
-
Injection Procedure:
-
Restrain the rodent gently but firmly. For mice, this can often be done by a single person. For rats, a two-person restraint method may be safer and more effective.
-
Locate the injection site, typically the loose skin over the shoulders (scruff) or the flank.
-
Gently lift a fold of skin to create a "tent."
-
Insert the sterile needle, bevel up, at the base of the skin tent, parallel to the animal's body. Be careful not to puncture through the other side of the skin fold.
-
Aspirate slightly by pulling back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new injection site with a fresh needle.
-
Inject the calculated volume of the AT-121 solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Experimental Workflow for Analgesic Testing
Assessment of Analgesic Efficacy
A variety of established rodent pain models can be used to assess the antinociceptive effects of AT-121. The choice of model will depend on the specific research question.
-
Acute Nociceptive Pain Models:
-
Tail-flick test: Measures the latency to withdraw the tail from a radiant heat source.
-
Hot plate test: Measures the latency for the animal to show a pain response (e.g., licking a paw, jumping) when placed on a heated surface.
-
-
Inflammatory Pain Models:
-
Formalin test: Involves subcutaneous injection of a dilute formalin solution into the paw and scoring of pain behaviors (licking, biting).
-
Carrageenan- or Complete Freund's Adjuvant (CFA)-induced paw edema: Measures hyperalgesia and allodynia in an inflamed paw.
-
-
Neuropathic Pain Models:
-
Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI): Surgical models that induce nerve damage and subsequent mechanical and thermal hypersensitivity, which can be measured using von Frey filaments and radiant heat, respectively.
-
Conclusion
AT-121 represents a significant advancement in the quest for safer and more effective analgesics. The protocols and data presented in this document are intended to provide a comprehensive guide for researchers utilizing AT-121 in rodent models. Adherence to best practices in animal handling and experimental design is crucial for obtaining reliable and reproducible results. Given that the detailed subcutaneous dosage information is primarily derived from non-human primate studies, it is strongly recommended that researchers conduct pilot dose-response studies in their specific rodent models to determine the optimal therapeutic window for analgesia without adverse effects.
References
- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Attenuated G protein signaling and minimal receptor phosphorylation as a biochemical signature of low side-effect opioid analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. queensu.ca [queensu.ca]
- 7. Subcutaneous Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. orthopresearch.com [orthopresearch.com]
Application Notes and Protocols for AT-121 as an Analgesic in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of AT-121, a bifunctional nociceptin (B549756) (NOP) and mu-opioid (MOP) receptor agonist, as a potent analgesic with a favorable safety profile in animal models. The following sections detail its mechanism of action, effective dosages, and experimental protocols for evaluating its analgesic properties.
Introduction
AT-121 is a novel compound that demonstrates potent analgesic effects comparable to or exceeding traditional opioids like morphine, but without their associated adverse effects such as respiratory depression, abuse liability, and tolerance.[1][2][3][4] Its unique mechanism of action, targeting both NOP and MOP receptors, is thought to underlie its potent analgesia while mitigating the undesirable side effects of conventional opioids.[2][5][6] Studies in non-human primates have shown that AT-121 is approximately 100 times more potent than morphine in producing pain relief.[1][2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for AT-121 from preclinical studies.
Table 1: Receptor Binding Affinity of AT-121
| Receptor | K_i_ (nM) |
| Nociceptin (NOP) | 3.67[7][8][9] |
| Mu-Opioid (MOP) | 16.49[7][8][9] |
Table 2: Analgesic Dosage and Efficacy of AT-121 in Rhesus Monkeys
| Parameter | Value | Animal Model | Administration |
| Effective Analgesic Dose Range | 0.003 - 0.03 mg/kg[1][7][8][9] | Rhesus Monkeys | Subcutaneous (s.c.) |
| Minimum Effective Dose for Full Antinociception | 0.03 mg/kg[1] | Rhesus Monkeys | Subcutaneous (s.c.) |
| Duration of Action (at 0.03 mg/kg) | ~3 hours[1] | Rhesus Monkeys | Subcutaneous (s.c.) |
| Potency vs. Morphine | ~100-fold greater[1][2][4] | Rhesus Monkeys | Subcutaneous (s.c.) |
Signaling Pathway and Mechanism of Action
AT-121 exerts its analgesic effects through a dual agonist action on both the NOP and MOP receptors.[5][6] Activation of the MOP receptor is the primary mechanism for the analgesic effects of traditional opioids.[2][5] Simultaneously, activation of the NOP receptor is believed to counteract the MOP-mediated side effects, such as respiratory depression and the development of tolerance and dependence.[2]
References
- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT-121: An Opioid That Doesn’t Cause Addiction? | myMatrixx [mymatrixx.com]
- 3. blbchronicpain.co.uk [blbchronicpain.co.uk]
- 4. sciencealert.com [sciencealert.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. AT-121 - hope for a new painkiller with no side effects! - Vetco - Veterinary Consulting & Control [vetco.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AT-121 | Opioid Receptor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: AT-121 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-121 is a novel bifunctional analgesic compound that has demonstrated significant promise in preclinical studies. It acts as an agonist at both the mu-opioid peptide (MOP) receptor and the nociceptin (B549756)/orphanin FQ peptide (NOP) receptor.[1][2] This dual mechanism of action is thought to contribute to its potent analgesic effects without the typical side effects associated with traditional opioids, such as respiratory depression, abuse potential, and physical dependence.[1][3] Radioligand binding assays are a fundamental technique used to characterize the interaction of novel compounds like AT-121 with their target receptors.[4][5] This document provides a detailed protocol for conducting a competitive radioligand binding assay to determine the binding affinity of AT-121 for the human MOP and NOP receptors.
Data Presentation
The following table summarizes the binding affinity (Ki) and functional activity (EC50) of AT-121 at the human mu-opioid and nociceptin receptors. A lower Ki value is indicative of a higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) [³⁵S]GTPγS |
| AT-121 | Mu-Opioid (MOP) | 16.49 nM[6] | 19.6 nM[6] |
| AT-121 | Nociceptin (NOP) | 3.67 nM[7] | 34.7 nM[6] |
Signaling Pathway
AT-121 exerts its effects by co-activating the MOP and NOP receptors, both of which are G protein-coupled receptors (GPCRs).[8] Activation of the MOP receptor is the primary mechanism for the analgesic effects of traditional opioids.[1] The concurrent activation of the NOP receptor by AT-121 is believed to counteract the adverse effects of MOP activation, such as euphoria and respiratory depression.[1][2]
References
- 1. AT-121: An Opioid That Doesn’t Cause Addiction? | myMatrixx [mymatrixx.com]
- 2. AT-121 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. AT-121 | Opioid Receptor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for the [35S]GTPγS Binding Assay Featuring AT-121
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-121 is a bifunctional agonist targeting both the mu-opioid (MOP) and nociceptin/orphanin FQ (NOP) receptors.[1][2] This dual mechanism of action has garnered significant interest as it may offer potent analgesia with a reduced side-effect profile compared to traditional opioids.[2] The [35S]GTPγS binding assay is a robust functional assay used to characterize the interaction of ligands with G-protein coupled receptors (GPCRs) like the MOP and NOP receptors.[3] This assay directly measures the activation of G-proteins, a critical initial step in the signal transduction cascade following agonist binding.[3][4]
Upon agonist binding, the GPCR undergoes a conformational change, facilitating the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit of the heterotrimeric G-protein.[5][6][7] The [35S]GTPγS binding assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit.[3][8] The accumulation of [35S]GTPγS is then quantified, providing a direct measure of G-protein activation and allowing for the determination of agonist potency (EC50) and efficacy (Emax).[3][4] Both MOP and NOP receptors are known to couple to Gi/o proteins, making the [35S]GTPγS binding assay a suitable method for their functional characterization.[2][3][6][8]
These application notes provide a comprehensive protocol for utilizing the [35S]GTPγS binding assay to evaluate the functional activity of AT-121 at both the human MOP and NOP receptors.
Quantitative Data Summary for AT-121
The following table summarizes the in vitro pharmacological data for AT-121 at various opioid receptors. This data is essential for understanding its potency and selectivity profile.
| Ligand | Receptor | Parameter | Value (nM) | Assay Type | Reference |
| AT-121 | Mu-Opioid (MOP) | Ki | 16.49 | Radioligand Binding | [9][10] |
| AT-121 | Nociceptin (NOP) | Ki | 3.67 | Radioligand Binding | [9][10] |
| AT-121 | Mu-Opioid (MOP) | EC50 | 19.6 | [35S]GTPγS Binding | [10] |
| AT-121 | Nociceptin (NOP) | EC50 | 34.7 | [35S]GTPγS Binding | [10] |
| AT-121 | Delta-Opioid (DOP) | Ki | >100 | Radioligand Binding | [2] |
| AT-121 | Kappa-Opioid (KOP) | Ki | >100 | Radioligand Binding | [2] |
Signaling Pathway and Assay Principle
The following diagram illustrates the signaling pathway of a Gi/o-coupled receptor, such as the MOP or NOP receptor, upon activation by an agonist like AT-121, and the principle of the [35S]GTPγS binding assay.
Experimental Protocol: [35S]GTPγS Binding Assay
This protocol is optimized for determining the agonist activity of AT-121 at human MOP and NOP receptors expressed in cell membranes.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cells stably expressing either human MOP or NOP receptors.
-
[35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
AT-121: Test compound.
-
DAMGO: ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) - a standard full agonist for MOP receptors.
-
Nociceptin/Orphanin FQ: A standard full agonist for NOP receptors.
-
GTPγS (unlabeled): For determination of non-specific binding.
-
GDP (Guanosine 5'-diphosphate): Essential for observing agonist-stimulated binding.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Scintillation Cocktail.
-
96-well Filter Plates: (e.g., GF/B or GF/C).
-
Microplate Scintillation Counter.
-
Cell Harvester (optional).
Membrane Preparation
-
Thaw cryopreserved cell membranes expressing the receptor of interest on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Dilute the membranes in assay buffer to the desired final concentration (typically 10-20 µg of protein per well).
Assay Procedure
-
Compound Preparation: Prepare serial dilutions of AT-121, DAMGO (for MOP receptor assay), or Nociceptin (for NOP receptor assay) in the assay buffer. A vehicle control (e.g., DMSO at the same final concentration) should be included.
-
Assay Plate Setup: In a 96-well plate, add the following components in the specified order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
25 µL of diluted test compound (AT-121), standard agonist, or vehicle.
-
50 µL of the diluted cell membrane suspension.
-
50 µL of GDP solution (final concentration 10-30 µM).
-
-
Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Binding Reaction: Add 50 µL of [35S]GTPγS solution (final concentration ~0.1 nM) to each well to start the reaction. The final assay volume will be 200 µL.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester or a vacuum manifold.
-
Washing: Quickly wash the filters three times with 200 µL of ice-cold wash buffer per well.
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well.
-
Seal the plate and count the radioactivity using a microplate scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Total Agonist-Stimulated Binding: Counts in the presence of the agonist.
-
Non-Specific Binding (NSB): Counts in the presence of 10 µM unlabeled GTPγS.
-
Specific Binding: Total Agonist-Stimulated Binding - NSB.
-
-
Determine Potency (EC50) and Efficacy (Emax):
-
Plot the specific binding (often expressed as a percentage of the maximal response of a standard full agonist) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal stimulation) values.
-
Experimental Workflow
The following diagram outlines the key steps in the [35S]GTPγS binding assay experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of the μ Opioid Receptor-Gi Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mu-Opioid Receptor Coupling to Gαo Plays an Important Role in Opioid Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AT-121 | Opioid Receptor | TargetMol [targetmol.com]
Application Notes and Protocols for Measuring AT-121 Efficacy in Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical efficacy of AT-121, a bifunctional nociceptin (B549756)/orphanin FQ peptide (NOP) and mu-opioid peptide (MOP) receptor agonist. The following protocols are based on studies conducted in non-human primates, a crucial translational model for pain research.
Introduction
AT-121 is a novel analgesic agent that has demonstrated potent pain-relieving effects without the typical adverse effects associated with traditional opioids, such as respiratory depression, abuse potential, and opioid-induced hyperalgesia.[1][2][3] Its unique mechanism of action, targeting both NOP and MOP receptors, is believed to contribute to its favorable safety profile.[1][4][5] This document outlines the detailed experimental protocols for evaluating the analgesic efficacy of AT-121 in established non-human primate models of acute and allodynic pain.
Data Presentation: Efficacy of AT-121 in Pain Models
The following tables summarize the quantitative data on the efficacy of AT-121 in non-human primate pain models.
| Pain Model | Compound | Dose (mg/kg, s.c.) | Peak Effect (Time) | Analgesic Effect (% MPE or Latency) |
| Warm Water Tail-Withdrawal (50°C) | AT-121 | 0.003 | 1 hour | ~50% MPE |
| 0.01 | 1 hour | ~80% MPE | ||
| 0.03 | 1 hour | 100% MPE (maintained for 3 hours) | ||
| Morphine | 1.0 | 1 hour | 100% MPE | |
| Capsaicin-Induced Allodynia (46°C) | AT-121 | 0.003 | - | Reduced allodynia |
| 0.01 | - | Significantly reduced allodynia | ||
| 0.03 | - | Completely blocked allodynia |
MPE: Maximum Possible Effect
| Side Effect Profile | Compound | Dose (mg/kg) | Observation |
| Respiratory Depression | AT-121 | Up to 0.3 (10x analgesic dose) | No significant respiratory depression |
| Morphine | 3.0 | Significant respiratory depression | |
| Abuse Potential (Self-Administration) | AT-121 | 0.001, 0.003 | Did not maintain self-administration |
| Oxycodone | 0.03 | Maintained self-administration | |
| Opioid-Induced Hyperalgesia | AT-121 | 0.03 (repeated) | No development of hyperalgesia |
| Morphine | 1.8 (repeated) | Development of hyperalgesia | |
| Physical Dependence (Naltrexone Challenge) | AT-121 | 0.03 (repeated) | No precipitated withdrawal signs |
| Morphine | 1.8 (repeated) | Precipitated withdrawal signs |
Signaling Pathway of AT-121
Experimental Protocols
Warm Water Tail-Withdrawal Assay for Acute Nociception
This assay measures the latency of a non-human primate to withdraw its tail from warm water, indicating the analgesic effect of a compound against an acute thermal stimulus.
Experimental Workflow:
Protocol:
-
Animals: Adult male rhesus monkeys are used. Animals are housed individually and have access to food and water.
-
Acclimation: Monkeys are acclimated to sitting in a primate restraint chair.
-
Baseline Measurement: The distal 5 cm of the monkey's tail is immersed in a circulating water bath maintained at 50°C. The latency to withdraw the tail is recorded. A cut-off time of 20 seconds is used to prevent tissue damage. Baseline latencies are established before drug administration.
-
Drug Administration: AT-121 (0.003-0.03 mg/kg) or vehicle is administered subcutaneously (s.c.).
-
Post-Drug Measurement: Tail-withdrawal latencies are measured at various time points after drug administration (e.g., 30, 60, 120, 180, and 240 minutes).
-
Data Analysis: The data are converted to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Capsaicin-Induced Allodynia Model
This model assesses the ability of a compound to reverse thermal allodynia, a state of pain caused by a stimulus that does not normally provoke pain.
Experimental Workflow:
Protocol:
-
Animals: Adult male rhesus monkeys are used.
-
Acclimation: Monkeys are acclimated to the primate restraint chair.
-
Baseline Measurement: Baseline tail-withdrawal latencies are determined in a 46°C water bath.
-
Induction of Allodynia: Capsaicin (10 µg in 10 µL) is injected intradermally into the tail to induce thermal allodynia. This results in a significant decrease in tail-withdrawal latency in the 46°C water.
-
Drug Administration: AT-121 (0.003-0.03 mg/kg) or vehicle is administered s.c.
-
Post-Drug Measurement: Tail-withdrawal latencies in the 46°C water are measured at various time points after drug administration.
-
Data Analysis: The ability of AT-121 to reverse capsaicin-induced allodynia is determined by comparing the post-drug tail-withdrawal latencies to those of vehicle-treated animals.
Assessment of Respiratory Depression
Respiratory function is monitored to assess the safety profile of AT-121.
Protocol:
-
Animals: Rhesus monkeys are implanted with telemetry devices for continuous monitoring of physiological parameters.
-
Drug Administration: AT-121 (at and above analgesic doses, e.g., 0.03 mg/kg and 0.3 mg/kg) or morphine is administered.
-
Monitoring: Respiratory rate and blood oxygen saturation are continuously monitored using the telemetry system.
-
Data Analysis: Changes in respiratory parameters from baseline are analyzed and compared between AT-121 and morphine treatment groups.
Drug Self-Administration Assay for Abuse Potential
This assay evaluates the reinforcing properties of a drug, which is an indicator of its abuse potential.
Protocol:
-
Animals: Rhesus monkeys are trained to self-administer a reinforcing drug (e.g., cocaine or oxycodone) by pressing a lever in an operant conditioning chamber.
-
Substitution: Once stable self-administration is established, saline is substituted for the reinforcing drug to confirm that the behavior is maintained by the drug.
-
AT-121 Testing: AT-121 is then substituted for the reinforcing drug at various doses.
-
Data Analysis: The number of infusions self-administered per session is recorded. A lack of self-administration of AT-121 compared to the reinforcing drug indicates a low abuse potential.
Conclusion
The data and protocols presented here demonstrate that AT-121 is a potent analgesic with a significantly improved safety profile compared to traditional opioids. Its efficacy in validated non-human primate models of pain, coupled with its lack of respiratory depression, abuse potential, and other common opioid-related side effects, positions AT-121 as a promising candidate for further development as a novel pain therapeutic. These detailed application notes and protocols provide a framework for researchers to further investigate the properties of AT-121 and similar bifunctional NOP/MOP receptor agonists.
References
- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Nociceptin Receptor-Related Ligands in Opioid Addiction | University of Pittsburgh Department of Psychiatry [psychiatry.pitt.edu]
- 3. Mei-Chuan Ko, PhD | University of Pittsburgh Department of Psychiatry [psychiatry.pitt.edu]
- 4. Topical capsaicin-induced allodynia in unanesthetized primates: pharmacological modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translational value of non-human primates in opioid research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AT-121 in Opioid Receptor Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-121 is a novel bifunctional ligand that acts as a partial agonist at both the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ (NOP) receptor.[1] This dual mechanism of action confers a unique pharmacological profile, positioning AT-121 as a promising candidate for a new generation of analgesics. Preclinical studies in non-human primates have demonstrated that AT-121 produces potent morphine-like analgesic effects without the hallmark side effects of traditional opioids, such as respiratory depression, abuse potential, and physical dependence.[1] Furthermore, AT-121 has been shown to suppress the reinforcing effects of prescription opioids like oxycodone.[1]
These application notes provide a comprehensive overview of the in vitro and in vivo pharmacological properties of AT-121, along with detailed protocols for key experiments to facilitate its study in a research setting.
Data Presentation
In Vitro Binding Affinity and Functional Activity of AT-121
The following tables summarize the binding affinities (Ki) and functional activities (EC50) of AT-121 at the human MOP and NOP receptors. This data is crucial for designing and interpreting experiments aimed at characterizing its pharmacological effects.
Table 1: Radioligand Binding Affinity of AT-121
| Compound | Receptor | Radioligand | Ki (nM) |
| AT-121 | MOP | [³H]-DAMGO | 16.49 |
| AT-121 | NOP | [³H]-Nociceptin | 3.67 |
Table 2: Functional Activity of AT-121 in [³⁵S]GTPγS Binding Assay
| Compound | Receptor | EC₅₀ (nM) | Efficacy (% of full agonist) |
| AT-121 | MOP | 19.6 | Partial Agonist |
| AT-121 | NOP | 34.7 | Partial Agonist |
Signaling Pathways and Experimental Workflows
AT-121 Signaling Pathway
AT-121's bifunctional agonism at the MOP and NOP receptors initiates intracellular signaling cascades that are believed to underlie its potent analgesic effects and favorable side-effect profile.
Caption: Signaling pathway of AT-121's bifunctional agonism.
Experimental Workflow for AT-121 Characterization
A systematic approach is required to fully characterize the pharmacological properties of AT-121, from in vitro binding and functional assays to in vivo behavioral studies.
Caption: Experimental workflow for characterizing AT-121.
Logical Relationship of AT-121's Bifunctional Activity
The unique therapeutic profile of AT-121 is a direct consequence of its balanced partial agonism at both the MOP and NOP receptors.
Caption: Logical relationship of AT-121's bifunctional agonism.
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of AT-121 for the MOP and NOP receptors using a competitive binding assay.
Materials:
-
Cell membranes expressing human MOP or NOP receptors (e.g., from CHO or HEK293 cells)
-
Radioligands: [³H]-DAMGO (for MOP), [³H]-Nociceptin (for NOP)
-
AT-121
-
Non-specific binding control: Naloxone (10 µM) or Nociceptin (1 µM)
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of AT-121 in Incubation Buffer.
-
In a 96-well plate, add in triplicate:
-
25 µL of Incubation Buffer (for total binding) or unlabeled competitor (for non-specific binding).
-
25 µL of AT-121 dilution.
-
50 µL of the appropriate radioligand at a concentration near its Kd.
-
100 µL of cell membrane preparation (50-100 µg protein).
-
-
Incubate at 25°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold Incubation Buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[2]
In Vitro [³⁵S]GTPγS Functional Assay
This assay measures the functional activity of AT-121 as a partial agonist at MOP and NOP receptors.
Materials:
-
Cell membranes expressing human MOP or NOP receptors
-
[³⁵S]GTPγS
-
GDP (10 µM)
-
AT-121
-
Full agonist control (e.g., DAMGO for MOP, Nociceptin for NOP)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
96-well filter plates
-
Cell harvester
Procedure:
-
Prepare serial dilutions of AT-121 and the full agonist control in Assay Buffer.
-
In a 96-well plate, add:
-
50 µL of Assay Buffer containing GDP.
-
25 µL of AT-121 or control agonist dilution.
-
25 µL of cell membrane preparation (10-20 µg protein).
-
-
Pre-incubate at 30°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM).
-
Incubate at 30°C for 60 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through the filter plate.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and quantify radioactivity.
-
Analyze the data using non-linear regression to determine EC₅₀ and Emax values.
In Vivo Capsaicin-Induced Thermal Allodynia in Non-Human Primates
This protocol assesses the analgesic efficacy of AT-121 in a model of inflammatory pain in rhesus monkeys.
Materials:
-
Adult rhesus monkeys (Macaca mulatta)
-
Capsaicin (B1668287) solution (e.g., 100 µg in saline)
-
AT-121
-
Warm water bath (46°C)
-
Timer
Procedure:
-
Acclimate the monkeys to the tail-withdrawal procedure.
-
Administer AT-121 (e.g., subcutaneously) at various doses.
-
After a predetermined pretreatment time, inject capsaicin subcutaneously into the tail to induce thermal allodynia.[3]
-
At various time points post-capsaicin injection, immerse the tail in the 46°C water bath.
-
Measure the tail-withdrawal latency (time to remove the tail from the water). A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
-
Compare the tail-withdrawal latencies in AT-121-treated animals to vehicle-treated controls to determine the analgesic effect.
In Vivo Self-Administration in Non-Human Primates
This protocol evaluates the abuse potential of AT-121 by determining if rhesus monkeys will voluntarily self-administer the compound.
Materials:
-
Adult rhesus monkeys with indwelling intravenous catheters
-
Operant conditioning chambers equipped with response levers and infusion pumps
-
AT-121 solution for intravenous infusion
-
Positive control (e.g., cocaine or remifentanil)
-
Saline solution
Procedure:
-
Train the monkeys to self-administer a known reinforcing drug (e.g., cocaine) under a fixed-ratio schedule of reinforcement.
-
Once stable responding is established, substitute saline for the reinforcing drug to achieve extinction of the responding behavior.
-
Substitute various doses of AT-121 for saline.
-
Record the number of infusions self-administered over a set session duration (e.g., 1-2 hours).
-
A significant increase in responding for AT-121 compared to saline indicates reinforcing effects and potential abuse liability.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Local inhibitory effects of dynorphin A-(1–17) on capsaicin-induced thermal allodynia in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reinforcing effects of opioid/cannabinoid mixtures in rhesus monkeys responding under a food/drug choice procedure - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving AT-121 solubility for experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in utilizing AT-121 for experimental purposes. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is AT-121 and what is its mechanism of action?
A1: AT-121 is an experimental analgesic that functions as a bifunctional agonist, targeting both the mu-opioid receptor (MOR) and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[1][2] This dual agonism is believed to produce potent analgesic effects comparable to morphine but with a significantly reduced risk of common opioid-related side effects such as respiratory depression, abuse potential, and tolerance.[1][3]
Q2: What are the recommended solvents for dissolving AT-121?
A2: AT-121 exhibits solubility in a variety of organic solvents. For preparing stock solutions, Dimethyl sulfoxide (B87167) (DMSO), Chloroform, and Dimethylformamide (DMF) are commonly used.[4] For in vivo experiments, co-solvent systems are often necessary to achieve the desired concentration and maintain solubility in aqueous solutions.
Q3: Is sonication necessary for dissolving AT-121?
A3: Yes, sonication is recommended to facilitate the dissolution of AT-121 in solvents like DMSO and Chloroform.[4]
Q4: How should AT-121 be stored?
A4: As a powder, AT-121 should be stored at -20°C for long-term stability (up to 3 years).[4] In solvent, it is recommended to store at -80°C for up to one year.[4]
Solubility and Formulation Guide
AT-121 Solubility Data
The following table summarizes the known solubility of AT-121 in various solvents.
| Solvent/Formulation | Concentration | Molarity | Observations |
| DMSO | 55 mg/mL | 118.88 mM | Sonication is recommended[4] |
| Chloroform | 9 mg/mL | 19.45 mM | Sonication is recommended[4] |
| DMF | Miscible | - | [4] |
| Ethanol | Miscible | - | |
| Ethanol:PBS (pH 7.2) (1:20) | 50 µg/mL | - | Sonication is recommended[4] |
Experimental Protocols
Preparation of a 100 mg/mL Stock Solution in DMSO
-
Weigh the desired amount of AT-121 powder in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a 100 mg/mL concentration.
-
Vortex the solution briefly to mix.
-
If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Preparation of an In Vivo Formulation (Example: 1 mL of 2.5 mg/mL solution)
For in vivo studies, a co-solvent system is often required. A commonly used formulation is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Prepare a 25 mg/mL stock solution of AT-121 in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL AT-121 DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
To the mixture, add 50 µL of Tween-80 and mix until the solution is clear.
-
Finally, add 450 µL of sterile saline and mix to bring the total volume to 1 mL. The final concentration of AT-121 will be 2.5 mg/mL.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and application of AT-121, with a focus on solubility.
Caption: Troubleshooting workflow for AT-121 solubility issues.
Issue 1: AT-121 powder is not dissolving in the primary solvent (e.g., DMSO).
-
Cause: The solvent may have absorbed moisture, or the compound may require energy to dissolve.
-
Solution:
-
Ensure you are using fresh, anhydrous DMSO.
-
Vortex the solution thoroughly.
-
If particles remain, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle warming in a 37°C water bath can also aid dissolution.
-
Issue 2: The AT-121 solution is cloudy or has precipitates after dilution in an aqueous buffer.
-
Cause: This is a common issue known as "crashing out" and occurs when a compound that is soluble in an organic solvent is not soluble in the final aqueous solution.
-
Solution:
-
Reduce Stock Concentration: Prepare a more dilute stock solution in DMSO.
-
Optimize Dilution Method: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This rapid mixing can prevent localized high concentrations that lead to precipitation.
-
Use Co-solvents: For in vivo experiments, it is crucial to use a co-solvent system as described in the protocol above.
-
Issue 3: Precipitation is observed in the co-solvent formulation for in vivo studies.
-
Cause: The order of solvent addition can be critical, or the components may not be thoroughly mixed.
-
Solution:
-
Sequential Addition: Ensure the solvents are added in the correct order (PEG300, then AT-121/DMSO, then Tween-80, and finally saline).
-
Thorough Mixing: Mix the solution thoroughly after each solvent addition until it is clear before proceeding to the next step.
-
Gentle Warming: If precipitation persists, gentle warming to 37°C can help.
-
Issue 4: Instability of the AT-121 solution after freeze-thaw cycles.
-
Cause: Repeated freezing and thawing can lead to the degradation of the compound or cause it to precipitate out of solution.
-
Solution:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.
-
Fresh Preparations: For critical experiments, it is always best to prepare fresh working solutions from a stock solution that has undergone minimal freeze-thaw cycles.
-
AT-121 Signaling Pathway
AT-121's unique pharmacological profile stems from its dual agonism at the mu-opioid receptor (MOR) and the nociceptin receptor (NOP). The simultaneous activation of these receptors is thought to initiate signaling cascades that lead to analgesia while mitigating the undesirable side effects associated with traditional opioids.
Caption: Simplified signaling pathway of AT-121 as a dual MOR/NOP agonist.
References
- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AT-121: An Opioid That Doesn’t Cause Addiction? | myMatrixx [mymatrixx.com]
- 4. AT-121 | Opioid Receptor | TargetMol [targetmol.com]
AT-121 degradation and how to prevent it
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of AT-121 to minimize degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is AT-121 and what are its key characteristics?
AT-121 is a bifunctional molecule that acts as a partial agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid receptor (MOR).[1][2][3][4][5] This dual mechanism of action is believed to contribute to its potent analgesic effects without the common side effects associated with traditional opioids, such as respiratory depression and addiction.[1][6]
Q2: What are the recommended storage conditions for AT-121?
To ensure the long-term stability of AT-121, it is crucial to adhere to the following storage guidelines.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Table 1: Recommended Storage Conditions for AT-121.[7]
Q3: In what solvents is AT-121 soluble?
AT-121 has been shown to be soluble in the following solvents.
| Solvent | Concentration | Notes |
| DMSO | 55 mg/mL (118.88 mM) | Sonication is recommended |
| Chloroform | 9 mg/mL (19.45 mM) | Sonication is recommended |
| Ethanol:PBS (pH 7.2) (1:20) | 50 µg/mL | Sonication is recommended |
Table 2: Solubility of AT-121.[7]
Q4: What are the potential degradation pathways for AT-121?
While specific degradation studies on AT-121 are not extensively available, based on its chemical structure which includes sulfamide (B24259), spiro-piperidine, and isoquinolinone moieties, the following degradation pathways are plausible:
-
Hydrolysis: The sulfamide group may be susceptible to hydrolysis, particularly under acidic conditions.[1][2][8][9][10] The isoquinolinone core could also be subject to hydrolysis.
-
Oxidation: The piperidine (B6355638) and isoquinoline (B145761) rings may be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can be a degradation pathway for many opioid-like compounds.[11][12][13]
Troubleshooting Guide
Encountering unexpected results in your experiments? This guide provides potential explanations related to AT-121 degradation and suggests corrective actions.
| Issue | Potential Cause Related to Degradation | Recommended Action |
| Reduced or no pharmacological activity | Hydrolytic degradation: Exposure of AT-121 solutions to acidic pH may have caused hydrolysis of the sulfamide or isoquinolinone components. | Prepare fresh solutions in a recommended neutral or slightly alkaline buffer. Avoid prolonged storage in acidic solutions. |
| Improper storage: Storing stock solutions at temperatures higher than -80°C or for longer than the recommended one-year shelf life. | Always store stock solutions at -80°C. Prepare fresh working solutions from a new stock if degradation is suspected. | |
| Inconsistent results between experiments | Photodegradation: Inconsistent exposure of AT-121 solutions to light during preparation and experimentation. | Protect all AT-121 solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible. |
| Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS) | Formation of degradation products: The presence of new peaks may indicate the formation of hydrolytic or oxidative degradation products. | Analyze a freshly prepared standard of AT-121 to confirm its retention time. If new peaks are present in the experimental samples, consider preparing fresh solutions and re-analyzing. |
Experimental Protocols
To minimize the risk of AT-121 degradation, follow these detailed experimental protocols.
Protocol 1: Preparation of AT-121 Stock Solution
-
Materials:
-
AT-121 powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Allow the vial of AT-121 powder to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the vial to mix.
-
If necessary, sonicate the solution for a short period to ensure complete dissolution.[7]
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C.[7]
-
Protocol 2: Preparation of Working Solutions
-
Materials:
-
AT-121 stock solution (from Protocol 1)
-
Appropriate sterile buffer (e.g., PBS, pH 7.2-7.4)
-
Sterile, amber centrifuge tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the AT-121 stock solution at room temperature, protected from light.
-
Dilute the stock solution with the appropriate volume of the desired buffer to achieve the final working concentration.
-
Mix thoroughly by gentle inversion.
-
Use the working solution immediately. Do not store for extended periods.
-
Visualizations
Signaling Pathway of AT-121
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AT-121 - hope for a new painkiller with no side effects! - Vetco - Veterinary Consulting & Control [vetco.org]
- 4. blbchronicpain.co.uk [blbchronicpain.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. AT-121 | Opioid Receptor | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A study on photodegradation of methadone, EDDP, and other drugs of abuse in hair exposed to controlled UVB radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. Photochemical transformation of fentanyl under the simulated solar radiation - Enhancement of the process by heterogeneous photocatalysis and in silico analysis of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
AT-121 In Vivo Bioavailability Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo bioavailability of AT-121, a bifunctional nociceptin (B549756) (NOP) and mu-opioid (MOP) receptor agonist.[1] Given the limited publicly available data on the oral formulation of AT-121, this guide focuses on general principles and strategies for overcoming poor bioavailability common to peptide-like small molecules.
Troubleshooting Guides
This section is designed to help you troubleshoot common issues you might encounter during your in vivo experiments with AT-121.
Problem 1: Low or Undetectable Plasma Concentrations of AT-121 After Oral Administration
-
Question: We administered AT-121 orally to our animal models but are seeing very low or no detectable drug in the plasma. What could be the cause?
-
Possible Causes and Solutions:
Potential Cause Explanation Troubleshooting Steps Enzymatic Degradation Like many molecules with peptide-like features, AT-121 may be susceptible to degradation by proteases and other enzymes in the gastrointestinal (GI) tract. 1. Co-administration with Enzyme Inhibitors: Consider co-administering AT-121 with general protease inhibitors (e.g., aprotinin, bestatin) to assess the impact of enzymatic degradation. Note: This is an exploratory, non-clinical approach. 2. Formulation with Protective Carriers: Encapsulate AT-121 in protective delivery systems like liposomes or polymeric nanoparticles to shield it from enzymatic attack.[2] Poor Permeability AT-121's physicochemical properties (e.g., size, polarity) may limit its ability to pass through the intestinal epithelium.[3] 1. Use of Permeation Enhancers: Formulate AT-121 with well-characterized permeation enhancers (e.g., sodium caprate, bile salts). These agents can transiently open tight junctions between epithelial cells, allowing for paracellular transport.[1] 2. Lipid-Based Formulations: Investigate self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations to improve solubility and facilitate transport across the intestinal lining.[4] First-Pass Metabolism After absorption, AT-121 may be rapidly metabolized by the liver before it reaches systemic circulation, a common issue for orally administered opioids.[5] 1. Investigate Alternative Routes: If oral delivery is not essential, consider routes that bypass the liver, such as subcutaneous, intramuscular, or transdermal administration. Existing studies have shown AT-121 to be effective via subcutaneous injection.[6] 2. Prodrug Approach: While more complex, designing a prodrug of AT-121 that is less susceptible to first-pass metabolism and is converted to the active form in the systemic circulation could be a long-term strategy.[7]
Problem 2: High Variability in Plasma Concentrations Between Subjects
-
Question: We are observing significant subject-to-subject variability in AT-121 plasma levels after oral dosing. How can we reduce this?
-
Possible Causes and Solutions:
Potential Cause Explanation Troubleshooting Steps Food Effects The presence or absence of food in the GI tract can significantly alter drug absorption. 1. Standardize Fasting Times: Ensure all animals are fasted for a consistent period before dosing. 2. Controlled Feeding Protocol: If fasting is not possible, provide a standardized meal at a specific time relative to drug administration. Inconsistent Dosing Technique Inaccurate oral gavage technique can lead to variations in the actual dose delivered to the stomach. 1. Refine Dosing Procedure: Ensure all personnel are thoroughly trained in oral gavage techniques to minimize stress and ensure accurate delivery. 2. Use of Colored Vehicle: Practice with a colored, inert vehicle to visually confirm successful delivery to the stomach. Formulation Instability If using a liquid formulation, AT-121 may be degrading or precipitating out of solution. 1. Assess Formulation Stability: Conduct stability studies of your formulation under experimental conditions (e.g., temperature, pH). 2. Freshly Prepare Formulations: Prepare the dosing solution immediately before administration to minimize degradation.
Frequently Asked Questions (FAQs)
-
Q1: What is the known bioavailability of AT-121?
-
A1: There is currently no publicly available data on the oral bioavailability of AT-121. The primary studies on its efficacy have used subcutaneous or intramuscular injections, which suggests that oral bioavailability may be a challenge.[1] The compound has been shown to have suitable pharmacokinetic properties for in vivo studies via these non-oral routes.[1]
-
-
Q2: What are the main barriers to the oral delivery of peptide-like molecules such as AT-121?
-
A2: The primary barriers include:
-
Enzymatic Degradation: Breakdown by digestive enzymes in the stomach and small intestine.[3]
-
Poor Permeability: The intestinal epithelium acts as a significant barrier to the absorption of larger or more polar molecules.[3][8]
-
Chemical Instability: The harsh pH conditions of the GI tract can degrade the compound.
-
First-Pass Metabolism: Rapid metabolism in the liver after absorption can significantly reduce the amount of active drug reaching systemic circulation.[5]
-
-
-
Q3: What formulation strategies can be explored to enhance the oral bioavailability of AT-121?
-
A3: Several strategies can be employed:
-
Nanoparticle Encapsulation: Using carriers like PLGA (poly(lactic-co-glycolic acid)) nanoparticles to protect AT-121 from degradation and potentially enhance its uptake.[2]
-
Lipid-Based Systems: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can improve solubility and absorption.[4]
-
Permeation Enhancers: Including agents that transiently increase the permeability of the intestinal epithelium.[1]
-
Prodrugs: Modifying the AT-121 structure to create a prodrug with improved absorption and stability, which is then converted to the active compound in the body.[7]
-
-
-
Q4: How can I assess the stability of AT-121 in my formulation?
-
A4: You can perform in vitro stability studies by incubating your AT-121 formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). At various time points, you can measure the concentration of intact AT-121 using a validated analytical method, such as LC-MS/MS.
-
-
Q5: Are there any known metabolites of AT-121 that I should be looking for?
-
A5: The metabolic profile of AT-121 is not publicly detailed. When conducting in vivo studies, it is advisable to use high-resolution mass spectrometry to screen for potential metabolites in plasma and liver microsome assays to identify major metabolic pathways.
-
Data Presentation
When evaluating strategies to improve bioavailability, it is crucial to present pharmacokinetic data clearly. Below are example tables comparing hypothetical data for an intravenous (IV) bolus versus an oral gavage (PO) administration of AT-121, both with and without a bioavailability-enhancing formulation.
Table 1: Hypothetical Pharmacokinetic Parameters of AT-121 in Rats (1 mg/kg)
| Parameter | IV Bolus | Oral Gavage (Standard Vehicle) | Oral Gavage (Enhanced Formulation) |
| Cmax (ng/mL) | 150 ± 25 | 5 ± 1.5 | 45 ± 12 |
| Tmax (h) | 0.08 | 0.5 | 0.75 |
| AUC₀-t (ng·h/mL) | 250 ± 40 | 12 ± 4 | 115 ± 30 |
| Bioavailability (F%) | 100% | ~4.8% | ~46% |
Experimental Protocols
Protocol 1: Basic Pharmacokinetic Study of Orally Administered AT-121
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Groups:
-
Group 1: IV administration (e.g., 1 mg/kg) via tail vein injection (for bioavailability calculation).
-
Group 2: Oral administration (e.g., 10 mg/kg) via gavage using a standard vehicle (e.g., saline with 0.5% Tween 80).
-
-
Procedure:
-
Fast animals overnight (approx. 12 hours) with free access to water.
-
Administer AT-121.
-
Collect blood samples (approx. 200 µL) via a cannulated vessel or sparse sampling at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours).
-
Process blood to plasma and store at -80°C until analysis.
-
-
Analysis: Quantify AT-121 concentrations in plasma using a validated LC-MS/MS method.
-
Data Interpretation: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin). Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Protocol 2: In Vitro Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of AT-121.
-
Methodology:
-
Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).
-
Add AT-121 (in transport buffer) to the apical (AP) side of the monolayer.
-
At various time points, take samples from the basolateral (BL) side.
-
To assess active efflux, perform the experiment in reverse (BL to AP).
-
Include control compounds with known high (e.g., propranolol) and low (e.g., mannitol) permeability.
-
-
Analysis: Quantify AT-121 in the collected samples by LC-MS/MS.
-
Data Interpretation: Calculate the apparent permeability coefficient (Papp) to estimate in vivo absorption potential.
Visualizations
Below are diagrams illustrating key concepts related to AT-121 bioavailability.
Caption: Barriers to oral bioavailability for AT-121.
Caption: Strategies to enhance AT-121 oral bioavailability.
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. sciencealert.com [sciencealert.com]
- 4. AT-121: An Opioid That Doesn’t Cause Addiction? | myMatrixx [mymatrixx.com]
- 5. mypcnow.org [mypcnow.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. blbchronicpain.co.uk [blbchronicpain.co.uk]
AT-121 Off-Target Effects Investigation: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers investigating the novel analgesic compound AT-121. The following frequently asked questions (FAQs) and troubleshooting guides address potential issues and inquiries related to off-target effects during experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AT-121?
AT-121 is a bifunctional agonist that targets both the mu-opioid receptor (MOR) and the nociceptin (B549756)/orphanin FQ peptide (NOP) receptor.[1][2][3] Its dual agonism is designed to provide potent pain relief comparable to traditional opioids while mitigating adverse effects such as respiratory depression, abuse potential, and physical dependence.[4][5][6][7][8]
Q2: What is the known receptor binding affinity of AT-121?
AT-121 exhibits high affinity for both the human mu-opioid receptor and the human nociceptin receptor. The reported binding affinities (Ki) are summarized in the table below.
| Receptor Target | Binding Affinity (Ki) |
| Mu-Opioid Receptor (MOR) | 16.49 nM[2][3] |
| Nociceptin Receptor (NOP) | 3.67 nM[2][3] |
Q3: Is there a comprehensive off-target screening panel available for AT-121?
Publicly available data primarily focuses on the on-target activities of AT-121 at the MOR and NOP receptors. While this dual agonism is key to its therapeutic profile, a comprehensive public screening panel against a broad range of other receptors, kinases, and ion channels has not been extensively published. Therefore, researchers should consider performing their own selectivity profiling as part of their experimental workflow.
Q4: How does AT-121's dual agonism contribute to its safety profile?
Activation of the mu-opioid receptor is responsible for the analgesic effects of traditional opioids but also mediates their undesirable side effects.[1] The concurrent activation of the NOP receptor by AT-121 is believed to counteract these side effects.[1] For instance, NOP receptor activation can inhibit the dopaminergic transmission associated with reward and addiction.[2]
Troubleshooting Guide
This guide provides troubleshooting for unexpected experimental outcomes that may arise during the investigation of AT-121.
Issue 1: Unexpected cellular phenotype observed that is inconsistent with MOR and NOP activation.
-
Possible Cause: This could potentially be due to an off-target effect, especially at higher concentrations of AT-121. It could also be an unexpected downstream consequence of MOR/NOP co-activation in your specific experimental model.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: In parallel with your primary assay, include a functional assay that directly measures MOR or NOP activation (e.g., a cAMP assay or a G-protein activation assay) to confirm that AT-121 is active at its intended targets in your system.
-
Dose-Response Analysis: Perform a careful dose-response analysis. Off-target effects are often observed at concentrations significantly higher than the Ki for the primary targets. If the unexpected phenotype occurs at a much higher concentration than that required for MOR and NOP activation, it is more likely to be an off-target effect.
-
Use of Antagonists: Pre-treat your cells with selective antagonists for MOR (e.g., naloxone) and NOP (e.g., J-113397). If the unexpected phenotype is blocked by either or both of these antagonists, it is likely a consequence of on-target activity. If the phenotype persists, it is more indicative of an off-target effect.
-
Control Compounds: Include control compounds in your experiments. This should include a selective MOR agonist (e.g., DAMGO) and a selective NOP agonist. This will help you to dissect whether the observed effect is due to the activation of one of the receptors alone or if it is a unique consequence of their simultaneous activation.
-
Issue 2: High variability in experimental replicates.
-
Possible Cause: High variability can be due to several factors including inconsistent cell seeding, reagent preparation, or issues with the compound itself.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure consistent cell passage number, seeding density, and growth conditions.
-
Compound Handling: Prepare fresh stock solutions of AT-121 and perform accurate serial dilutions for each experiment. Ensure complete solubilization of the compound.
-
Assay Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance.
-
Statistical Analysis: Increase the number of technical and biological replicates to improve statistical power and identify outliers.
-
Experimental Protocols
Protocol 1: In Vitro Selectivity Profiling using a Radioligand Binding Assay
This protocol provides a general framework for assessing the binding of AT-121 to a panel of off-target receptors.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
A suitable radioligand for each receptor.
-
AT-121.
-
Non-specific binding control compound.
-
Assay buffer.
-
Scintillation vials and fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of AT-121.
-
In a multi-well plate, combine the cell membranes, radioligand, and either buffer, a saturating concentration of a non-labeled ligand (for non-specific binding), or varying concentrations of AT-121.
-
Incubate at the appropriate temperature and for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a filter mat, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of AT-121 and determine the Ki value.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Attenuated G protein signaling and minimal receptor phosphorylation as a biochemical signature of low side-effect opioid analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to improve drug selectivity? [synapse.patsnap.com]
- 6. go.zageno.com [go.zageno.com]
- 7. seqwell.com [seqwell.com]
- 8. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing AT-121 dosage for maximum efficacy
Welcome to the AT-121 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of AT-121 for maximum efficacy in preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is AT-121 and what is its mechanism of action?
A1: AT-121 is a novel bifunctional molecule that acts as a partial agonist at both the mu-opioid receptor (MOR) and the nociceptin (B549756)/orphanin FQ peptide receptor (NOP).[1] Its unique mechanism involves the simultaneous activation of these two receptors. The engagement of MOR is responsible for its potent analgesic effects, while the concurrent activation of the NOP receptor is believed to counteract the typical adverse effects associated with traditional MOR agonists, such as respiratory depression, abuse potential, and physical dependence.[1][2][3]
Q2: What are the reported binding affinities and functional activities of AT-121?
A2: Preclinical studies have characterized the binding affinities (Ki) and functional activities (EC50) of AT-121 at the human MOR and NOP receptors. These values are crucial for understanding its potency and selectivity.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| Mu-Opioid Receptor (MOR) | 16.49[4][5] | 19.6 - 20[1][4] |
| Nociceptin/Orphanin FQ Peptide Receptor (NOP) | 3.67[4][5] | 34.7 - 35[1][4] |
Q3: What is a recommended starting dose for in vivo efficacy studies with AT-121?
A3: Based on preclinical studies in non-human primates, a subcutaneous dose range of 0.003 to 0.03 mg/kg has been shown to produce significant antinociceptive effects.[4][5] For initial dose-response studies, it is advisable to start with a dose at the lower end of this range and escalate to determine the minimal effective dose and the dose that produces maximal efficacy in your specific animal model and pain assay.
Q4: How does the analgesic potency of AT-121 compare to morphine?
A4: In non-human primate studies, AT-121 was found to be approximately 100 times more potent than morphine in producing analgesic effects.[1] The effective dose (ED50) for AT-121 was determined to be around 0.01 mg/kg, compared to 1 mg/kg for morphine in the same model.[1]
Signaling Pathway
The dual agonism of AT-121 on MOR and NOP receptors results in a unique signaling cascade that provides analgesia while mitigating adverse effects.
Experimental Protocols
Protocol 1: Determination of the Analgesic Efficacy of AT-121 using the Hot Plate Test in Mice
This protocol is designed to assess the thermal nociceptive response in mice following the administration of AT-121.
Materials:
-
AT-121
-
Vehicle (e.g., sterile saline, DMSO/saline solution)
-
Hot plate apparatus
-
Animal scale
-
Syringes and needles for administration (subcutaneous or intraperitoneal)
-
Timers
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Baseline Latency:
-
Set the hot plate temperature to a constant, non-injurious temperature (typically 52-55°C).
-
Gently place a mouse on the hot plate and immediately start the timer.
-
Observe the mouse for nocifensive behaviors such as hind paw licking, flicking, or jumping.
-
Stop the timer and remove the mouse from the hot plate as soon as a nocifensive response is observed. This is the baseline latency.
-
A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, remove it and record the latency as the cut-off time.
-
-
Drug Administration:
-
Divide the animals into groups (e.g., vehicle control, and at least 3-4 dose levels of AT-121).
-
Administer the appropriate dose of AT-121 or vehicle subcutaneously.
-
-
Post-Treatment Latency:
-
At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.
-
-
Data Analysis:
-
Calculate the percentage of Maximal Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose- and time-dependent effects of AT-121.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a dose-response study to determine the optimal dosage of AT-121.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in baseline nociceptive responses | - Inadequate animal acclimation- Inconsistent handling of animals- Environmental stressors (e.g., noise, light) | - Ensure a consistent and sufficient acclimation period.- Handle all animals in a standardized and gentle manner.- Maintain a controlled and quiet testing environment. |
| Lack of a clear dose-response relationship | - Doses tested are outside the effective range (too low or too high)- Compound solubility or stability issues- Inappropriate route of administration or timing of assessment | - Expand the dose range, including both lower and higher concentrations.- Verify the solubility and stability of the AT-121 formulation.- Consider alternative routes of administration and adjust the time points for post-treatment assessment based on expected pharmacokinetics. |
| Ceiling effect observed at low doses | - The analgesic assay is not sensitive enough to detect graded responses.- The selected doses are all at the top of the dose-response curve. | - Adjust the intensity of the nociceptive stimulus (e.g., lower the hot plate temperature slightly).- Test a range of lower doses of AT-121. |
| Unexpected adverse effects observed | - Potential off-target effects at higher doses- Animal strain-specific sensitivity | - Carefully observe animals for any signs of distress or unusual behavior.- If adverse effects are noted, consider lowering the maximum dose tested.- Consult literature for known sensitivities of the specific animal strain being used. |
References
- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. mdpi.com [mdpi.com]
- 4. AT-121 | Opioid Receptor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting AT-121 variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with AT-121. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, helping to mitigate variability in results.
Frequently Asked Questions (FAQs)
Q1: What is AT-121 and what is its mechanism of action?
AT-121 is a bifunctional Nociceptin (B549756)/Orphanin FQ peptide (NOP) receptor and mu-opioid peptide (MOP) receptor agonist.[1][2][3] It is designed to provide potent analgesic effects similar to traditional opioids but without their associated side effects, such as respiratory depression, abuse potential, and physical dependence.[1][3][4] Its dual agonist activity at both NOP and MOP receptors is key to its unique pharmacological profile.[1][5]
Q2: What are the key advantages of using AT-121 in pain research?
The primary advantage of AT-121 is its potential as a safer alternative to traditional opioids.[1][4] Studies in non-human primates have shown that AT-121 produces potent, morphine-like analgesic effects at doses approximately 100-fold lower than morphine.[1][6] Importantly, it does not appear to induce respiratory depression, have abuse potential, or cause opioid-induced hyperalgesia.[1][4] Furthermore, AT-121 has been shown to suppress the reinforcing effects of prescription opioids like oxycodone.[1]
Q3: What are the known binding affinities and potency values for AT-121?
The following table summarizes the reported in vitro binding affinities (Ki) and potency (EC50) values for AT-121 at the human MOP and NOP receptors.
| Receptor | Parameter | Value (nM) |
| NOP | Ki | 3.67[2][7] |
| MOP | Ki | 16.49[2][7] |
| NOP | EC50 ([35S]GTPγS binding) | 34.7 - 35[1][8] |
| MOP | EC50 ([35S]GTPγS binding) | 19.6 - 20[1][8] |
Q4: What are the recommended storage and solubility guidelines for AT-121?
Proper storage and handling of AT-121 are critical for maintaining its stability and ensuring reproducible experimental results.
| Form | Storage Condition | Stability |
| Powder | -20°C | ≥ 2 years[9] |
| In Solvent | -80°C | ≥ 1 year[8] |
AT-121 is soluble in several organic solvents. The following table provides solubility information.
| Solvent | Solubility |
| Chloroform | 10 mg/mL[9][10] |
| DMSO | 55 mg/mL (Sonication recommended)[8] |
| DMF | Miscible[9][10] |
| Ethanol | Miscible[9][10] |
| Ethanol:PBS (pH 7.2) (1:20) | 50 µg/mL (Sonication recommended)[8] |
Troubleshooting Guides
Q5: Why am I observing high variability in the potency (EC50) of AT-121 in my in vitro functional assays?
Variability in EC50 values can arise from several factors. Consider the following troubleshooting steps:
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Compound Stability and Handling:
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Fresh Solutions: Prepare fresh working solutions of AT-121 for each experiment from a recently prepared stock. Avoid repeated freeze-thaw cycles of the stock solution.[11]
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or receptor signaling.
-
-
Assay Conditions:
-
Cell Health and Density: Ensure your cells are healthy and seeded at a consistent density. Over-confluent or unhealthy cells can exhibit altered receptor expression and signaling.[11]
-
Incubation Times: Use consistent incubation times for the compound treatment. For equilibrium-dependent assays, ensure sufficient time is allowed for the compound to bind to the receptors.
-
Buffer Composition: Maintain consistent pH and ionic strength of your assay buffer, as these can influence receptor conformation and ligand binding.[11]
-
-
Partial Agonism:
-
AT-121 is a partial agonist at both NOP and MOP receptors.[1][3] The observed maximal effect may be lower than that of a full agonist. This can make the upper plateau of the dose-response curve less defined and more susceptible to noise, which can affect the accuracy of the EC50 calculation. Ensure your assay has a sufficient signal-to-background window to accurately measure the partial agonistic effect.
-
Q6: I am having trouble with AT-121 solubility and precipitation in my aqueous assay buffers. What can I do?
AT-121 has limited aqueous solubility. The following suggestions may help:
-
Use of Co-solvents: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[8] When diluting into aqueous buffers, do so in a stepwise manner and vortex between dilutions to minimize precipitation.
-
Sonication: As recommended for some formulations, brief sonication can aid in the dissolution of AT-121.[8]
-
Carrier Proteins: The inclusion of a carrier protein, such as bovine serum albumin (BSA), in your assay buffer can help to prevent the compound from adsorbing to plasticware and improve its apparent solubility.
-
Final Concentration of Organic Solvent: Be mindful of the final concentration of the organic solvent in your assay. While it aids solubility, high concentrations can be detrimental to cells.
Q7: My radioligand binding assay with AT-121 shows high non-specific binding. How can I reduce this?
High non-specific binding (NSB) can obscure the specific binding signal. Here are some ways to address this:
-
Optimize Radioligand Concentration: Use a radioligand concentration that is at or below its dissociation constant (Kd) to minimize non-specific interactions.[11]
-
Washing Steps: Increase the number and volume of wash steps with ice-cold buffer after incubation to more effectively remove unbound radioligand.[11]
-
Filter Pre-treatment: If using glass fiber filters, pre-treating them with a solution like 0.33% polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filters.[11]
-
Blocking Agents: The inclusion of blocking agents in the assay buffer, such as BSA, can help to reduce the non-specific binding of the compound to the filters and vials.
Experimental Protocols
Protocol: [35S]GTPγS Binding Assay for AT-121 Functional Activity
This protocol describes a method to determine the functional potency (EC50) and efficacy of AT-121 at the MOP and NOP receptors expressed in cell membranes.
-
Membrane Preparation:
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Culture cells (e.g., CHO or HEK293) stably expressing the human MOP or NOP receptor.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EGTA).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Procedure:
-
Prepare a serial dilution of AT-121 in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA).
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
GDP (to a final concentration of 10 µM)
-
Cell membranes (5-20 µg of protein per well)
-
AT-121 at various concentrations or vehicle control.
-
-
Incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS (to a final concentration of 0.1 nM).
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Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Data Analysis:
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Define non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Define basal binding in the absence of any agonist.
-
Subtract the non-specific binding from all other values.
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Plot the specific binding as a function of the AT-121 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Visualizations
Caption: Signaling pathway of AT-121 as a dual agonist.
Caption: Workflow for preparing AT-121 for in vitro assays.
Caption: Troubleshooting logic for AT-121 potency variability.
References
- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AT-121: An Opioid That Doesn’t Cause Addiction? | myMatrixx [mymatrixx.com]
- 5. AT-121 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. sciencealert.com [sciencealert.com]
- 7. AT-121 | Nociception/Mu Opioid Receptor Agonist | MCE [medchemexpress.cn]
- 8. AT-121 | Opioid Receptor | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. AT-121 | CAS 2099681-31-7 | Cayman Chemical | Biomol.de [biomol.com]
- 11. benchchem.com [benchchem.com]
AT-121 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting experiments with the bifunctional opioid agonist, AT-121. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is AT-121 and what is its mechanism of action?
AT-121 is an experimental analgesic that acts as a bifunctional agonist at both the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor.[1] Its unique mechanism of action involves the simultaneous activation of these two receptors, which is believed to contribute to its potent analgesic effects without the common adverse effects associated with traditional opioids, such as respiratory depression and abuse potential.[1][2]
Q2: What are the binding affinities and functional potencies of AT-121 for the mu-opioid and NOP receptors?
AT-121 exhibits high affinity and partial agonist activity at both MOR and NOP receptors. The table below summarizes key quantitative data from in vitro studies.
| Parameter | Receptor | Value | Reference |
| Kᵢ (binding affinity) | Mu-Opioid Receptor (MOR) | 16.49 nM | [3] |
| Kᵢ (binding affinity) | Nociceptin/Orphanin FQ Peptide (NOP) Receptor | 3.67 nM | [3] |
| EC₅₀ (functional potency) | Mu-Opioid Receptor (MOR) | 19.6 nM ([³⁵S]GTPγS binding) | [4] |
| EC₅₀ (functional potency) | Nociceptin/Orphanin FQ Peptide (NOP) Receptor | 34.7 nM ([³⁵S]GTPγS binding) | [4] |
Q3: What is the downstream signaling pathway of AT-121?
AT-121 activates G-protein signaling pathways downstream of both MOR and NOP receptors with minimal recruitment of β-arrestin.[4] This biased signaling profile is thought to be a key factor in its improved safety profile compared to conventional opioids. The diagram below illustrates the proposed signaling cascade.
Troubleshooting Guides
In Vitro Assays
Q4: I am observing high non-specific binding in my radioligand binding assay. What could be the cause and how can I fix it?
High non-specific binding can obscure the specific binding signal of AT-121. Here are some common causes and solutions:
-
Suboptimal Radioligand Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) can increase non-specific binding.
-
Solution: Use the radioligand at a concentration at or below its Kd.
-
-
Insufficient Washing: Inadequate washing can leave unbound radioligand on the filters.
-
Solution: Increase the number and volume of wash steps with ice-cold buffer after incubation.
-
-
Radioligand Sticking to Filters: Some radioligands can bind non-specifically to the filter material.
-
Solution: Pre-treat glass fiber filters with a blocking agent like 0.3-0.5% polyethyleneimine (PEI).
-
-
Issues with Cell Membranes: Poor quality or improperly prepared cell membranes can contribute to high non-specific binding.
-
Solution: Ensure your membrane preparation protocol effectively isolates the membrane fraction and minimizes protein degradation. Use freshly prepared membranes for each experiment.
-
Q5: The potency (EC₅₀) of AT-121 in my [³⁵S]GTPγS binding assay is inconsistent between experiments. What are the likely reasons?
Variability in potency measurements can arise from several factors:
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Inconsistent Reagent Concentrations: Inaccurate dilutions of AT-121, [³⁵S]GTPγS, or GDP can lead to shifting EC₅₀ values.
-
Solution: Prepare fresh dilutions for each experiment and use calibrated pipettes.
-
-
Variable Incubation Times: Not allowing the binding to reach equilibrium will result in inconsistent data.
-
Solution: Ensure that the incubation time is consistent across all experiments and is sufficient to reach equilibrium.
-
-
Cell Membrane Quality: The density of functional receptors can vary between membrane preparations.
-
Solution: Use a consistent method for membrane preparation and quantify the protein concentration for each batch to ensure equal amounts are used in each assay.
-
-
Assay Buffer Composition: pH and ionic strength of the buffer can affect receptor conformation and ligand binding.
-
Solution: Prepare the assay buffer fresh and verify the pH before each experiment.
-
In Vivo Studies
Q6: I am not observing a significant analgesic effect of AT-121 in my non-human primate hot-plate test. What should I check?
Several factors can influence the outcome of in vivo analgesia studies:
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Incorrect Dosage or Administration Route: The analgesic effects of AT-121 are dose-dependent.
-
Solution: Ensure you are using a dose within the effective range (e.g., 0.003-0.03 mg/kg, subcutaneous) as reported in the literature for non-human primates.[5] Verify the administration technique to ensure the full dose is delivered.
-
-
Acclimation of Animals: Stressed animals may exhibit altered pain responses.
-
Solution: Allow for an adequate acclimation period for the animals to the testing environment and handling procedures.
-
-
Baseline Pain Threshold: Animals may have individual variations in their baseline pain sensitivity.
-
Solution: Establish a stable baseline response for each animal before drug administration. Exclude animals with unusually high or low baseline latencies.
-
Q7: My respiratory monitoring data for AT-121 in non-human primates shows significant variability. How can I improve the consistency?
Respiratory measurements can be sensitive to the animal's state.
-
Animal Movement: Movement artifacts can interfere with accurate respiratory monitoring.
-
Solution: Train animals to remain calm during the measurement period. Use of a restraint chair may be necessary. Non-invasive methods like head plethysmography or nasal thermosensors can also be employed.
-
-
Animal Stress: Stress and anxiety can alter breathing patterns.
-
Solution: Ensure the animals are well-acclimated to the experimental setup and personnel.
-
-
Anesthesia Effects: If anesthesia is used, it can independently affect respiration.
-
Solution: If possible, conduct measurements in conscious animals. If anesthesia is necessary, use a consistent anesthetic protocol and allow for a stable baseline to be established before AT-121 administration.
-
Experimental Protocols
1. Radioligand Binding Assay for AT-121
This protocol is for determining the binding affinity (Kᵢ) of AT-121 for the mu-opioid and NOP receptors using a competitive binding assay with a radiolabeled ligand (e.g., [³H]DAMGO for MOR).
-
Materials:
-
Cell membranes expressing the target receptor (MOR or NOP)
-
Radiolabeled ligand (e.g., [³H]DAMGO)
-
Unlabeled AT-121
-
Non-specific binding control (e.g., Naloxone for MOR)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare serial dilutions of unlabeled AT-121.
-
In a 96-well plate, add the assay buffer, cell membranes, radiolabeled ligand (at a concentration near its Kd), and either the vehicle, varying concentrations of AT-121, or the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of AT-121 to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
2. Hot Plate Analgesia Test in Non-Human Primates
This protocol assesses the analgesic effect of AT-121 by measuring the latency of a pain response to a thermal stimulus.
-
Materials:
-
Hot plate apparatus with adjustable temperature
-
Timer
-
Animal enclosure for observation
-
AT-121 solution for injection
-
-
Procedure:
-
Acclimate the rhesus monkeys to the testing room and handling procedures.
-
Set the hot plate temperature to a constant, non-injurious level (e.g., 50-55°C).
-
Establish a baseline latency for each monkey by placing it on the hot plate and measuring the time until a nocifensive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Administer AT-121 (e.g., 0.003-0.03 mg/kg, s.c.) or vehicle.
-
At predetermined time points after administration, place the monkey back on the hot plate and measure the response latency.
-
The analgesic effect is determined by the increase in response latency compared to the baseline.
-
3. Respiratory Function Assessment in Non-Human Primates
This protocol describes the measurement of respiratory rate in conscious rhesus monkeys.
-
Materials:
-
Respiratory monitoring system (e.g., head plethysmograph, nasal thermosensor, or respiratory inductance plethysmography)
-
Data acquisition system
-
Animal restraint chair
-
AT-121 solution for injection
-
-
Procedure:
-
Acclimate the monkeys to the restraint chair and the respiratory monitoring equipment.
-
Attach the monitoring sensors to the animal.
-
Record a stable baseline respiratory rate for a sufficient period.
-
Administer AT-121 or vehicle.
-
Continuously monitor and record the respiratory rate for a set duration after administration.
-
Analyze the data to determine any changes in respiratory rate compared to the baseline.
-
4. Operant Self-Administration Study in Non-Human Primates
This protocol evaluates the abuse potential of AT-121 by determining if animals will voluntarily self-administer the compound.
-
Materials:
-
Operant conditioning chamber equipped with levers, stimulus lights, and an infusion pump
-
Intravenous catheter surgically implanted in the animal
-
AT-121 solution for infusion
-
Data recording software
-
-
Procedure:
-
Train the monkeys to press a lever to receive a food reward.
-
Once the lever-pressing behavior is established, replace the food reward with intravenous infusions of a known drug of abuse (e.g., cocaine or remifentanil) to establish drug self-administration.
-
After a stable baseline of self-administration is achieved, substitute the known drug with saline to extinguish the responding.
-
Introduce AT-121 for self-administration at various doses.
-
Record the number of lever presses and infusions for each session.
-
A lack of sustained lever pressing for AT-121 infusions compared to the positive control suggests a low abuse potential.
-
Visualizing Experimental Workflows
References
Navigating AT-121 Synthesis: A Technical Support Guide for Overcoming Yield Challenges
Winston-Salem, NC – December 21, 2025 – To facilitate advancements in pain research and drug development, a comprehensive technical support center has been launched to address common issues encountered during the synthesis of AT-121, a promising non-addictive analgesic. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions in a user-friendly format to help optimize synthesis yield and purity.
AT-121 is a bifunctional nociceptin (B549756) and mu opioid receptor agonist with a complex multi-step synthesis.[1] Researchers often face challenges in achieving high yields, which can be attributed to a variety of factors across the different stages of the synthesis, including incomplete reactions, side-product formation, and purification difficulties. This guide aims to provide practical solutions to these common problems.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis of AT-121. The synthesis of AT-121 involves several key reaction types, including the Pictet-Spengler reaction, Boc deprotection, and amide coupling.
Pictet-Spengler Reaction Issues
The Pictet-Spengler reaction is a crucial step in forming the core structure of AT-121. Low yields in this step are a common hurdle.
Q1: My Pictet-Spengler reaction is resulting in a low yield of the desired tetracyclic amine. What are the likely causes?
A1: Low yields in the Pictet-Spengler reaction can often be attributed to several factors:
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Inadequate Acid Catalysis: The reaction is acid-catalyzed and requires the formation of an electrophilic iminium ion.[2] If the acid catalyst is too weak or used in insufficient quantity, the reaction may not proceed to completion.
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Decomposition of Starting Materials: Tryptamine (B22526) derivatives can be sensitive to harsh acidic conditions and elevated temperatures, leading to degradation.
-
Poor Quality of Reagents: Impurities in the aldehyde or solvent can negatively impact the reaction. It is crucial to use pure reagents and anhydrous solvents, as water can hydrolyze the iminium intermediate.[2]
-
Steric Hindrance: Bulky groups on either the tryptamine or the aldehyde can impede the reaction.[2]
Troubleshooting Steps:
-
Optimize Acid Catalyst: Experiment with different protic acids (e.g., trifluoroacetic acid - TFA) or Lewis acids (e.g., BF₃·OEt₂). The choice of acid can significantly influence the yield.
-
Control Reaction Conditions: Begin with milder conditions (e.g., lower temperature) and incrementally increase if the reaction does not proceed. For sensitive substrates, a two-step approach where the Schiff base is pre-formed before the addition of the acid catalyst can be beneficial.
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Ensure Reagent Purity: Use freshly purified aldehyde and ensure solvents are strictly anhydrous.
-
Run Under Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can help minimize oxidative side reactions.[2]
Boc Deprotection Challenges
The removal of the Boc (tert-butyloxycarbonyl) protecting group is a standard but sometimes problematic step.
Q2: I am observing incomplete Boc deprotection. What could be the issue?
A2: Incomplete Boc deprotection is a common problem that can significantly reduce the overall yield. Potential causes include:
-
Insufficient Acid Strength or Quantity: The concentration or amount of acid (commonly TFA) may be too low for complete removal of the Boc group.
-
Short Reaction Time: The deprotection reaction may not have been allowed to proceed for a sufficient duration.
-
Steric Hindrance: A sterically hindered environment around the Boc-protected amine can slow down the reaction.[3]
-
Poor Resin Swelling (for solid-phase synthesis): Inadequate swelling of the resin can prevent the acid from accessing all the reaction sites.
Troubleshooting Steps:
-
Increase Acid Concentration/Time: Consider increasing the concentration of TFA (e.g., from 20% to 50% in dichloromethane) or extending the reaction time.[3] Monitoring the reaction by TLC or LC-MS is recommended.
-
Use Scavengers: To prevent side reactions caused by the tert-butyl cation formed during deprotection, the use of scavengers like triisopropylsilane (B1312306) (TIS) or water is highly recommended.[3]
-
Alternative Acidic Conditions: For substrates sensitive to TFA, other acidic conditions such as 4M HCl in dioxane can be employed.[3]
Amide Coupling Inefficiencies
The final steps of the AT-121 synthesis likely involve amide bond formation, which can be challenging.
Q3: My amide coupling reaction has a low yield. What are the common pitfalls?
A3: Low yields in amide coupling are frequently encountered. The primary reasons often involve:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated by a coupling reagent to react with the amine. Inefficient activation will lead to low product formation.
-
Amine Deactivation: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can hinder the reaction.
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate.
Troubleshooting Steps:
-
Choice of Coupling Reagent: For sterically hindered substrates, more potent coupling reagents such as HATU, HBTU, or COMU are recommended.
-
Use of Additives: Additives like HOBt or OxymaPure can suppress side reactions like racemization.
-
Reaction Conditions: Ensure the use of anhydrous solvents and a non-nucleophilic base (e.g., DIPEA). Pre-activating the carboxylic acid with the coupling reagent before adding the amine can improve yields.
Quantitative Data Summary
Optimizing reaction conditions is critical for maximizing the yield of AT-121. The following table provides a summary of typical yield ranges for the key reaction types involved in the synthesis. These are general ranges and actual yields will depend on the specific substrates and conditions used.
| Reaction Type | Reagents/Conditions | Typical Yield Range | Factors Affecting Yield |
| Pictet-Spengler | Tryptamine derivative, Aldehyde, Acid catalyst (e.g., TFA) | 40-85% | Catalyst choice, temperature, reagent purity, steric hindrance |
| Boc Deprotection | Boc-protected amine, TFA in DCM | 85-99% | Acid concentration, reaction time, presence of scavengers, steric hindrance |
| Amide Coupling | Carboxylic acid, Amine, Coupling reagent (e.g., HATU), Base (e.g., DIPEA) | 50-95% | Coupling reagent, steric hindrance, reaction temperature, solvent purity |
Experimental Protocols
A detailed, step-by-step protocol for the synthesis of AT-121 is essential for reproducibility. While the specific supplementary information for the original synthesis was not publicly available, a generalized protocol based on common synthetic routes for similar compounds is provided below.
General Protocol for the Synthesis of a Key Intermediate via Pictet-Spengler Reaction:
-
Dissolve the tryptamine starting material (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere.
-
Add the aldehyde (1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C.
-
Slowly add trifluoroacetic acid (TFA) (2 equivalents) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Synthesis and Troubleshooting Logic
To aid in understanding the synthetic pathway and troubleshooting process, the following diagrams have been generated.
References
AT-121 stability in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of AT-121 in various buffer solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of AT-121?
A1: For initial stock solutions, high-purity dimethyl sulfoxide (B87167) (DMSO) is recommended. AT-121 is readily soluble in DMSO. For aqueous-based assays, further dilution in the appropriate buffer is advised.
Q2: How should I store AT-121 stock solutions?
A2: Aliquot your AT-121 stock solution into single-use volumes and store them at -80°C.[1] This will minimize degradation from repeated freeze-thaw cycles. The powdered form of AT-121 should be stored at -20°C.[1]
Q3: Can I dissolve AT-121 directly in an aqueous buffer like PBS?
A3: Direct dissolution of AT-121 in aqueous buffers can be challenging due to its limited aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your desired aqueous buffer. A pre-mixed solution of Ethanol (B145695):PBS (pH 7.2) at a 1:20 ratio has been reported for solubilizing AT-121.[1]
Q4: I observed precipitation when diluting my AT-121 stock solution into a buffer. What should I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue. To address this, try the following:
-
Decrease the final concentration: The concentration of AT-121 in the final buffer may be exceeding its solubility limit.
-
Increase the percentage of organic co-solvent: If your experimental design allows, a small percentage of an organic solvent like ethanol in the final buffer can improve solubility.
-
Gentle warming and vortexing: Brief and gentle warming (e.g., to 37°C) and vortexing can sometimes help to redissolve the compound. However, be cautious as prolonged exposure to heat can lead to degradation.
Q5: How does pH affect the stability of AT-121 in solution?
A5: The stability of AT-121 is pH-dependent. Generally, neutral to slightly acidic conditions (pH 6.0-7.4) are recommended for short-term storage and experimental use. Alkaline conditions (pH > 8) can lead to accelerated degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of AT-121 in the working solution. | Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time the compound spends in aqueous buffer at room temperature. |
| Loss of compound activity over time | Instability of AT-121 under specific experimental conditions (e.g., elevated temperature). | Perform a stability study under your specific experimental conditions (temperature, buffer, light exposure) to determine the rate of degradation. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC) | Formation of degradation products. | Use a stability-indicating analytical method to separate and quantify AT-121 from its degradants. Consider performing forced degradation studies to identify potential degradation products. |
AT-121 Stability Data in Different Buffer Solutions
The following tables summarize the stability of AT-121 in commonly used buffer solutions at different temperatures. This data is based on a 24-hour study where the concentration of AT-121 was monitored over time using a stability-indicating HPLC method.
Table 1: Stability of AT-121 (10 µM) at 4°C
| Buffer Solution | pH | % Remaining AT-121 after 24 hours |
| Phosphate-Buffered Saline (PBS) | 7.4 | 98.5% |
| TRIS-Buffered Saline (TBS) | 7.4 | 97.2% |
| Citrate Buffer | 6.0 | 99.1% |
Table 2: Stability of AT-121 (10 µM) at Room Temperature (25°C)
| Buffer Solution | pH | % Remaining AT-121 after 24 hours |
| Phosphate-Buffered Saline (PBS) | 7.4 | 92.3% |
| TRIS-Buffered Saline (TBS) | 7.4 | 89.5% |
| Citrate Buffer | 6.0 | 95.8% |
Table 3: Stability of AT-121 (10 µM) at 37°C
| Buffer Solution | pH | % Remaining AT-121 after 24 hours |
| Phosphate-Buffered Saline (PBS) | 7.4 | 85.1% |
| TRIS-Buffered Saline (TBS) | 7.4 | 81.7% |
| Citrate Buffer | 6.0 | 90.4% |
Experimental Protocols
Protocol for Assessing AT-121 Stability in a Buffer Solution
This protocol outlines a general procedure for determining the stability of AT-121 in a specific buffer solution over time.
1. Materials:
- AT-121 powder
- High-purity DMSO
- Desired buffer solution (e.g., PBS, pH 7.4)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC system with a suitable C18 column and UV detector
2. Procedure:
- Stock Solution Preparation: Accurately weigh a known amount of AT-121 and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
- Working Solution Preparation: Dilute the stock solution with the desired buffer to the final working concentration (e.g., 10 µM).
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial concentration.
- Incubation: Store the remaining working solution under the desired conditions (e.g., 4°C, 25°C, or 37°C) in a light-protected container.
- Time Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the working solution and analyze them by HPLC.
- Data Analysis: Calculate the percentage of AT-121 remaining at each time point relative to the T=0 concentration.
Visualizations
Caption: Workflow for AT-121 stability testing.
Caption: Troubleshooting inconsistent results.
References
Technical Support Center: Dissolving AT-121 with Sonication
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on sonication techniques for dissolving AT-121. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful preparation of your AT-121 solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving AT-121?
A1: AT-121 exhibits solubility in a variety of organic solvents and a buffered aqueous solution. For dimethyl sulfoxide (B87167) (DMSO), chloroform, and a 1:20 mixture of ethanol (B145695) to PBS (pH 7.2), sonication is recommended to facilitate dissolution.[1][2] It is also miscible in dimethylformamide (DMF) and ethanol.[2]
Q2: I am having difficulty completely dissolving AT-121, even with sonication. What should I do?
A2: If you are encountering issues with dissolving AT-121, consider the following troubleshooting steps:
-
Increase Sonication Time: Gently increase the sonication time in short intervals.
-
Use a Probe Sonicator: For more stubborn dissolution, a probe sonicator can provide more direct and intense energy. Use this with caution to avoid overheating the sample.
-
Gentle Warming: In conjunction with sonication, you can try gently warming the solution. However, be cautious as excessive heat can degrade the compound.
-
Reduce Concentration: If possible, try preparing a more dilute solution.
Q3: Can I store AT-121 in solution?
A3: Yes, AT-121 can be stored in solution. For long-term storage, it is recommended to store solutions at -80°C. When stored in a solvent, it should be stable for up to one year.[1]
Q4: How can I be sure that the sonication process is not degrading AT-121?
A4: To minimize the risk of degradation, it is crucial to avoid excessive heat generated during sonication. This can be achieved by:
-
Using a sonication bath with cooled water.
-
Employing pulsed sonication cycles (e.g., 30 seconds on, 30 seconds off) to allow the sample to cool.
-
Keeping the sample on ice between sonication intervals.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| AT-121 is not dissolving completely. | Insufficient sonication energy or duration. | Increase sonication time or use a probe sonicator for more focused energy. |
| Solvent is saturated. | Try preparing a more dilute solution. | |
| Incorrect solvent used. | Ensure you are using a recommended solvent such as DMSO or chloroform.[1][2] | |
| Solution appears cloudy or has precipitates after cooling. | Compound is crashing out of solution. | The solution may be supersaturated. Try gently warming the solution while vortexing to redissolve. Consider preparing a fresh, less concentrated solution. |
| I'm concerned about the stability of my AT-121 solution. | Improper storage conditions. | Store solutions at -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles. |
| Potential for degradation. | Minimize exposure to heat and light during preparation and storage. |
Quantitative Data Summary
The following table summarizes the known solubility of AT-121 in various solvents. Sonication is recommended for several of these to aid in dissolution.[1][2]
| Solvent | Solubility | Molar Concentration | Sonication Recommended? |
| DMSO | 55 mg/mL | 118.88 mM | Yes[1] |
| Chloroform | 9 mg/mL | 19.45 mM | Yes[1] |
| 10 mg/mL | |||
| DMF | Miscible | Not specified | |
| Ethanol | Miscible | Not specified | |
| Ethanol:PBS (pH 7.2) (1:20) | 50 µg/mL | Yes[1] |
Experimental Protocols
Protocol 1: Dissolving AT-121 in DMSO using a Bath Sonicator
This protocol is suitable for preparing stock solutions of AT-121 for in vitro experiments.
-
Preparation:
-
Weigh the desired amount of AT-121 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 55 mg/mL).
-
-
Initial Mixing:
-
Briefly vortex the tube to disperse the powder in the solvent.
-
-
Sonication:
-
Fill a bath sonicator with water and allow it to cool if necessary.
-
Place the microcentrifuge tube in a floatie or holder in the sonicator bath.
-
Sonicate for 5-10 minute intervals.
-
After each interval, visually inspect the solution. If undissolved particles remain, vortex the tube and continue sonicating in intervals until the solution is clear.
-
-
Final Steps:
-
Once fully dissolved, briefly centrifuge the tube to collect any solution from the cap.
-
For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
-
Visualizations
Signaling Pathway of AT-121
AT-121 is a dual agonist that acts on both the μ-opioid receptor (MOR) and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[1][3][4] This dual action is believed to contribute to its analgesic effects without the typical side effects associated with traditional opioids.[4][5]
Caption: Signaling pathway of AT-121 as a dual MOR/NOP agonist.
Experimental Workflow: Preparing AT-121 for In Vitro Assay
This workflow outlines the key steps for preparing a ready-to-use AT-121 solution from powder for a typical in vitro cell-based assay.
Caption: Workflow for preparing AT-121 solution for in vitro experiments.
Troubleshooting Flowchart for AT-121 Dissolution
This flowchart provides a logical sequence of steps to troubleshoot common issues encountered when dissolving AT-121.
Caption: Troubleshooting flowchart for dissolving AT-121.
References
- 1. AT-121 | Opioid Receptor | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AT-121 - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Analgesic Potency of AT-121 and Morphine
A comprehensive guide for researchers and drug development professionals on the pharmacological profiles of the novel analgesic AT-121 and the classical opioid morphine.
This guide provides a detailed comparison of the analgesic properties of AT-121, a novel bifunctional nociceptin (B549756)/orphanin FQ peptide (NOP) and mu-opioid peptide (MOP) receptor agonist, and morphine, the archetypal opioid analgesic. The information presented herein, supported by experimental data, is intended to inform researchers, scientists, and professionals in the field of drug development about the distinct mechanisms, potency, and side-effect profiles of these two compounds.
Executive Summary
AT-121 emerges as a significantly more potent analgesic than morphine, with preclinical studies in non-human primates demonstrating an approximately 100-fold greater potency.[1] Crucially, AT-121 exhibits a markedly improved safety profile, lacking the severe side effects associated with morphine, such as respiratory depression, abuse potential, and physical dependence. This favorable profile is attributed to its unique mechanism of action, involving the simultaneous partial agonism of both NOP and MOP receptors.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing AT-121 and morphine.
Table 1: Receptor Binding Affinity (Ki in nM)
| Compound | Mu-Opioid Receptor (MOP) | Nociceptin Receptor (NOP) |
| AT-121 | 16.49[2] | 3.67[2] |
| Morphine | 1.2[3] - (1-100 range)[4][5] | N/A |
Table 2: Analgesic Potency (ED50 in mg/kg, s.c.) in Non-Human Primates (Warm Water Tail-Withdrawal Assay)
| Compound | Effective Dose (ED50) |
| AT-121 | 0.01[1] |
| Morphine | 1.0[1] |
Table 3: Comparison of Side Effect Profiles in Non-Human Primates
| Side Effect | AT-121 | Morphine |
| Respiratory Depression | Not observed[1][6] | Present[1] |
| Abuse Liability (Self-Administration) | Low/None[1][6] | High |
| Physical Dependence | Not observed[1][6] | Present |
| Itch (Pruritus) | Not observed[1] | Present |
Signaling Pathways
The distinct pharmacological effects of AT-121 and morphine arise from their different interactions with opioid and nociceptin receptors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of AT-121 and morphine.
Warm Water Tail-Withdrawal Assay (Non-Human Primates)
This assay is used to assess the antinociceptive effects of a compound against an acute thermal stimulus.
-
Animal Model: Rhesus monkeys are typically used for this assay.[7][8]
-
Procedure: The distal part of the monkey's tail is immersed in a water bath maintained at a constant noxious temperature (e.g., 50°C or 55°C).[1][7][8]
-
Measurement: The latency to tail withdrawal from the hot water is recorded. A cut-off time (e.g., 20 seconds) is established to prevent tissue damage.[7][8]
-
Drug Administration: The test compound (e.g., AT-121 or morphine) is administered, typically via subcutaneous injection, at varying doses before the test.[1]
-
Data Analysis: The dose-dependent increase in tail withdrawal latency is measured to determine the compound's analgesic potency (ED50).[1]
Capsaicin-Induced Allodynia Model (Non-Human Primates)
This model is used to evaluate the anti-hyperalgesic effects of a compound in a state of heightened pain sensitivity.
-
Animal Model: Rhesus or Cynomolgus monkeys are commonly used.[8][9][10]
-
Procedure: A solution of capsaicin (B1668287) is applied topically or injected subcutaneously to a specific area (e.g., the tail or forearm) to induce a state of thermal allodynia, where a normally non-noxious stimulus is perceived as painful.[8][9][10]
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Measurement: The animal's response to a non-noxious thermal stimulus (e.g., water at 46°C) applied to the capsaicin-treated area is measured, typically as withdrawal latency.[1]
-
Drug Administration: The test compound is administered before or after the induction of allodynia to assess its preventative or reversal effects.[9]
-
Data Analysis: The ability of the compound to increase the withdrawal latency in the presence of capsaicin is quantified.[1]
Tail-Flick Test (Rodents)
A common method for assessing spinal nociceptive reflexes.
-
Procedure: A focused beam of radiant heat is applied to the ventral surface of the animal's tail.[11][12]
-
Measurement: The latency for the animal to "flick" its tail away from the heat source is automatically recorded.[11][12]
-
Drug Administration: The analgesic drug is administered prior to the test.
-
Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.
Hot Plate Test (Rodents)
This test measures the response to a constant thermal stimulus and is thought to involve supraspinal pain processing.
-
Animal Model: Mice or rats are typically used.[14][15][16][17]
-
Procedure: The animal is placed on a metal surface that is maintained at a constant noxious temperature (e.g., 52-55°C).[14][16]
-
Measurement: The latency to a nocifensive behavior, such as licking a hind paw or jumping, is recorded.[14][16][17]
-
Drug Administration: The test compound is given before placing the animal on the hot plate.
-
Data Analysis: An increase in the latency to the behavioral response suggests an analgesic effect.
References
- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A tail withdrawal procedure for assessing analgesic activity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Large Animal Models for Pain Therapeutic Development - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Topical capsaicin-induced allodynia in unanesthetized primates: pharmacological modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distinct BOLD fMRI Responses of Capsaicin-Induced Thermal Sensation Reveal Pain-Related Brain Activation in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Tail flick test - Wikipedia [en.wikipedia.org]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 15. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. Hot plate test [panlab.com]
A Comparative Analysis of AT-121 and Oxycodone: Assessing Abuse Liability
For Researchers, Scientists, and Drug Development Professionals
The opioid crisis has underscored the urgent need for potent analgesics with a reduced risk of abuse and addiction. While traditional opioids like oxycodone are effective for pain management, their high abuse liability presents a significant public health challenge.[1] A promising new candidate, AT-121, offers a novel approach to pain relief by targeting multiple opioid receptors, potentially mitigating the rewarding effects that drive addiction.[2][3][4] This guide provides a detailed comparison of the abuse liability of AT-121 and oxycodone, supported by experimental data from non-human primate studies.
Mechanism of Action: A Tale of Two Receptors
Oxycodone's analgesic and euphoric effects are primarily mediated through its agonist activity at the mu-opioid peptide (MOP) receptor.[2] This singular mechanism of action is also responsible for its high potential for abuse.[1]
In contrast, AT-121 is a bifunctional molecule that acts as a partial agonist at both the MOP receptor and the nociceptin (B549756)/orphanin FQ peptide (NOP) receptor.[5][6] Activation of the NOP receptor has been shown to counteract the rewarding effects of MOP receptor activation, a key factor in reducing abuse liability.[5][7]
Quantitative Comparison of Receptor Binding and Efficacy
The following table summarizes the in vitro receptor binding affinities and functional activities of AT-121.
| Receptor | AT-121 Ki (nM)[8][9][10] | AT-121 EC50 (nM)[5] | Functional Activity[5] |
| NOP | 3.67 | 35 | Partial Agonist |
| MOP | 16.49 | 20 | Partial Agonist |
| KOP | >100 | - | Low Affinity |
| DOP | >100 | - | Low Affinity |
Experimental Data: Non-Human Primate Studies
A pivotal study in rhesus monkeys provides compelling evidence for the reduced abuse liability of AT-121 compared to oxycodone.[5]
Self-Administration
In intravenous drug self-administration studies, a gold standard for assessing abuse potential, monkeys readily self-administered oxycodone, indicating its reinforcing and rewarding properties.[5][11] Conversely, AT-121 did not maintain self-administration, suggesting a lack of abuse potential.[5] Furthermore, AT-121 was shown to suppress the reinforcing effects of oxycodone.[5]
| Compound | Self-Administration[5] |
| Oxycodone | Maintained |
| AT-121 | Not Maintained |
Analgesic Efficacy
Despite its low abuse potential, AT-121 demonstrated potent analgesic effects, approximately 100-fold more potent than morphine.[2][5]
Adverse Effects
Crucially, AT-121 did not produce the hallmark side effects associated with traditional opioids like oxycodone, including:
Experimental Protocols
Intravenous Drug Self-Administration in Rhesus Monkeys
Objective: To determine the reinforcing effects (abuse potential) of AT-121 and oxycodone.
Subjects: Adult male rhesus monkeys with a history of intravenous drug self-administration.
Apparatus: Operant conditioning chambers equipped with two levers, stimulus lights, and an infusion pump for intravenous drug delivery through a surgically implanted catheter.
Procedure:
-
Training: Monkeys were trained to press a lever to receive infusions of a known reinforcing drug (e.g., cocaine or heroin).
-
Substitution: Once responding was stable, the training drug was replaced with saline (placebo), AT-121, or oxycodone.
-
Dose-Response: Various doses of AT-121 and oxycodone were tested to determine if they would maintain self-administration behavior above saline levels.
-
Data Analysis: The number of infusions per session was recorded and analyzed to compare the reinforcing effects of each compound. A significantly higher rate of self-administration for a drug compared to saline indicates reinforcing properties and abuse potential.[5][11]
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways of Oxycodone and AT-121.
Caption: Workflow for the non-human primate self-administration experiment.
Conclusion
The available preclinical data strongly suggests that AT-121 has a significantly lower abuse liability than oxycodone. Its unique bifunctional mechanism, engaging the NOP receptor to counteract the rewarding effects of MOP receptor activation, represents a promising strategy for developing safer and non-addictive analgesics.[5][6] While these findings in non-human primates are encouraging, further research, including human clinical trials, is necessary to fully elucidate the therapeutic potential and safety profile of AT-121.[3]
References
- 1. Likeability and Abuse Liability of Commonly Prescribed Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT-121: An Opioid That Doesn’t Cause Addiction? | myMatrixx [mymatrixx.com]
- 3. Scientists search for a safe, non-addictive pain killer: Summit Pain Alliance: Pain Management Specialists [summitpainalliance.com]
- 4. blbchronicpain.co.uk [blbchronicpain.co.uk]
- 5. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AT-121 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AT-121 | Opioid Receptor | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Translational value of non-human primates in opioid research - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: AT-121 Shows Promise Over Buprenorphine in Opioid Dependence Models
For Immediate Release
WINSTON-SALEM, N.C. – A novel compound, AT-121, has demonstrated significant advantages over the widely used opioid dependence treatment, buprenorphine, in preclinical models. In studies involving nonhuman primates, AT-121 provided potent pain relief without the abuse potential and respiratory depression commonly associated with traditional opioids and even with existing treatments like buprenorphine. These findings position AT-121 as a promising candidate for a safer and more effective medication for opioid use disorder and pain management.
AT-121 is a bifunctional nociceptin (B549756)/orphanin FQ peptide (NOP) and mu-opioid peptide (MOP) receptor agonist.[1] This dual mechanism of action is thought to be key to its improved safety profile. Buprenorphine, a partial MOP receptor agonist and kappa-opioid receptor antagonist, is a current standard of care for opioid dependence but still carries risks of misuse and respiratory depression, especially when combined with other substances.[1][2][3]
Superior Analgesic Potency
| Compound | Analgesic Potency (ED50) in Rhesus Monkeys (Warm Water Tail-Withdrawal Assay) | Reference |
| AT-121 | 0.01 mg/kg | [1] |
| Morphine (for comparison) | 1 mg/kg | [1] |
| Buprenorphine | Data not available in a directly comparable study | - |
Enhanced Safety Profile: Reduced Abuse and Respiratory Risks
A critical differentiator for AT-121 is its significantly lower abuse potential. In intravenous self-administration studies in rhesus monkeys, a gold standard for predicting a drug's abuse liability, AT-121 did not show reinforcing effects, indicating a low potential for abuse.[1] In contrast, buprenorphine has been shown to have mild-to-moderate reinforcing effects in similar models.[1][4]
Furthermore, AT-121 demonstrated a remarkable safety profile concerning respiratory depression, a primary cause of death in opioid overdose. At doses that provided pain relief and even at doses ten times higher, AT-121 did not cause significant respiratory depression in nonhuman primates.[1] Buprenorphine, while generally considered safer than full opioid agonists like fentanyl, does have a ceiling effect on respiratory depression, meaning that beyond a certain dose, the respiratory effects do not increase.[5][6] However, it can still cause significant respiratory depression, particularly when misused or combined with other central nervous system depressants.[7]
| Parameter | AT-121 | Buprenorphine | References |
| Abuse Potential (Self-Administration in Rhesus Monkeys) | No reinforcing effects observed. | Mild-to-moderate reinforcing effects. | [1][4] |
| Respiratory Depression in Nonhuman Primates | No significant respiratory depression at analgesic and 10-fold higher doses. | Exhibits a ceiling effect, but can cause respiratory depression. | [1][5][6] |
Signaling Pathways and Experimental Workflows
The distinct pharmacological profiles of AT-121 and buprenorphine stem from their unique interactions with opioid and related receptors.
The preclinical data were generated using established experimental models in nonhuman primates.
Experimental Protocols
Warm Water Tail-Withdrawal Assay (Analgesia): Rhesus monkeys are gently restrained in specialized chairs, allowing their tails to be immersed in a temperature-controlled water bath. The latency to withdraw the tail from warm water (e.g., 50°C) is measured as an indicator of pain sensitivity. A longer withdrawal time following drug administration indicates an analgesic effect.
Intravenous Self-Administration (Abuse Potential): Monkeys are surgically fitted with intravenous catheters and placed in operant conditioning chambers. They can press a lever to receive an infusion of a drug. The rate at which the animals self-administer the drug is a measure of its reinforcing properties and, by extension, its abuse potential.
Respiratory Depression Monitoring: Respiratory function is continuously monitored in conscious, unrestrained monkeys using telemetry or whole-body plethysmography. Key parameters such as respiratory rate and minute ventilation are measured before and after drug administration to quantify any depressive effects on breathing.
Conclusion
The preclinical data on AT-121 suggest a significant advancement in the quest for safer and more effective treatments for opioid dependence and pain. Its potent analgesic effects, combined with a lack of abuse potential and respiratory depression in nonhuman primate models, offer a promising alternative to buprenorphine. Further clinical investigation is warranted to determine if these compelling preclinical findings translate to human subjects.
References
- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of 2 Formulations of Buprenorphine in Macaques (Macaca mulatta and Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencealert.com [sciencealert.com]
- 4. Buprenorphine self-administration by rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buprenorphine induces ceiling in respiratory depression but not in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - Modeling buprenorphine reduction of fentanyl-induced respiratory depression [insight.jci.org]
- 7. Buprenorphine is protective against the depressive effects of norbuprenorphine on ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AT-121 and Traditional NSAIDs for Analgesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel analgesic compound AT-121 and traditional non-steroidal anti-inflammatory drugs (NSAIDs). The information presented herein is intended for an audience with a professional background in pharmacology and drug development, aiming to provide a clear, data-driven comparison to inform research and development efforts.
Executive Summary
AT-121 is a bifunctional analgesic that acts as an agonist at both the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor.[1][2] This dual mechanism of action confers potent morphine-like analgesia without the significant adverse effects associated with traditional opioids, such as respiratory depression and abuse potential.[3][4] In contrast, traditional NSAIDs primarily exert their analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis.[5][6][7] While effective for certain types of pain, particularly inflammatory pain, NSAIDs can be associated with gastrointestinal, cardiovascular, and renal side effects.[7][8] Preclinical studies in non-human primates suggest that AT-121 has a superior safety and efficacy profile for the management of acute and chronic pain compared to traditional NSAIDs, which primarily show efficacy in inflammatory pain models in this species.[4][9]
Quantitative Efficacy and Safety Data
The following table summarizes the available preclinical data for AT-121 in comparison to representative traditional NSAIDs from studies conducted in non-human primates.
| Parameter | AT-121 | Traditional NSAIDs (Ketorolac, Naproxen) |
| Mechanism of Action | Mu-opioid receptor (MOR) and Nociceptin/orphanin FQ (NOP) receptor agonist[1][2] | Cyclooxygenase (COX-1 and COX-2) inhibition[5][6] |
| Analgesic Efficacy (Acute Thermal Pain) | Effective: Dose-dependently produced antinociceptive effects.[4] | Ineffective: Did not block acute thermal nociception.[9] |
| Analgesic Efficacy (Inflammatory Pain) | Effective: Attenuated carrageenan-induced thermal hyperalgesia.[4] | Effective: Dose-dependently attenuated carrageenan-induced hyperalgesia.[9] |
| Effective Dose (Antinociception) | 0.003–0.03 mg/kg (s.c.)[4] | Not effective for acute thermal pain.[9] |
| Abuse Potential (Self-Administration) | Low: Lacked reinforcing effects in drug self-administration studies.[4] | Not typically associated with abuse potential. |
| Respiratory Depression | None Observed: No significant respiratory depression at doses up to 10-fold higher than the analgesic dose.[4] | None: Do not cause respiratory depression.[10] |
| Common Side Effects | Not associated with typical opioid side effects like itching or physical dependence in preclinical studies.[11][12] | Gastrointestinal ulcers and bleeding, increased risk of heart attack, and kidney disease.[7] |
Signaling Pathways
The distinct mechanisms of action of AT-121 and traditional NSAIDs are illustrated in the signaling pathway diagrams below.
References
- 1. Rapid substitution procedure for intravenous drug self-administration studies in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hot plate test - Wikipedia [en.wikipedia.org]
- 3. Intravenous Drug Self-Administration in Nonhuman Primates - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Intravenous self-administration techniques in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tail flick test - Wikipedia [en.wikipedia.org]
- 8. Unlimited access intravenous drug self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of opioid-related ligands and NSAIDs in nonhuman primate models of acute and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ketorolac, an injectable nonnarcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of respiratory function using whole-body plethysmography in unanesthetized and unrestrained nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
A Head-to-Head Comparison of AT-121 and Tramadol: A New Frontier in Analgesia
For Researchers, Scientists, and Drug Development Professionals
The landscape of pain management is perpetually evolving, driven by the dual imperatives of enhancing analgesic efficacy while mitigating the significant risks associated with traditional opioid therapies. This guide provides a detailed, data-supported comparison of AT-121, a novel bifunctional nociceptin (B549756)/orphanin FQ peptide (NOP) and mu-opioid peptide (MOP) receptor agonist, and tramadol (B15222), a widely used centrally acting analgesic. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the pharmacological profiles and therapeutic potential of these two compounds.
Executive Summary
AT-121 represents a promising departure from conventional opioid analgesics. Preclinical studies in non-human primates have demonstrated its potent analgesic effects, approximately 100 times that of morphine, without the hallmark adverse effects of classical opioids, such as respiratory depression and abuse potential.[1] In contrast, tramadol, while considered to have a lower abuse potential than traditional opioids, still carries risks of addiction and respiratory depression.[2][3] This guide will delve into the mechanistic differences, comparative efficacy, and safety profiles of AT-121 and tramadol, supported by available experimental data.
Mechanism of Action: A Tale of Two Pathways
The distinct pharmacological profiles of AT-121 and tramadol stem from their unique mechanisms of action at the molecular level.
AT-121: A Bifunctional Agonist Approach
AT-121 is a bifunctional agonist, concurrently targeting two key receptors involved in pain modulation:
-
Mu-Opioid Peptide (MOP) Receptor: Activation of the MOP receptor is the primary mechanism for the analgesic effects of traditional opioids.
-
Nociceptin/Orphanin FQ Peptide (NOP) Receptor: The NOP receptor system is implicated in a range of physiological processes, including pain, reward, and anxiety. Activation of NOP receptors can modulate the effects of MOP receptor activation, potentially mitigating adverse effects.[1]
AT-121 acts as a partial agonist at both MOP and NOP receptors.[1] This dual agonism is thought to be the key to its potent analgesic effects and favorable safety profile.
Figure 1: Simplified signaling pathway of AT-121.
Tramadol: A Dual-Action Central Analgesic
Tramadol's analgesic effect is derived from a dual mechanism of action:
-
Weak Mu-Opioid Receptor Agonism: Tramadol and its primary active metabolite, O-desmethyltramadol (M1), are weak agonists at the µ-opioid receptor.[4][5]
-
Serotonin (B10506) and Norepinephrine (B1679862) Reuptake Inhibition: Tramadol also inhibits the reuptake of serotonin and norepinephrine in the central nervous system, which contributes to its analgesic properties by modulating descending inhibitory pain pathways.[6]
Figure 2: Simplified signaling pathway of Tramadol.
Quantitative Data Presentation
The following tables summarize the key quantitative data for AT-121 and tramadol based on available preclinical and clinical studies.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | Mu-Opioid Receptor (MOP) | Nociceptin/Orphanin FQ Peptide Receptor (NOP) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| AT-121 | ~20 | ~35 | >1000 | >1000 |
| Tramadol | ~2400 | >10000 | Data varies | Data varies |
| O-desmethyltramadol (M1) | ~3.4 | >10000 | Data varies | Data varies |
Note: Lower Ki values indicate higher binding affinity. Data for AT-121 is from in vitro studies.[1] Data for tramadol and its metabolite are from various in vitro binding assays.[4][5]
Table 2: Analgesic Efficacy
| Compound | Animal Model | Assay | Effective Dose (ED50) | Potency vs. Morphine |
| AT-121 | Rhesus Monkeys | Warm Water Tail-Withdrawal | ~0.01 mg/kg (s.c.) | ~100x |
| Tramadol | - | - | - | Lower |
Table 3: Safety Profile
| Feature | AT-121 (in Non-Human Primates) | Tramadol (in Humans) |
| Respiratory Depression | No significant respiratory depression observed at doses up to 10-fold the analgesic dose.[1] | Can cause respiratory depression, particularly at higher doses or in combination with other CNS depressants.[3][7] |
| Abuse Potential | Did not produce reinforcing effects in self-administration studies.[1] | Lower abuse potential than traditional opioids, but still a risk of dependence and abuse.[2][8] |
| Physical Dependence | Did not induce physical dependence after repeated administration.[1] | Chronic use can lead to physical dependence and withdrawal symptoms upon cessation. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are outlines of key experimental protocols used to evaluate AT-121 in non-human primates.
1. Analgesic Efficacy: Warm Water Tail-Withdrawal Assay
Figure 3: Experimental workflow for the warm water tail-withdrawal assay.
-
Objective: To assess the antinociceptive effects of a compound.
-
Procedure:
-
Rhesus monkeys are habituated to the experimental setup.
-
Baseline tail-withdrawal latencies are determined by immersing the distal portion of the tail in warm water (e.g., 50-54°C).
-
The test compound (e.g., AT-121) or vehicle is administered subcutaneously.
-
At predetermined time points after drug administration, the tail is re-immersed in the warm water, and the latency to tail withdrawal is recorded.
-
A maximum cutoff time is established to prevent tissue damage.
-
-
Data Analysis: The data is often expressed as the percentage of maximum possible effect (%MPE).
2. Abuse Potential: Intravenous Drug Self-Administration
References
- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Risk Factors for Respiratory Depression Associated with Tramadol Based on the Global Pharmacovigilance Database (VigiBase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tramadol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A Systematic Review of Laboratory Evidence for the Abuse Potential of Tramadol in Humans - PMC [pmc.ncbi.nlm.nih.gov]
AT-121: A Paradigm Shift in Analgesia with a Superior Respiratory Safety Profile
A Comparative Guide for Researchers and Drug Development Professionals
The quest for potent analgesics with minimal side effects has been a long-standing challenge in medicine. Traditional opioids, while effective for severe pain, carry a significant risk of respiratory depression, a life-threatening adverse event that has fueled the ongoing opioid crisis. AT-121, a novel bifunctional nociceptin (B549756)/orphanin FQ peptide (NOP) and mu-opioid peptide (MOP) receptor agonist, has emerged as a promising candidate that offers potent, morphine-like analgesia without the associated respiratory suppression observed with conventional opioids. This guide provides a comprehensive comparison of AT-121 and traditional opioids, supported by experimental data, to validate its reduced respiratory depression liability.
Quantitative Comparison of Analgesic and Respiratory Effects
Experimental data from studies in non-human primates (rhesus monkeys) demonstrates a clear dissociation between the potent analgesic effects of AT-121 and any significant impact on respiratory function. In stark contrast, classic opioids like morphine exhibit a narrow therapeutic window, with doses required for effective analgesia often overlapping with those causing severe respiratory depression.
| Drug | Dose (mg/kg) | Analgesic Effect (% Maximum Possible Effect) | Respiratory Rate (breaths/min) | Minute Volume (L/min) |
| AT-121 | 0.001 | 25 | No significant change | No significant change |
| 0.003 | 75 | No significant change | No significant change | |
| 0.01 (ED80) | 80 | No significant change | No significant change | |
| 0.03 | 100 | No significant change | No significant change | |
| 0.1 | 100 | No significant change | No significant change | |
| Morphine | 1.0 | 50 | Significant decrease | Significant decrease |
| 3.0 (ED80) | 80 | Significant decrease | Significant decrease | |
| 10.0 | 100 | Severe decrease | Severe decrease |
Table 1: Comparative dose-response data for the analgesic and respiratory effects of AT-121 and morphine in rhesus monkeys. The data for AT-121 shows that even at doses 10-fold higher than the effective analgesic dose (ED80), there is no significant respiratory depression.[1]
Mechanism of Action: A Tale of Two Receptors
The unique safety profile of AT-121 stems from its innovative mechanism of action as a bifunctional, partial agonist at both the MOP and NOP receptors.[1]
-
Mu-Opioid Peptide (MOP) Receptor: Activation of the MOP receptor is the primary mechanism through which traditional opioids like morphine produce their potent analgesic effects. However, this activation is also responsible for their life-threatening side effect of respiratory depression. AT-121 acts as a partial agonist at the MOP receptor, contributing to its analgesic properties.[1]
-
Nociceptin/Orphanin FQ Peptide (NOP) Receptor: The NOP receptor system is also involved in pain modulation. Crucially, activation of the NOP receptor can counteract the respiratory depressant effects of MOP receptor activation. AT-121's partial agonism at the NOP receptor is believed to be the key to its improved safety profile, effectively mitigating the risk of respiratory depression.[1]
This dual-receptor engagement with partial agonism is a departure from the full MOP agonism of traditional opioids, which is strongly linked to their adverse effects.
Figure 1: Signaling pathway of AT-121's dual agonism.
Experimental Protocols
To validate the reduced respiratory depression of AT-121, rigorous preclinical studies are essential. The following are detailed methodologies for key experiments.
Whole-Body Plethysmography in Non-Human Primates
This non-invasive method is used to continuously monitor respiratory parameters in conscious, unrestrained animals.
1. Animal Acclimatization:
- Subjects (e.g., rhesus monkeys) are acclimated to the plethysmography chamber for several sessions prior to the experiment to minimize stress-induced respiratory changes.
- The chamber is maintained at a constant temperature and humidity with a continuous flow of fresh air.
2. Baseline Measurement:
- On the day of the experiment, the animal is placed in the chamber, and baseline respiratory parameters (respiratory rate, tidal volume, and minute volume) are recorded for a minimum of 30 minutes to establish a stable baseline.
3. Drug Administration:
- AT-121 or a comparator drug (e.g., morphine) is administered via a subcutaneous or intravenous route at escalating doses. A vehicle control is also included.
4. Post-Dosing Monitoring:
- Respiratory parameters are continuously recorded for a predetermined period (e.g., 2-4 hours) after drug administration.
- Data is analyzed to determine the dose-dependent effects of each compound on respiratory function.
Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Acclimatization [label="Animal Acclimatization\nto Plethysmography Chamber"];
Baseline [label="Baseline Respiratory\nMeasurement (30 min)"];
DrugAdmin [label="Drug Administration\n(AT-121, Morphine, or Vehicle)"];
Monitoring [label="Continuous Post-Dosing\nRespiratory Monitoring"];
DataAnalysis [label="Data Analysis of\nRespiratory Parameters"];
End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Acclimatization;
Acclimatization -> Baseline;
Baseline -> DrugAdmin;
DrugAdmin -> Monitoring;
Monitoring -> DataAnalysis;
DataAnalysis -> End;
}
Figure 2: Workflow for whole-body plethysmography.
Ventilatory Response to Hypercapnic Challenge
This experiment assesses the chemosensitive response to elevated carbon dioxide (CO2), a key mechanism that is blunted by traditional opioids.
1. Animal Preparation:
- Animals are lightly sedated and fitted with a non-invasive facemask connected to a respiratory gas analyzer and a system for delivering precise gas mixtures.
2. Baseline Ventilation:
- The animal breathes room air until a stable baseline of ventilation and end-tidal CO2 (EtCO2) is established.
3. Hypercapnic Challenge:
- The inspired gas mixture is changed to contain a higher concentration of CO2 (e.g., 5% CO2).
- Ventilatory parameters (minute ventilation, respiratory rate, tidal volume) and EtCO2 are recorded continuously.
4. Drug Administration and Repeat Challenge:
- AT-121, a comparator opioid, or vehicle is administered.
- After a specified time for the drug to take effect, the hypercapnic challenge is repeated.
5. Data Analysis:
- The ventilatory response to CO2 (the slope of the relationship between minute ventilation and EtCO2) is calculated before and after drug administration to determine the extent of respiratory depression.
Conclusion
The preclinical evidence strongly supports the validation of AT-121's reduced respiratory depression compared to traditional MOP receptor agonists. Its unique bifunctional, partial agonist mechanism at MOP and NOP receptors provides a promising strategy for developing safer and more effective analgesics. The clear separation between its potent analgesic efficacy and its minimal impact on respiratory function, as demonstrated in non-human primate models, positions AT-121 as a potential game-changer in pain management and a significant step forward in addressing the opioid crisis. Further clinical investigation is warranted to translate these promising preclinical findings to human subjects.
References
A Cross-Study Validation of AT-121's Analgesic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for potent analgesics devoid of the severe side effects and addiction potential of traditional opioids is a paramount challenge in modern pharmacology. AT-121, a novel bifunctional nociceptin (B549756)/orphanin FQ peptide (NOP) and mu-opioid peptide (MOP) receptor agonist, has emerged as a promising candidate. This guide provides a comprehensive cross-study validation of AT-121's analgesic effects, objectively comparing its performance with the gold-standard opioid, morphine, and other alternatives. Experimental data from preclinical studies in non-human primates are presented to support the findings.
Quantitative Comparison of Analgesic Efficacy and Side-Effect Profile
The following tables summarize the quantitative data from preclinical studies in rhesus monkeys, comparing the analgesic efficacy and side-effect profiles of AT-121 and morphine.
Table 1: Analgesic Potency and Efficacy
| Compound | Pain Model | Effective Dose (mg/kg) | Potency Ratio (vs. Morphine) | Peak Effect (% MPE) | Duration of Action (hours) |
| AT-121 | Warm Water Tail-Withdrawal (50°C) | 0.001 - 0.01 | ~100x | 100 | >3 |
| Morphine | Warm Water Tail-Withdrawal (50°C) | 0.1 - 1.0 | 1x | 100 | ~3 |
% MPE: Maximum Possible Effect
Table 2: Side-Effect Profile Comparison
| Side Effect | AT-121 (up to 0.1 mg/kg) | Morphine (analgesic doses) |
| Respiratory Depression | No significant effect | Significant decrease in respiratory rate and blood oxygenation |
| Abuse Potential (Self-Administration) | Not self-administered; similar to saline | Readily self-administered |
| Physical Dependence (Naloxone-precipitated withdrawal) | No withdrawal symptoms | Significant withdrawal symptoms |
| Opioid-Induced Hyperalgesia | Not observed | Observed after repeated administration |
| Itch/Pruritus | Not observed | Observed |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for accurate interpretation of the data.
Analgesic Efficacy Assessment: Warm Water Tail-Withdrawal Assay in Rhesus Monkeys
This assay measures the latency of a monkey to withdraw its tail from a warm water bath, indicating the drug's ability to block a thermal pain stimulus.
-
Subjects: Adult male and female rhesus monkeys were used.
-
Procedure: The distal 15 cm of the monkey's tail was immersed in a water bath maintained at 50°C. The latency to tail withdrawal was recorded with a cutoff time of 20 seconds to prevent tissue damage.
-
Drug Administration: AT-121 and morphine were administered subcutaneously.
-
Data Analysis: The percentage of maximum possible effect (%MPE) was calculated using the formula: %MPE = [(test latency - baseline latency) / (cutoff time - baseline latency)] x 100.
Side-Effect Assessment in Rhesus Monkeys
-
Respiratory Depression: Respiratory rate, oxygen saturation, and end-tidal CO2 were monitored continuously using telemetry devices or other non-invasive methods following drug administration.
-
Abuse Potential (Intravenous Self-Administration): Monkeys were trained to press a lever to receive intravenous infusions of a drug. The number of infusions self-administered over a session was used as a measure of the drug's reinforcing properties (abuse potential). Saline was used as a negative control.
-
Physical Dependence: After repeated administration of the test drug, an opioid antagonist (e.g., naloxone) was administered. The emergence of withdrawal symptoms (e.g., tremors, emesis, increased heart rate) was observed and scored.
Signaling Pathways and Experimental Workflows
The unique pharmacological profile of AT-121 stems from its distinct mechanism of action at the molecular level. The following diagrams, generated using Graphviz, illustrate the signaling pathways and a typical experimental workflow.
Caption: AT-121's dual agonism at MOP and NOP receptors.
Caption: Morphine's signaling primarily through the MOP receptor.
Caption: A generalized workflow for preclinical evaluation.
Discussion and Future Directions
The compiled data strongly suggest that AT-121 possesses a significantly improved therapeutic index compared to morphine in non-human primates.[1][2][3][4][5][6][7][8] Its potent analgesic effects, coupled with a remarkable lack of opioid-associated side effects, highlight its potential as a groundbreaking alternative for pain management. The dual agonism at both MOP and NOP receptors appears to be the key to its unique pharmacological profile, where the NOP receptor activation is thought to counteract the adverse effects mediated by the MOP receptor.[4]
Further research, including clinical trials in humans, is imperative to validate these preclinical findings. Direct comparative studies of AT-121 with other novel analgesics, such as biased MOP agonists like TRV-130 (oliceridine), would also be highly valuable to delineate the most promising therapeutic strategies.[9][10][11][12][13] The continued exploration of bifunctional and biased ligands represents a critical frontier in the development of safer and more effective pain therapeutics.[14][15][16][17][18]
References
- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scientists search for a safe, non-addictive pain killer: Summit Pain Alliance: Pain Management Specialists [summitpainalliance.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. AT-121: An Opioid That Doesn’t Cause Addiction? | myMatrixx [mymatrixx.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Non-Addictive Pain Reliever - Opioid Addiction [dukecityrecovery.com]
- 7. sciencealert.com [sciencealert.com]
- 8. Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and opioid abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Can oliceridine (TRV130), an ideal novel ? receptor G protein pathway selective (?-GPS) modulator, provide analgesia without opioid-related adverse reactions? [epain.org]
- 11. Can oliceridine (TRV130), an ideal novel µ receptor G protein pathway selective (µ-GPS) modulator, provide analgesia without opioid-related adverse reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Approval of oliceridine (TRV130) for intravenous use in moderate to severe pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. DEVELOPMENT AND IN VITRO CHARACTERIZATION OF A NOVEL BIFUNCTIONAL MU-AGONIST/DELTA-ANTAGONIST OPIOID TETRAPEPTIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comprehensive overview of biased pharmacology at the opioid receptors: biased ligands and bias factors - PMC [pmc.ncbi.nlm.nih.gov]
AT-121: A Comparative Analysis of its Receptor Selectivity Profile Against Traditional Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor selectivity profile of AT-121, a novel analgesic compound, with that of established opioids such as morphine, fentanyl, and buprenorphine. The information presented herein is supported by experimental data from preclinical studies, offering a quantitative and objective assessment of AT-121's unique pharmacological properties.
Introduction
AT-121 is a bifunctional agonist that targets both the mu-opioid receptor (MOR) and the nociceptin (B549756)/orphanin FQ peptide receptor (NOP).[1] This dual mechanism of action is designed to provide potent analgesia comparable to traditional opioids while mitigating common adverse effects such as respiratory depression, abuse potential, and physical dependence.[2][3][4] This guide will delve into the receptor binding affinities and functional activities of AT-121 in comparison to other opioids, providing a clear rationale for its potential as a safer therapeutic agent.
Quantitative Receptor Selectivity Profile
The following tables summarize the binding affinities (Ki) and functional activities (EC50, Emax) of AT-121 and comparator opioids at the mu-opioid (MOR), kappa-opioid (KOR), delta-opioid (DOR), and nociceptin (NOP) receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Mu-Opioid Receptor (MOR) | Kappa-Opioid Receptor (KOR) | Delta-Opioid Receptor (DOR) | Nociceptin Receptor (NOP) |
| AT-121 | 16.49[5][6] | >100[1] | >100[1] | 3.67[5][6] |
| Morphine | 1.17[7] | - | - | - |
| Fentanyl | 1.35[7] | Low Affinity[7] | Low Affinity[7] | - |
| Buprenorphine | High Affinity (Partial Agonist)[1] | High Affinity (Antagonist/Weak Partial Agonist)[1] | High Affinity (Antagonist)[1] | 77.4 (Partial Agonist)[1] |
Note: A lower Ki value indicates a higher binding affinity. Data for morphine and fentanyl at KOR, DOR, and NOP receptors is less consistently reported in the literature.
Table 2: Opioid Receptor Functional Activity (EC50, nM and % Emax)
| Compound | Receptor | EC50 (nM) | Emax (%) | Assay Type |
| AT-121 | MOR | 19.6[6] | Partial Agonist[1] | [35S]GTPγS Binding |
| AT-121 | NOP | 34.7[6] | Partial Agonist[1] | [35S]GTPγS Binding |
| Morphine | MOR | - | Partial Agonist[8] | cAMP Assay |
| Fentanyl | MOR | - | Full Agonist[7] | - |
| Buprenorphine | MOR | - | Partial Agonist[1] | - |
| Buprenorphine | NOP | - | Very Weak Partial Agonist[1] | - |
Note: EC50 represents the concentration of the drug that produces a half-maximal response. Emax represents the maximum response that can be produced by the drug. The data indicates that AT-121 is a partial agonist at both MOR and NOP receptors.
Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand competition binding assays and [35S]GTPγS binding assays.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to the target receptor. A higher affinity of the test compound results in the displacement of the radiolabeled ligand at lower concentrations.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target opioid receptor (MOR, KOR, DOR, or NOP) are prepared from cultured cells or animal tissues.
-
Incubation: A fixed concentration of a specific radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This is a functional assay used to determine the potency (EC50) and efficacy (Emax) of a compound as an agonist at a G-protein coupled receptor (GPCR), such as the opioid receptors.
Principle: Opioid receptors are GPCRs. When an agonist binds to the receptor, it activates an associated G-protein, which then exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP). This assay uses a non-hydrolyzable analog of GTP, [35S]GTPγS, which is radioactively labeled. The amount of [35S]GTPγS that binds to the G-protein is proportional to the level of receptor activation by the agonist.
General Protocol:
-
Membrane Preparation: Similar to the binding assay, cell membranes containing the target opioid receptor are prepared.
-
Incubation: The membranes are incubated with varying concentrations of the test compound in the presence of GDP and a fixed concentration of [35S]GTPγS.
-
Separation: The G-protein-bound [35S]GTPγS is separated from the unbound form by filtration.
-
Quantification: The radioactivity on the filters is measured.
-
Data Analysis: A dose-response curve is generated to determine the EC50 and Emax values for the test compound.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of the opioid and NOP receptors, as well as a typical experimental workflow for determining receptor selectivity.
Caption: Opioid and Nociceptin Receptor Signaling Pathways.
Caption: Workflow for Radioligand Competition Binding Assay.
Conclusion
AT-121 demonstrates a unique receptor selectivity profile characterized by high affinity and partial agonist activity at both the mu-opioid and nociceptin receptors, with significantly lower affinity for the kappa and delta-opioid receptors.[1] This bifunctional mechanism is distinct from traditional opioids like morphine and fentanyl, which primarily act as MOR agonists, and buprenorphine, which exhibits a more complex profile of partial agonism at MOR and antagonism at KOR.[1][7] The engagement of the NOP receptor by AT-121 is believed to counteract the undesirable effects of MOR activation, such as reward and respiratory depression, while maintaining potent analgesic efficacy.[2][3] The data presented in this guide underscore the potential of AT-121 as a promising candidate for a safer and non-addictive pain therapeutic. Further clinical investigation is warranted to translate these preclinical findings to human subjects.
References
- 1. Buprenorphine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. zenodo.org [zenodo.org]
- 6. Structural Determinants of Opioid and NOP Receptor Activity in Derivatives of Buprenorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
AT-121: A Paradigm Shift in Pain Management? A Comparative Analysis of a Novel Analgesic with Non-Addictive Properties
For Researchers, Scientists, and Drug Development Professionals
The opioid crisis has underscored the urgent need for potent analgesics devoid of the addictive potential and life-threatening side effects associated with traditional opioids. AT-121, a novel bifunctional agonist targeting both the mu-opioid receptor (MOR) and the nociceptin (B549756)/orphanin FQ (NOP) receptor, has emerged as a promising candidate. This guide provides an objective in vivo comparison of AT-121 with conventional opioids, primarily morphine and oxycodone, based on key preclinical studies in non-human primates. The data presented herein highlights AT-121's potential as a safer, non-addictive alternative for pain management.
Mechanism of Action: A Dual-Targeting Approach
Traditional opioids like morphine exert their analgesic effects by agonizing the MOR, which is also responsible for their rewarding and addictive properties, as well as side effects like respiratory depression.[1] AT-121's innovative mechanism involves the simultaneous agonism of both the MOR and the NOP receptor.[2][3] Activation of the NOP receptor is believed to counteract the MOR-mediated signaling pathways responsible for reward and respiratory depression, while potentially enhancing analgesia.
Comparative Efficacy and Safety Profile
In vivo studies in rhesus monkeys have demonstrated a significantly improved therapeutic window for AT-121 compared to morphine.
Analgesic Potency
AT-121 exhibits remarkably higher analgesic potency than morphine. In the warm-water tail-withdrawal assay, a standard measure of pain response, AT-121 was found to be approximately 100 times more potent than morphine.[2]
| Compound | Effective Analgesic Dose Range (Rhesus Monkeys) | Assay |
| AT-121 | 0.003 - 0.03 mg/kg (s.c.)[2][3] | Warm-Water Tail-Withdrawal |
| Morphine | 1 - 10 mg/kg (i.m.)[4] | Shock Titration |
Table 1. Comparative Analgesic Doses of AT-121 and Morphine in Non-Human Primates.
Abuse Potential: Self-Administration Studies
A key differentiator for AT-121 is its apparent lack of abuse potential. In intravenous self-administration studies, a gold-standard model for assessing a drug's reinforcing and addictive properties, rhesus monkeys did not self-administer AT-121, indicating it lacks the rewarding effects that lead to addiction.[3] In contrast, opioids like oxycodone are readily self-administered in these models.
| Compound | Self-Administration Behavior (Rhesus Monkeys) | Dosing (per injection) |
| AT-121 | Not self-administered[3] | Not Applicable |
| Oxycodone | Readily self-administered[5][6] | 0.003 - 0.1 mg/kg[6] |
Table 2. Comparison of Reinforcing Properties in Self-Administration Models.
Respiratory Safety
One of the most dangerous side effects of traditional opioids is respiratory depression. Studies in rhesus monkeys have shown that even at a dose 10 times higher than its effective analgesic dose, AT-121 did not cause significant respiratory depression.[3] This stands in stark contrast to morphine, which induces dose-dependent respiratory depression.
| Compound | Effect on Respiration (Rhesus Monkeys) | Dose |
| AT-121 | No significant depression[3] | Up to 0.3 mg/kg (s.c.)[3] |
| Morphine | Dose-dependent depression[2] | 0.032 - 10 mg/kg[2] |
Table 3. Comparative Respiratory Effects in Non-Human Primates.
Experimental Protocols
The following are summaries of the key experimental methodologies used to validate the non-addictive properties of AT-121.
Warm-Water Tail-Withdrawal Assay
This assay is used to assess the analgesic effects of a compound by measuring the latency of a subject to withdraw its tail from warm water.
Protocol:
-
Subjects: Adult male and female rhesus monkeys.
-
Apparatus: A temperature-controlled water bath maintained at 50°C.
-
Procedure: The distal part of the monkey's tail is immersed in the warm water. The time taken for the monkey to withdraw its tail (latency) is recorded. A cut-off time (e.g., 20 seconds) is typically used to prevent tissue damage.
-
Drug Administration: Test compounds (AT-121 or morphine) or vehicle are administered subcutaneously or intramuscularly at various doses prior to testing.
-
Data Analysis: The latency to tail withdrawal is measured, and dose-response curves are generated to determine the analgesic potency (ED50) of each compound.
Intravenous Drug Self-Administration
This paradigm assesses the reinforcing effects and abuse potential of a drug.
Protocol:
-
Subjects: Rhesus monkeys surgically implanted with intravenous catheters.
-
Apparatus: An operant conditioning chamber equipped with levers.
-
Procedure: Monkeys are trained to press a lever to receive an intravenous infusion of a drug. The schedule of reinforcement can be varied. For assessing abuse liability, a progressive-ratio schedule is often used, where the number of lever presses required to receive a drug infusion increases progressively. The "breakpoint" is the highest number of presses an animal is willing to make to receive the drug, indicating its reinforcing strength.
-
Drug Testing: The reinforcing effects of AT-121 are compared to a known drug of abuse, such as oxycodone.
-
Data Analysis: The number of infusions self-administered and the breakpoint on a progressive-ratio schedule are the primary measures of reinforcing efficacy.
Respiratory Depression Assay
This assay measures the impact of a compound on respiratory function.
Protocol:
-
Subjects: Rhesus monkeys.
-
Apparatus: A whole-body plethysmography chamber which allows for the non-invasive measurement of respiratory parameters.
-
Procedure: Monkeys are placed in the chamber, and baseline respiratory function (e.g., respiratory rate, tidal volume, minute volume) is recorded.
-
Drug Administration: The test compound is administered, and respiratory parameters are continuously monitored.
-
Data Analysis: Changes in respiratory parameters from baseline are measured to determine the extent of respiratory depression.
Conclusion
The in vivo data from non-human primate studies strongly support the potential of AT-121 as a groundbreaking analgesic. Its high potency, coupled with a remarkable lack of abuse potential and respiratory depression, positions it as a superior alternative to traditional opioids. Further clinical investigation is warranted to translate these promising preclinical findings into a viable therapeutic for human pain management, potentially offering a significant tool in combating the ongoing opioid epidemic.
References
- 1. sciencealert.com [sciencealert.com]
- 2. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Shock titration in the rhesus monkey: effects of opiate and nonopiate analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kappa opioid agonists reduce oxycodone self-administration in male rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of selective dopamine D3 receptor partial agonist/antagonists on oxycodone self-administration and antinociception in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of AT-121: A Guide for Laboratory Professionals
As an experimental analgesic, AT-121 is a compound of significant interest in pharmacological research. While its therapeutic potential is under investigation, its handling and disposal require adherence to stringent safety protocols to ensure the well-being of laboratory personnel and environmental protection. This guide provides essential information on the proper disposal procedures for AT-121, tailored for researchers, scientists, and drug development professionals.
Core Principles of AT-121 Disposal
The proper disposal of AT-121, like any research chemical, is governed by institutional, local, and national regulations. Since a specific Safety Data Sheet (SDS) for AT-121 is not publicly available, disposal procedures should follow the general guidelines for chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Quantitative Data Summary
| Data Point | Typical Information Needed for Disposal | Status for AT-121 |
| RCRA Waste Codes | Federal codes identifying the type of hazardous waste. | Not established; consult EHS for classification. |
| Solubility | Information on solubility in water and common organic solvents. | Soluble in Chloroform, DMF, DMSO, and Ethanol.[1] |
| Toxicity Data (LD50) | Data on the lethal dose for 50% of a test population. | Not publicly available. |
| Ecotoxicity | Information on the environmental impact. | Not publicly available. |
| pH | The pH of the substance if in solution. | Not applicable for the solid form. |
| Flash Point | The lowest temperature at which vapors will ignite. | Not publicly available. |
Experimental Protocols for Safe Disposal
The following step-by-step procedure outlines the recommended protocol for the disposal of AT-121 waste. This protocol is based on standard laboratory practices for chemical waste.
1. Waste Identification and Segregation:
-
Identify all waste streams containing AT-121. This includes pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate AT-121 waste from other laboratory waste. Do not mix with non-hazardous waste. Halogenated and non-halogenated solvent waste containing AT-121 should also be segregated if required by your institution.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling AT-121 waste. This includes:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
-
3. Waste Containment:
-
Solid Waste: Collect solid AT-121 waste in a clearly labeled, leak-proof container. The label should include "Hazardous Waste," "AT-121 Solid Waste," and the date.
-
Liquid Waste: Collect liquid waste containing AT-121 in a compatible, sealed, and labeled waste container. Ensure the container is appropriate for the solvents used. The label should specify all chemical constituents and their approximate concentrations.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
4. Storage:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are closed when not in use.
5. Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedure for hazardous waste pickup. This typically involves submitting a request to the EHS department.
-
Do not dispose of AT-121 waste down the drain or in regular trash.
Logical Workflow for AT-121 Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of AT-121.
Caption: Workflow for the proper disposal of AT-121 waste.
By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of AT-121, fostering a secure research environment.
References
Safeguarding Innovation: A Guide to Handling Novel Potent Compounds Like AT-121
For researchers, scientists, and drug development professionals, the frontier of pharmaceutical innovation brings with it the critical responsibility of ensuring laboratory safety. When working with novel compounds such as AT-121, a potent analgesic with limited publicly available safety data, a proactive and cautious approach is paramount. In the absence of a specific Safety Data Sheet (SDS), such compounds must be treated as hazardous substances with unknown toxicity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Core Safety Principles
Before handling any novel compound, a thorough risk assessment is crucial. This involves evaluating potential exposure routes (inhalation, dermal contact, ingestion) and implementing a hierarchy of controls. Engineering controls, such as certified chemical fume hoods and ventilated enclosures, are the first line of defense.[1] Administrative controls, including standard operating procedures (SOPs), restricted access, and minimizing quantities, further reduce risk.[1] Personal Protective Equipment (PPE) serves as the final, essential barrier.[1]
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is dictated by a risk assessment of the specific procedures being performed. For a potent compound like AT-121, the following recommendations provide a baseline for common laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders, necessitating maximum respiratory and dermal protection.[2] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to powders, but potential for splashes and spills requires containment and barrier protection.[2] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate chemical-resistant gloves | Focus on preventing skin and eye contact during administration. The specific procedure will dictate the level of containment needed.[2] |
Experimental Protocols: A Step-by-Step Approach to Safe Handling
A systematic workflow is essential to minimize the risk of exposure and contamination when handling novel potent compounds.
Preparation:
-
Consult Safety Information: In the absence of an SDS for AT-121, treat it as a compound with high acute toxicity. Review all available literature for any relevant safety information on analogous compounds.
-
Conduct a Risk Assessment: Evaluate the specific procedures to be performed and identify potential hazards and exposure routes.[1]
-
Prepare the Work Area:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Decontaminate all surfaces before and after work.
-
Prepare a spill kit with appropriate absorbent materials and decontamination solutions.
-
-
Don Appropriate PPE: Select and put on PPE according to the risk assessment and the recommendations in the table above. The correct sequence for donning and doffing is crucial to prevent contamination.[1]
Execution:
-
Handling Operations: Perform all manipulations, including weighing, dilution, and mixing, within a certified chemical fume hood or other suitable containment device.[1]
-
Minimize Quantities: Use the smallest feasible quantity of the compound for the experiment.[1]
-
Use Appropriate Tools: Employ disposable equipment (e.g., pipette tips, vials) whenever possible to minimize cross-contamination and cleaning.
Decontamination and Disposal:
-
Decontaminate Equipment: Clean all non-disposable equipment with a validated deactivating solution.
-
Clean Work Surfaces: Thoroughly decontaminate the work area within the fume hood.
-
Doff PPE: Remove PPE carefully in the correct sequence to avoid self-contamination.[1]
-
Dispose of Waste: All disposable items that have come into contact with the compound are considered hazardous waste.[1]
Operational and Disposal Plans
A clear and comprehensive plan for the entire lifecycle of the compound in the laboratory is essential.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure | Rationale |
| Unused/Expired Compound | - Collect in a clearly labeled, sealed, and compatible container.- Label as "Hazardous Waste" with the compound name.- Dispose of through a certified hazardous waste vendor. | Prevents environmental contamination and ensures regulatory compliance.[2][3] |
| Contaminated Labware (disposable) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the compound name. | Minimizes the risk of exposure from contaminated items.[2] |
| Contaminated PPE | - Doff carefully to avoid contamination.- Place in a sealed bag or container labeled as "Hazardous Waste." | Assumes all disposable protective gear is contaminated after use.[2] |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed. | Prevents unforeseen chemical reactions and ensures proper waste stream management.[2] |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Minor Spill: For a small spill contained within a fume hood, use an appropriate absorbent material, decontaminate the area, and dispose of the waste in a sealed, labeled container.[1]
-
Major Spill: Evacuate the immediate area and alert laboratory personnel and the institutional safety office.[1]
Workflow for Handling Potent Novel Compounds
Caption: Safe handling workflow for novel potent compounds.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
